(2-Chloropyridin-3-yl)methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-chloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPDWSBKPCOQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377071 | |
| Record name | (2-Chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42330-59-6 | |
| Record name | 2-Chloro-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42330-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloropyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.444 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of (2-Chloropyridin-3-yl)methanol
An In-depth Technical Guide to (2-Chloropyridin-3-yl)methanol for Advanced Research
Introduction: A Versatile Heterocyclic Building Block
This compound is a functionalized pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional nature—a nucleophilically active pyridine ring, a reactive chlorine substituent, and a versatile primary alcohol—makes it a privileged scaffold for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic signature, reactivity profile, and safety considerations, offering field-proven insights for researchers and drug development professionals. The strategic placement of the chloro and hydroxymethyl groups allows for sequential and site-selective modifications, rendering it an invaluable intermediate in the construction of novel pharmaceutical agents and functional materials.
Compound Identification and Core Physicochemical Properties
Accurate identification and understanding of fundamental physicochemical properties are paramount for the effective use of any chemical intermediate. This compound is a solid at room temperature, typically appearing as a white to beige crystalline powder.[1][2]
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 42330-59-6 | [4] |
| Molecular Formula | C₆H₆ClNO | [5] |
| Molecular Weight | 143.57 g/mol | [3][5] |
| Melting Point | 54 °C | [1] |
| Boiling Point | 112 °C @ 0.2 mmHg | [1] |
| Density (Predicted) | 1.324 ± 0.06 g/cm³ | [1] |
| Appearance | White to Gray to Brown Solid | [1] |
| Solubility | Soluble in Methanol | [1] |
| InChIKey | HMPDWSBKPCOQDW-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring and the protons of the hydroxymethyl group. The aromatic protons will appear as multiplets in the δ 7.0-8.5 ppm region, with their specific shifts and coupling patterns dictated by the electronic effects of the chlorine and hydroxymethyl substituents. The methylene protons (-CH₂-) of the alcohol group would typically appear as a singlet or doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) signal is a broad singlet whose chemical shift is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will display six unique signals. The carbon bearing the chlorine atom (C2) will be significantly shifted downfield. The hydroxymethyl carbon (-CH₂OH) signal is expected in the δ 60-65 ppm range. The remaining four aromatic carbons will appear in the typical δ 120-150 ppm region for a substituted pyridine.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups. A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. C-H stretching vibrations for the aromatic ring are observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region. A strong C-O stretching band for the primary alcohol is expected around 1000-1050 cm⁻¹. The C-Cl stretch will be observed in the fingerprint region, typically between 600-800 cm⁻¹.[3]
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) will exhibit a characteristic isotopic pattern due to the presence of chlorine. Two peaks will be observed: one for the ³⁵Cl isotope (at m/z = 143) and another for the ³⁷Cl isotope (at m/z = 145), with a relative intensity ratio of approximately 3:1.[6] Common fragmentation pathways would include the loss of a hydroxyl radical (•OH), water (H₂O), or the entire hydroxymethyl group (•CH₂OH), leading to characteristic fragment ions.
Synthesis and Chemical Reactivity
The utility of this compound stems from its predictable reactivity at its three key functional sites.
Synthesis Pathway
A common and reliable method for the synthesis of this compound is the reduction of a more oxidized precursor, such as 2-chloronicotinic acid or its corresponding ester (e.g., methyl 2-chloronicotinate). This transformation is typically achieved using a mild reducing agent like lithium borohydride (LiBH₄) or diisobutylaluminium hydride (DIBAL-H) in an aprotic solvent like tetrahydrofuran (THF).[7]
Caption: A typical synthetic workflow for this compound.
Reactivity Profile
The molecule's reactivity is a composite of its constituent parts, allowing for diverse synthetic transformations.
Caption: Key reactive sites of this compound.
-
The Hydroxymethyl Group (-CH₂OH): As a primary alcohol, this group can be readily oxidized to the corresponding aldehyde (2-chloronicotinaldehyde) or carboxylic acid (2-chloronicotinic acid) using standard reagents (e.g., PCC, Jones reagent). It can also undergo esterification, etherification, or conversion to a leaving group (e.g., tosylate) to facilitate further nucleophilic substitution.
-
The C2-Chloride (-Cl): The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of substituted pyridines. This reaction is central to its utility as a building block.
-
The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basicity to the molecule and allows it to act as a ligand for metal catalysts. It can also be protonated to form a pyridinium salt or alkylated to form a quaternary ammonium salt.
Applications in Drug Discovery and Development
Chlorinated heterocycles are a cornerstone of modern medicinal chemistry, with over 250 FDA-approved drugs containing at least one chlorine atom.[8] The chloropyridine scaffold is particularly prevalent in pharmaceuticals targeting a range of diseases. This compound serves as a key starting material for compounds investigated in:
-
Oncology: The chloropyridine moiety is a common feature in kinase inhibitors and other anticancer agents.[9]
-
Neuroscience: Pyridinyl methanol derivatives have been developed as potent and selective antagonists for the TRPV3 ion channel, which is implicated in pain sensation and skin disorders.[10]
-
Antiviral/Antibacterial Agents: The ability to functionalize the pyridine ring via the chloro and hydroxymethyl groups allows for the synthesis of complex structures with potential antimicrobial activity.
Its value lies in providing a rigid scaffold that can be elaborated in at least two vectors, allowing chemists to fine-tune the steric and electronic properties of a lead compound to optimize its pharmacological profile.
Safety, Handling, and Storage
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation.[11]
-
GHS Hazard Statements: H301, H311, H331, H315, H319.[3]
-
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Avoid breathing dust and prevent contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended.[1]
-
First Aid:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[11]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing. Call a poison center or doctor if you feel unwell.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[11]
-
If Swallowed: Rinse mouth. Call a poison center or doctor immediately.[11]
-
Experimental Protocol: Synthesis via Reduction of Methyl 2-Chloronicotinate
This protocol describes a representative lab-scale synthesis of this compound.
Objective: To synthesize this compound by reducing the ester functionality of methyl 2-chloronicotinate.
Materials:
-
Methyl 2-chloronicotinate
-
Lithium borohydride (LiBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask, magnetic stirrer, condenser, dropping funnel, ice bath
Methodology:
-
Reaction Setup:
-
Under an inert atmosphere (N₂ or Ar), add methyl 2-chloronicotinate (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the starting material in anhydrous THF (approx. 10 mL per gram of ester).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Reducing Agent:
-
In a separate flask, carefully dissolve lithium borohydride (1.5 eq) in anhydrous THF.
-
Causality Note: LiBH₄ is a milder reducing agent than LiAlH₄, which selectively reduces the ester in the presence of the chloro-pyridine moiety. Using an excess ensures the reaction goes to completion.
-
Add the LiBH₄ solution dropwise to the cooled ester solution over 30 minutes, maintaining the internal temperature below 5 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot and the appearance of a more polar product spot indicates reaction completion.
-
-
Quenching and Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl to neutralize the excess LiBH₄ and hydrolyze the borate complexes. Caution: Hydrogen gas evolution.
-
Self-Validation: The pH of the aqueous layer should be acidic (pH ~5-6) after quenching.
-
Add ethyl acetate to the mixture and transfer it to a separatory funnel.
-
-
Extraction and Purification:
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine (to reduce the solubility of organic material in the aqueous phase).
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Final Product:
-
The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or silica gel column chromatography to yield pure this compound.
-
References
- 1. (2-Chloro-3-pyridinyl)methanol | 42330-59-6 [chemicalbook.com]
- 2. (2-Chloro-pyridin-3-yl)-methanol | 42330-59-6 [sigmaaldrich.com]
- 3. This compound | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS 42330-59-6 [matrix-fine-chemicals.com]
- 5. GSRS [precision.fda.gov]
- 6. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. nbinno.com [nbinno.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (6-Chloropyridin-2-yl)methanol|CAS 33674-97-4 [benchchem.com]
- 10. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
Structure and molecular formula of (2-Chloropyridin-3-yl)methanol
An In-Depth Technical Guide to (2-Chloropyridin-3-yl)methanol
Abstract: this compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique electronic and steric properties, conferred by the chloro- and hydroxymethyl-substituents on the pyridine core, render it a versatile intermediate for synthesizing a diverse range of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, analytical characterization, and core reactivity, with a focus on its application in the development of novel therapeutic agents. The information herein is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of new chemical entities.
Core Molecular Identity and Physicochemical Properties
This compound is a substituted pyridine derivative that serves as a key intermediate in organic synthesis. Its structure features a pyridine ring chlorinated at the 2-position and functionalized with a hydroxymethyl group at the 3-position. This arrangement provides multiple reactive sites for further chemical modification.
The fundamental identifiers and properties of this compound are critical for its effective use in a laboratory setting. The CAS Number, 42330-59-6, provides a unique identifier for this specific chemical substance[1][2][3]. Its molecular formula is C6H6ClNO, corresponding to a molecular weight of approximately 143.57 g/mol [2][3][4].
Structural and Chemical Identifiers
-
IUPAC Name: this compound[1]
-
Synonyms: 2-Chloro-3-pyridinemethanol, 2-Chloro-3-(hydroxymethyl)pyridine, 2-Chloronicotinyl alcohol[3][5][6]
-
CAS Number: 42330-59-6[2]
-
InChI Key: HMPDWSBKPCOQDW-UHFFFAOYSA-N[1]
Physicochemical Data
The physical properties of this compound dictate its handling, storage, and reaction conditions. It typically presents as a white to beige solid, with a defined melting point, making it straightforward to handle under standard laboratory conditions[5][6]. Its solubility in methanol is a key consideration for its use in solution-phase chemistry[5][6].
| Property | Value | Source(s) |
| Appearance | White to Gray to Brown Solid | [5][6] |
| Melting Point | 54 °C to 65 °C | [5][7] |
| Boiling Point | 112 °C @ 0.2 mmHg | [5][7] |
| Density (Predicted) | 1.324 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 13.00 ± 0.10 | [5] |
| Solubility | Soluble in Methanol | [5][6] |
Synthesis and Manufacturing Principles
The synthesis of this compound is a critical process for its availability as a research and development chemical. A common and logical approach involves the selective reduction of a more oxidized precursor, such as an ester or carboxylic acid. This strategy is favored because it leverages readily available starting materials like 2-chloronicotinic acid.
The reduction of an ester, such as methyl or ethyl 2-chloronicotinate, is a field-proven method for producing primary alcohols with high fidelity. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent are typically employed for this transformation. The choice of reducing agent is critical; NaBH₄ is a milder, safer option often preferred for its selectivity, while LiAlH₄ is more powerful but requires stricter anhydrous conditions and careful handling.
Below is a generalized workflow for a laboratory-scale synthesis.
Caption: Generalized synthetic workflow for this compound.
Exemplary Laboratory Protocol: Reduction of Methyl 2-Chloronicotinate
This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product identity confirmed via spectroscopic methods.
-
Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with methyl 2-chloronicotinate (1 equiv.) and ethanol (10 volumes). The mixture is stirred until the ester is fully dissolved.
-
Reagent Addition: The solution is cooled to 0-5 °C in an ice bath. Sodium borohydride (NaBH₄, 2.0 equiv.) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The causality for this slow addition is to control the exothermic reaction and prevent runaway conditions.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then heated to reflux (approx. 78 °C) for 2-4 hours.
-
Monitoring: The reaction is monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent) to confirm the consumption of the starting ester.
-
Work-up: Once the reaction is complete, the mixture is cooled to room temperature, and excess NaBH₄ is quenched by the slow addition of water. The solvent is removed under reduced pressure.
-
Extraction: The resulting residue is partitioned between ethyl acetate and water. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated to yield the crude product. Purification is achieved via column chromatography on silica gel or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.
Spectroscopic and Analytical Characterization
Unambiguous characterization of this compound is essential for quality control and for confirming its identity in subsequent reactions. Standard analytical techniques provide a detailed fingerprint of the molecule.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm), corresponding to the protons on the pyridine ring. The coupling patterns (doublet, doublet of doublets) will be characteristic of the 1,2,3-substitution pattern. - Methylene Protons (-CH₂OH): A singlet or doublet (if coupled to the hydroxyl proton) around 4.5-5.0 ppm. - Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent. |
| ¹³C NMR | - Aromatic Carbons: Six distinct signals in the aromatic region (~120-160 ppm), including the carbon bearing the chlorine atom (C2) which will be shifted downfield. - Methylene Carbon (-CH₂OH): One signal in the aliphatic region, typically around 60-65 ppm. |
| FTIR | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. - C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹. - C=C and C=N Stretch: Absorptions in the 1400-1600 cm⁻¹ region, typical for the pyridine ring. - C-O Stretch: A strong band around 1000-1050 cm⁻¹. - C-Cl Stretch: An absorption in the fingerprint region, typically 600-800 cm⁻¹. |
| Mass Spec. | - Molecular Ion (M⁺): A peak corresponding to the molecular weight (143.57). The isotopic pattern will be characteristic of a molecule containing one chlorine atom, with a prominent M+2 peak approximately one-third the intensity of the M⁺ peak. |
Note: Predicted NMR shifts are based on standard chemical shift tables and analysis of similar structures. Actual values may vary based on solvent and experimental conditions.
Reactivity and Applications in Drug Discovery
The utility of this compound in drug discovery stems from its defined points of reactivity, which allow it to be incorporated into larger molecules as a key structural motif. The chlorine atom, the hydroxyl group, and the pyridine nitrogen atom are all sites for potential chemical modification.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine ring nitrogen activates the chlorine atom at the 2-position towards substitution by nucleophiles such as amines, thiols, or alkoxides. This is a powerful method for building complexity.
-
Hydroxyl Group Reactions: The primary alcohol is readily oxidized to the corresponding aldehyde (2-chloronicotinaldehyde) or carboxylic acid (2-chloronicotinic acid). It can also undergo esterification or etherification to link to other parts of a target molecule.
-
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide, which alters the electronic properties of the ring and can serve as a handle for further functionalization.
This versatility makes it an important intermediate in the synthesis of active pharmaceutical ingredients (APIs). Chlorinated pyridines are a well-established class of intermediates in pharmaceuticals used to treat a wide range of diseases[8][9]. The pyridinyl methanol moiety, in particular, has been identified as a key pharmacophore in antagonists for targets like the TRPV3 ion channel, which is implicated in pain and skin disorders[10].
Caption: Key reaction pathways for this compound.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is paramount. It is classified as an irritant and is acutely toxic if swallowed, inhaled, or in contact with skin[2][7]. Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.
| Safety Aspect | Guideline | Source(s) |
| GHS Signal Word | Warning or Danger | [2] |
| Hazard Statements | H301/H302 (Toxic/Harmful if swallowed), H311/H312 (Toxic/Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331/H332 (Toxic/Harmful if inhaled), H335 (May cause respiratory irritation). | [2][7] |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [7] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, protective gloves (e.g., nitrile rubber), lab coat. Use in a well-ventilated area or chemical fume hood. | [7][11] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2-8°C. | [5][6] |
Conclusion
This compound is a high-value chemical intermediate with a well-defined structural and reactivity profile. Its importance in the pharmaceutical industry is underscored by the prevalence of chloropyridine motifs in numerous drug candidates and approved medicines. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, enables researchers and drug development professionals to effectively leverage this versatile building block in the creation of next-generation therapeutics.
References
- 1. This compound | CAS 42330-59-6 [matrix-fine-chemicals.com]
- 2. This compound | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 001chemical.com [001chemical.com]
- 4. GSRS [precision.fda.gov]
- 5. (2-Chloro-3-pyridinyl)methanol | 42330-59-6 [chemicalbook.com]
- 6. 42330-59-6 CAS MSDS ((2-Chloro-3-pyridinyl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
A Comprehensive Guide to the Spectroscopic Characterization of (2-Chloropyridin-3-yl)methanol
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for (2-Chloropyridin-3-yl)methanol (CAS No: 42330-59-6), a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] For researchers and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. This document offers a detailed interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Beyond presenting raw data, this guide emphasizes the underlying principles and experimental considerations that ensure data integrity and lead to confident structural elucidation. The protocols described herein are designed as self-validating systems, reflecting field-proven best practices for analytical chemistry.
Introduction: The Need for Rigorous Characterization
This compound is a substituted pyridinemethanol derivative.[3] Its molecular structure, featuring a chloropyridine ring and a primary alcohol, presents a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is critical for confirming its identity, assessing purity, and understanding its reactivity in subsequent synthetic steps. An error in structural assignment at this stage can have cascading consequences, leading to failed syntheses, impure products, and significant delays in research and development timelines.
This guide is structured to provide a holistic understanding of the molecule through the lens of modern analytical techniques. We will dissect each spectrum, explaining not just what signal is observed, but why it appears at a specific position and with a particular pattern, grounding our interpretations in fundamental chemical principles.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's structure is essential before delving into its spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR provides detailed information about the number of distinct protons, their chemical environment, and their proximity to other protons.
Experimental Rationale: The choice of a deuterated solvent is the first critical step. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing power and relatively simple residual solvent signal.[5] However, the hydroxyl proton (O-H) may exchange with trace amounts of acidic protons or water, leading to peak broadening or disappearance. To definitively observe the hydroxyl proton and its coupling, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a superior choice, as it forms a hydrogen bond with the hydroxyl group, slowing down the exchange rate.[5]
Predicted Spectral Analysis (in CDCl₃):
-
Pyridine Ring Protons (δ 7.0-8.5 ppm): The pyridine ring protons are found in the aromatic region. Their specific chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the chlorine atom.
-
H6 (δ ~8.3 ppm): This proton is ortho to the ring nitrogen, making it the most deshielded aromatic proton. It is expected to appear as a doublet of doublets (dd) due to coupling with H5 (ortho coupling, ~4-5 Hz) and H4 (meta coupling, ~1-2 Hz).
-
H4 (δ ~7.7 ppm): This proton is deshielded by the adjacent nitrogen's inductive effect. It will appear as a doublet of doublets (dd) due to coupling to H5 (ortho coupling, ~7-8 Hz) and H6 (meta coupling, ~1-2 Hz).
-
H5 (δ ~7.3 ppm): This proton is expected to be the most upfield of the ring protons. It will appear as a doublet of doublets (dd) from coupling to H4 and H6.
-
-
Methylene Protons (-CH₂OH, δ ~4.7 ppm): These benzylic protons are adjacent to both the aromatic ring and the oxygen atom, causing a significant downfield shift. They are expected to appear as a singlet if there is no coupling to the hydroxyl proton, or as a doublet if coupling is observed.
-
Hydroxyl Proton (-OH, variable): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet.
Data Summary: ¹H NMR
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H6 | ~8.3 | dd | J = 4.8, 2.0 |
| H4 | ~7.7 | dd | J = 7.5, 2.0 |
| H5 | ~7.3 | dd | J = 7.5, 4.8 |
| -CH₂- (C7) | ~4.7 | s (or d) | - |
| -OH | Variable | br s (or t) | - |
Note: Predicted values are based on typical shifts for substituted pyridines and benzyl alcohols.[6][7]
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon NMR spectroscopy provides information about the number and types of carbon atoms in the molecule.
Predicted Spectral Analysis (in CDCl₃): The spectrum will show six distinct signals, corresponding to the six carbon atoms in the molecule.
-
Aromatic Carbons (δ 120-160 ppm):
-
C2 (Carbon bearing Cl): This carbon will be significantly deshielded due to the attached chlorine and nitrogen. Its signal may be broader due to quadrupolar effects from the chlorine nucleus. Expected around ~152 ppm .
-
C6: This carbon, ortho to the nitrogen, will be highly deshielded. Expected around ~149 ppm .
-
C4: The para carbon to the nitrogen will also be deshielded. Expected around ~138 ppm .
-
C3 (Carbon bearing CH₂OH): This quaternary carbon's signal will likely have a lower intensity. Expected around ~135 ppm .
-
C5: This carbon is expected to be the most shielded of the aromatic carbons. Expected around ~122 ppm .
-
-
Aliphatic Carbon (δ ~60-65 ppm):
-
C7 (-CH₂OH): The methylene carbon attached to the oxygen atom will appear significantly downfield compared to a simple alkane. Expected around ~62 ppm .
-
Data Summary: ¹³C NMR
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~152 |
| C6 | ~149 |
| C4 | ~138 |
| C3 | ~135 |
| C5 | ~122 |
| C7 (-CH₂OH) | ~62 |
Note: Predicted values are based on data for similar structures like 2-chloropyridine and substituted methanols.[8][9]
Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR data acquisition and processing.
Self-Validation: The protocol's integrity is confirmed by referencing the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[5][10] This internal calibration ensures the accuracy of all other reported chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Spectral Analysis: The IR spectrum of this compound is characterized by several key absorption bands.
-
O-H Stretch (3200-3600 cm⁻¹, strong, broad): The most prominent feature for an alcohol is the broad absorption band corresponding to the O-H stretching vibration.[11][12] Its broadness is a direct consequence of intermolecular hydrogen bonding in the sample.
-
C-H Aromatic Stretch (>3000 cm⁻¹): Weak to medium sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic pyridine ring.[13]
-
C-H Aliphatic Stretch (<3000 cm⁻¹): Sharp peaks just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹) are due to the symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂-) group.[14]
-
C=C and C=N Aromatic Ring Stretches (1400-1600 cm⁻¹): A series of sharp, medium-intensity peaks in this region are characteristic of the pyridine ring vibrations.[11]
-
C-O Stretch (1000-1300 cm⁻¹, strong): A strong absorption band, likely around 1030-1050 cm⁻¹, is indicative of the C-O stretching vibration of the primary alcohol.[13]
-
C-Cl Stretch (600-800 cm⁻¹): A medium to strong absorption in this region is expected for the C-Cl bond.
Data Summary: IR Spectroscopy
| Functional Group | Bond Vibration | Characteristic Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol | O-H stretch | 3200-3600 | Strong, Broad |
| Aromatic Ring | C-H stretch | 3000-3100 | Medium |
| Methylene | C-H stretch | 2850-2960 | Medium |
| Aromatic Ring | C=C, C=N stretch | 1400-1600 | Medium, Sharp (multiple) |
| Primary Alcohol | C-O stretch | ~1040 | Strong |
| Chloro-aromatic | C-Cl stretch | 600-800 | Medium-Strong |
Protocol for ATR-IR Data Acquisition
-
System Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Collect a background spectrum of the empty ATR stage. This is a critical self-validating step, as the background is subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Collection: Collect the sample spectrum (typically an average of 16 or 32 scans) over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. For this molecule, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method.
Spectral Analysis:
-
Molecular Ion Peak (M⁺•, m/z 143/145): The molecular ion peak is expected at m/z 143. A crucial validation feature is the M+2 peak at m/z 145, which should have an intensity approximately one-third that of the M⁺• peak.[3] This characteristic 3:1 isotopic pattern is definitive proof of the presence of one chlorine atom in the molecule.
-
Key Fragmentation Pathways: EI is a high-energy technique that causes extensive fragmentation. The fragmentation of benzyl alcohol derivatives is well-documented and provides a strong basis for predicting the fragmentation of this compound.[15][16]
-
Loss of H• (m/z 142): Loss of a hydrogen radical from the methylene group is a common initial fragmentation step for benzyl alcohols.[15]
-
Loss of •OH (m/z 126): Cleavage of the hydroxyl radical.
-
Loss of •CH₂OH (m/z 112/114): Cleavage of the hydroxymethyl radical, resulting in the 2-chloropyridinium cation. The 3:1 isotope pattern would be preserved.
-
Formation of [M-Cl]⁺ (m/z 108): Loss of the chlorine radical would lead to a fragment at m/z 108.
-
Tropylium-like ion formation: Benzyl alcohols often rearrange upon ionization to form a stable tropylium (or hydroxytropylium) ion.[17] A similar rearrangement could lead to a fragment at m/z 108 (C₇H₈NO⁺), followed by the loss of carbon monoxide (CO) to yield a peak at m/z 80 .
-
Caption: Plausible EI fragmentation pathway for the title compound.
Data Summary: Mass Spectrometry (EI)
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 143/145 | [C₆H₆ClNO]⁺• (Molecular Ion) | 3:1 isotopic ratio confirms one Cl atom. |
| 112/114 | [C₅H₄ClN]⁺ | Loss of •CH₂OH. Isotope pattern retained. |
| 108 | [C₆H₆NO]⁺ | Loss of •Cl. |
| 80 | [C₅H₆N]⁺ | Loss of •Cl and CO. |
Integrated Spectroscopic Analysis: Confirming the Structure
No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from all methods to build an unassailable structural proof.
-
MS establishes the molecular weight (143.57 g/mol ) and elemental formula (presence of one Cl).
-
IR confirms the presence of key functional groups: an alcohol (-OH), an aromatic ring, and a C-Cl bond.
-
¹³C NMR shows six distinct carbons: five in the aromatic region and one aliphatic carbon consistent with a -CH₂OH group.
-
¹H NMR provides the final, detailed map. It confirms the three protons on the pyridine ring with their specific splitting patterns and the two protons of the -CH₂- group, all at chemical shifts consistent with the proposed structure.
Together, these data points converge on a single, unambiguous structure: this compound. This multi-faceted approach ensures the highest level of confidence in the material's identity and is a cornerstone of robust scientific research in drug development.
References
- 1. This compound | CAS 42330-59-6 [matrix-fine-chemicals.com]
- 2. (2-Chloro-3-pyridinyl)methanol | 42330-59-6 [chemicalbook.com]
- 3. This compound | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 6. rsc.org [rsc.org]
- 7. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]
- 8. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]
- 9. Methanol(67-56-1) 13C NMR spectrum [chemicalbook.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 12. Infrared Spectrometry [www2.chemistry.msu.edu]
- 13. www1.udel.edu [www1.udel.edu]
- 14. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 15. benchchem.com [benchchem.com]
- 16. Fragmentation of different functional groups | PPTX [slideshare.net]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating the Chemical Landscape of C6H6ClNO Pyridine Derivatives: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, a deep understanding of the chemical space occupied by substituted pyridines is paramount. The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral to the development of a vast array of therapeutic agents.[1] This technical guide provides an in-depth exploration of the isomers of C6H6ClNO that are pyridine derivatives, offering a comprehensive overview of their nomenclature, physicochemical properties, synthesis, and applications in the pharmaceutical landscape.
Part 1: Isomeric Diversity of C6H6ClNO Pyridine Derivatives
The molecular formula C6H6ClNO gives rise to a rich diversity of pyridine-based isomers. These can be broadly categorized into three main classes, each with its own unique set of positional isomers:
-
Chloromethoxypyridines: In these isomers, a chlorine atom and a methoxy group are substituted on the pyridine ring.
-
Chloropyridylmethanols: These isomers feature a chlorine atom and a hydroxymethyl group attached to the pyridine ring.
-
Chloromethylpyridine N-oxides: This class of isomers consists of a chloromethyl group on the pyridine ring, with the pyridine nitrogen oxidized to an N-oxide.
A systematic approach to the IUPAC nomenclature is crucial for unambiguously identifying each isomer. The numbering of the pyridine ring begins at the nitrogen atom.[2]
The Chloromethoxypyridine Isomers
The relative positions of the chloro and methoxy substituents on the pyridine ring lead to numerous positional isomers. A comprehensive list of these isomers and their IUPAC names is provided in the table below.
| Substitution Pattern | IUPAC Name |
| 2-Chloro-3-methoxy | 2-Chloro-3-methoxypyridine |
| 2-Chloro-4-methoxy | 2-Chloro-4-methoxypyridine |
| 2-Chloro-5-methoxy | 2-Chloro-5-methoxypyridine |
| 2-Chloro-6-methoxy | 2-Chloro-6-methoxypyridine |
| 3-Chloro-2-methoxy | 3-Chloro-2-methoxypyridine |
| 3-Chloro-4-methoxy | 3-Chloro-4-methoxypyridine |
| 3-Chloro-5-methoxy | 3-Chloro-5-methoxypyridine |
| 4-Chloro-2-methoxy | 4-Chloro-2-methoxypyridine |
| 4-Chloro-3-methoxy | 4-Chloro-3-methoxypyridine |
| 5-Chloro-2-methoxy | 5-Chloro-2-methoxypyridine |
The Chloropyridylmethanol Isomers
Similarly, the positions of the chloro and hydroxymethyl groups on the pyridine ring define the various isomers of chloropyridylmethanol.
| Substitution Pattern | IUPAC Name |
| 2-Chloro-3-hydroxymethyl | (2-Chloropyridin-3-yl)methanol |
| 2-Chloro-4-hydroxymethyl | (2-Chloropyridin-4-yl)methanol |
| 2-Chloro-5-hydroxymethyl | (2-Chloropyridin-5-yl)methanol |
| 2-Chloro-6-hydroxymethyl | (2-Chloropyridin-6-yl)methanol |
| 3-Chloro-2-hydroxymethyl | (3-Chloropyridin-2-yl)methanol |
| 3-Chloro-4-hydroxymethyl | (3-Chloropyridin-4-yl)methanol |
| 3-Chloro-5-hydroxymethyl | (3-Chloropyridin-5-yl)methanol |
| 4-Chloro-2-hydroxymethyl | (4-Chloropyridin-2-yl)methanol |
| 4-Chloro-3-hydroxymethyl | (4-Chloropyridin-3-yl)methanol |
| 5-Chloro-2-hydroxymethyl | (5-Chloropyridin-2-yl)methanol |
The Chloromethylpyridine N-oxide Isomers
The chloromethyl group can be located at the 2, 3, or 4-position of the pyridine N-oxide ring.
| Substitution Pattern | IUPAC Name |
| 2-Chloromethyl | 2-(Chloromethyl)pyridine 1-oxide |
| 3-Chloromethyl | 3-(Chloromethyl)pyridine 1-oxide |
| 4-Chloromethyl | 4-(Chloromethyl)pyridine 1-oxide |
Part 2: Physicochemical Properties and Characterization
The physicochemical properties of these isomers, such as melting point, boiling point, and solubility, are critical for their handling, purification, and formulation. These properties are significantly influenced by the substitution pattern on the pyridine ring.
Physicochemical Data of Selected Isomers
The following table summarizes key physicochemical data for a selection of C6H6ClNO pyridine derivatives.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2-Chloro-3-methoxypyridine | 52605-96-6 | 143.57 | N/A | N/A |
| 2-Chloro-4-methoxypyridine | 17228-69-2 | 143.57 | N/A | 213.8±20.0 at 760 mmHg |
| 3-Chloro-5-methoxypyridine | 95881-83-7 | 143.57 | N/A | N/A |
| 4-Chloro-2-methoxypyridine | 72141-44-7 | 143.57 | -8.5 | 175-176 |
| This compound | 42330-59-6 | 143.57 | 62-63 | 112 at 0.2 mmHg |
| (4-Chloropyridin-2-yl)methanol | 63071-10-3 | 143.57 | N/A | N/A |
| (5-Chloropyridin-2-yl)methanol | 209526-98-7 | 143.57 | 45-47 | 234.9 at 760 mmHg |
| 2-(Chloromethyl)pyridine 1-oxide | 31640-94-5 | 143.57 | N/A | N/A |
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the structural elucidation and purity assessment of these isomers. For instance, the 1H NMR spectrum of N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide, a related derivative, shows characteristic shifts for the pyridine ring protons.[3] The 13C NMR spectrum provides information about the carbon framework of the molecule.[3]
Part 3: Synthesis Strategies
The synthesis of C6H6ClNO pyridine derivatives often involves multi-step sequences, starting from readily available pyridine precursors. The choice of synthetic route depends on the desired isomer and the required scale of production.
Synthesis of Chloromethoxypyridines
A common strategy for the synthesis of chloromethoxypyridines involves the methoxylation of a corresponding chlorohydroxypyridine or the chlorination of a methoxypyridine derivative. For example, 2-chloro-3-methoxypyridine can be synthesized from 2-chloro-3-hydroxypyridine by reaction with iodomethane in the presence of a base like potassium carbonate.[4]
Experimental Protocol: Synthesis of 2-Chloro-3-methoxypyridine [4]
-
To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
Add iodomethane (1.05 eq) to the mixture.
-
Stir the reaction mixture at 60 °C for 4 hours.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-chloro-3-methoxypyridine.
Synthesis of Chloropyridylmethanols
Chloropyridylmethanols can be prepared by the reduction of the corresponding chloropyridine carboxaldehydes or carboxylic acid esters. For example, this compound can be synthesized by the reduction of 2-chloro-3-pyridinecarboxaldehyde with sodium borohydride in methanol.[5]
Experimental Protocol: Synthesis of this compound [5]
-
Dissolve 2-chloro-3-pyridinecarboxaldehyde (1.0 eq) in methanol.
-
Add sodium borohydride (0.5 eq) portionwise to the stirred solution.
-
Continue stirring for 1.5 hours.
-
Remove the solvent in vacuo.
-
Add water to the residue and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, then dry and evaporate the solvent.
-
The crude product can be further purified by sonication with n-hexane and filtration.
Synthesis of Chloromethylpyridine N-oxides
The synthesis of chloromethylpyridine N-oxides can be achieved by the oxidation of the corresponding chloromethylpyridine. A common oxidizing agent for this transformation is m-chloroperoxybenzoic acid (m-CPBA).[6]
Experimental Protocol: General Synthesis of Pyridine N-oxides [6]
-
Dissolve the substituted pyridine (1.0 eq) in a solvent like dichloromethane.
-
Cool the solution to 0-5 °C.
-
Add m-chloroperoxybenzoic acid (m-CPBA) (typically 1.1-1.5 eq) portionwise, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours (e.g., 24 hours).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, work up the reaction mixture, which may involve washing with a basic solution (e.g., sodium bicarbonate) to remove excess acid, followed by extraction and purification.
The following diagram illustrates a generalized synthetic workflow for obtaining these classes of compounds.
Caption: Generalized synthetic pathways to C6H6ClNO pyridine derivatives.
Part 4: Applications in Drug Discovery and Medicinal Chemistry
Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[7] The introduction of a chlorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[8] Pyridine derivatives, in general, are known to exhibit a wide range of biological activities.[9]
The C6H6ClNO pyridine derivatives are valuable intermediates in the synthesis of more complex molecules with therapeutic potential. For instance, chloropyridinylmethanol moieties can be found in precursors to compounds with antihistaminic and anti-inflammatory properties.[9] Chloromethoxypyridines serve as building blocks for agrochemicals and pharmaceuticals.[10] The N-oxide functionality in chloromethylpyridine N-oxides can act as a directing group in further synthetic transformations or be a key feature for biological activity.[11]
The strategic placement of the chloro, methoxy, and hydroxymethyl groups on the pyridine ring allows for fine-tuning of the molecule's properties to optimize its drug-like characteristics. The following diagram illustrates the logical relationship between the core pyridine structure, its functionalization, and its potential applications.
Caption: Relationship between structure, properties, and biological activity.
Conclusion
The isomeric landscape of C6H6ClNO pyridine derivatives is rich and varied, offering a versatile toolkit for medicinal chemists. A thorough understanding of their nomenclature, properties, and synthesis is essential for leveraging their potential in drug discovery. The strategic incorporation of these building blocks into more complex molecular architectures will undoubtedly continue to contribute to the development of novel and effective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. Dichloropyridine - Wikipedia [en.wikipedia.org]
- 4. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 5. 4-Chloro-3-methoxy-2-methylpyridine N-oxide synthesis - chemicalbook [chemicalbook.com]
- 6. 2,6-Dichloropyridine | C5H3Cl2N | CID 16989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 2096339-57-8 | 3-Chloro-5-methoxypyridine-4-boronic acid - Synblock [synblock.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. benchchem.com [benchchem.com]
- 10. chembk.com [chembk.com]
- 11. 4-Chloro-2-methoxypyridine | 72141-44-7 [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility and Stability of (2-Chloropyridin-3-yl)methanol
This guide provides a comprehensive technical overview of the critical physicochemical properties of (2-Chloropyridin-3-yl)methanol (CAS No: 42330-59-6), a key intermediate in pharmaceutical and agrochemical research. Recognizing the pivotal role that solubility and stability play in the successful development of new chemical entities, this document synthesizes established scientific principles with actionable experimental protocols. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various environments.
Introduction and Physicochemical Profile
This compound is a functionalized pyridine derivative. Its structure, featuring a chlorosubstituted aromatic ring and a primary alcohol, dictates its reactivity, solubility, and stability. The chlorine atom at the 2-position and the hydroxymethyl group at the 3-position create a unique electronic and steric environment, influencing its interactions with solvents and its susceptibility to degradation.
A precise understanding of these characteristics is not merely academic; it is fundamental to ensuring the integrity of experimental results, the viability of synthetic routes, and the ultimate success of a development program. Poor solubility can lead to unreliable bioassay data and formulation challenges, while instability can compromise the purity and safety of an active pharmaceutical ingredient (API).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 42330-59-6 | [1][2][3] |
| Molecular Formula | C₆H₆ClNO | [4][5] |
| Molecular Weight | 143.57 g/mol | [4][5] |
| Appearance | White to Gray to Brown Solid | [4] |
| Melting Point | 54 - 65 °C | [4] |
| Boiling Point | 112 °C @ 0.2 mmHg | [4] |
| pKa (Predicted) | 13.00 ± 0.10 | [4] |
Solubility Profile: A Multifaceted Assessment
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. While specific quantitative solubility data for this compound is not extensively published, this section outlines the methodologies to determine its solubility profile accurately.
Theoretical Considerations and Expected Behavior
The presence of both a polar alcohol group and a moderately non-polar chloropyridine ring suggests that this compound will exhibit a mixed solubility profile.
-
Aqueous Solubility: The pyridine nitrogen and the hydroxyl group can act as hydrogen bond acceptors and donors, respectively, which should confer some degree of aqueous solubility. However, the hydrophobic nature of the chlorinated aromatic ring will limit this. The solubility in aqueous media is expected to be pH-dependent due to the basicity of the pyridine nitrogen.
-
Organic Solubility: The compound is reported to be soluble in methanol[4]. Based on its structure, it is expected to be soluble in polar organic solvents such as ethanol, DMSO, and DMF. A related compound, (2,5-dichloropyridin-3-yl)methanol, is reported to be more soluble in organic solvents like ethanol, ether, and acetone than in water[6].
Experimental Workflow for Solubility Determination
To generate reliable and reproducible solubility data, a kinetic solubility assay is the industry-standard high-throughput method for early-stage drug discovery.[7][8][9] This protocol is designed to provide a standardized measure of a compound's solubility in an aqueous buffer, which is often a good surrogate for physiological conditions.
Caption: Workflow for Kinetic Aqueous Solubility Assay.
Detailed Protocol for Kinetic Aqueous Solubility Assay
Objective: To determine the kinetic solubility of this compound in Phosphate-Buffered Saline (PBS) at pH 7.4.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates
-
96-well solubility filter plates (e.g., Millipore MultiScreen®)
-
Plate shaker
-
LC-MS/MS or UV-Vis plate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved.
-
Plate Setup: In a 96-well microplate, add 98 µL of PBS (pH 7.4) to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells. This results in a final test concentration of 200 µM and a final DMSO concentration of 2%.[7] It is advisable to also test a range of concentrations by preparing serial dilutions of the stock in DMSO before adding to the PBS.
-
Incubation: Seal the plate and place it on a plate shaker at room temperature for 2 hours. This allows the system to reach a state of kinetic equilibrium.[8]
-
Filtration: After incubation, carefully transfer the contents of each well to a corresponding well in a 96-well solubility filter plate. Centrifuge the plate or use a vacuum manifold to separate the supernatant (filtrate) from any precipitated compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate.
-
LC-MS/MS (Preferred): Prepare a standard curve of the compound in a 2% DMSO/PBS solution. Dilute the filtrate and analyze by LC-MS/MS. This method is highly sensitive and specific.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, measure the absorbance of the filtrate at the compound's λ_max. Calculate the concentration using a standard curve.[10]
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed, or the measured concentration in the filtrate from the highest starting concentration.
Chemical Stability: Ensuring Compound Integrity
The stability of a chemical intermediate is paramount for ensuring process consistency, product purity, and safe storage. Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Theoretical Considerations and Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways:
-
Hydrolysis: The C-Cl bond on the electron-deficient pyridine ring is a potential site for nucleophilic aromatic substitution (S_NAr). While 2-chloropyridine itself is relatively resistant to hydrolysis under neutral environmental conditions, the reaction can be facilitated under strongly acidic or basic conditions, or at elevated temperatures.[11][12] Hydrolysis would replace the chlorine atom with a hydroxyl group, forming 2-hydroxy-3-pyridinemethanol. Studies on related α-chloro-pyridones have shown that hydrolysis is a viable degradation route, particularly under basic conditions.[13]
-
Oxidation: The primary alcohol group is susceptible to oxidation. Mild oxidation could yield (2-chloropyridin-3-yl)carbaldehyde, while stronger oxidation could lead to 2-chloro-nicotinic acid. This is a common degradation pathway for compounds containing alcohol moieties.
-
Photodegradation: Aromatic systems, particularly halogenated ones, can be susceptible to photodegradation. Studies on the photodegradation of chloropyridines suggest that pathways can involve hydroxylation and even ring opening.[14]
Caption: Potential Degradation Pathways.
Experimental Protocol for Accelerated Stability Assessment
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[15][16] It employs accelerated conditions to quickly assess the stability profile of the compound.
Objective: To evaluate the stability of this compound under accelerated thermal/humidity conditions and photolytic stress.
Materials:
-
This compound, solid
-
Calibrated stability chamber (e.g., 40 °C / 75% RH)
-
Calibrated photostability chamber
-
Amber and clear glass vials
-
HPLC system with UV or MS detector
-
Appropriate solvents for HPLC analysis (e.g., acetonitrile, water, buffers)
Procedure:
Part A: Thermal and Humidity Stress (Accelerated Stability)
-
Sample Preparation: Place a accurately weighed amount of the solid compound into both clear and amber glass vials. The use of both types of vials helps to concurrently assess light's contribution to degradation under storage.
-
Initial Analysis (T=0): Analyze a sample of the compound before placing it into the stability chamber. This involves:
-
Appearance: Visual inspection of color and physical form.
-
Purity Assay: Use a validated, stability-indicating HPLC method to determine the purity of the compound.
-
Related Substances: Quantify any existing impurities.
-
-
Incubation: Place the vials in a stability chamber set to 40 °C ± 2 °C and 75% RH ± 5% RH .[15]
-
Time-Point Analysis: Pull samples from the chamber at specified time points (e.g., 2 weeks, 1 month, 3 months, and 6 months).[17]
-
Analysis: At each time point, perform the same analyses as in the initial step (Appearance, Purity Assay, Related Substances).
-
Data Evaluation: Compare the results at each time point to the initial (T=0) data. A "significant change" (e.g., >0.5% degradation, change in appearance) indicates potential stability issues.[17]
Part B: Photostability Stress
-
Sample Preparation: Place solid samples of the compound in photochemically transparent containers (e.g., clear glass vials). Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Place the samples in a calibrated photostability chamber. According to ICH Q1B guidelines, the samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After the exposure period, analyze the light-exposed samples and the dark controls for appearance, purity, and degradation products using the same HPLC method.
-
Data Evaluation: Compare the results from the light-exposed samples to those of the dark controls. A significant increase in degradation in the exposed samples indicates photosensitivity.
Conclusion and Best Practices
This guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific published data is limited, the application of the standardized protocols described herein will enable researchers to generate the high-quality, reliable data necessary for informed decision-making in the development process.
Key Recommendations:
-
Storage: Based on available safety data, the compound should be stored in a tightly-closed container, under an inert atmosphere (nitrogen or argon), and at refrigerated temperatures (2-8 °C) to minimize potential degradation.[4] It should also be protected from light.
-
Handling: Due to its hazard profile, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.[5] Handling should be performed in a well-ventilated area or a fume hood.
-
Experimental Design: When using this compound in assays, particularly aqueous bioassays, it is critical to first determine its solubility limit under the specific assay conditions (buffer, pH, co-solvent concentration) to avoid artifacts from precipitation.
By rigorously characterizing these fundamental properties, researchers can de-risk their projects, ensure data integrity, and accelerate the path from discovery to application.
References
- 1. GSRS [precision.fda.gov]
- 2. 001chemical.com [001chemical.com]
- 3. This compound | CAS 42330-59-6 [matrix-fine-chemicals.com]
- 4. 42330-59-6 CAS MSDS ((2-Chloro-3-pyridinyl)methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. enamine.net [enamine.net]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 13. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
- 16. humiditycontrol.com [humiditycontrol.com]
- 17. pharmabeginers.com [pharmabeginers.com]
An In-depth Technical Guide to the Key Reactions and Reactivity of (2-Chloropyridin-3-yl)methanol
Abstract: (2-Chloropyridin-3-yl)methanol is a pivotal bifunctional building block in modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive chloropyridine core and a versatile primary alcohol, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis, core reactivity, and strategic applications of this intermediate. We will delve into the mechanistic underpinnings of its key reactions, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and various transformations of the hydroxymethyl group. Detailed, field-proven protocols and logical workflows are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this valuable scaffold.
Introduction: A Versatile Heterocyclic Scaffold
This compound, with CAS Number 42330-59-6, is a strategically important heterocyclic compound.[1][2][3][4] Its value stems from the orthogonal reactivity of its two primary functional groups: the 2-chloro substituent on the electron-deficient pyridine ring and the primary hydroxymethyl group at the 3-position.
-
The 2-Chloro Group: The presence of the electronegative nitrogen atom in the pyridine ring activates the C2 position for nucleophilic aromatic substitution (SNA_r_).[5][6] Furthermore, this chloro-substituent serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[7]
-
The 3-Hydroxymethyl Group: This primary alcohol is a versatile functional group that can be readily oxidized to an aldehyde or carboxylic acid, converted into esters and ethers, or substituted to introduce other functionalities, such as a halomethyl group.
This dual reactivity allows for sequential and selective functionalization, making this compound a cornerstone intermediate for building complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).[8]
Caption: Structure of this compound.
Synthesis of this compound
The most common and direct synthesis of this compound involves the reduction of a suitable carbonyl precursor, typically the corresponding carboxylic acid ester, 2-chloronicotinate. This approach is favored for its high efficiency and selectivity.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Reduction of Methyl 2-chloronicotinate
This protocol describes the reduction of the ester to the primary alcohol using a sodium borohydride-methanol system, which is a cost-effective and operationally simple method.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 2-chloronicotinate (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 5-10 mL per gram of ester).
-
Reagent Addition: While stirring under a nitrogen atmosphere, add methanol (4.0 eq) to the solution.
-
Reduction: Cool the mixture to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is neutral (~7).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Key Reactions of the 2-Chloro Substituent
The chloro group at the C2 position is the primary site for transformations that build molecular complexity by forming new carbon-carbon or carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (SNA_r_)
The electron-withdrawing nature of the ring nitrogen atom significantly polarizes the C-Cl bond and stabilizes the negatively charged intermediate (Meisenheimer complex), making the 2-position susceptible to nucleophilic attack.[5][6][9] This reactivity is a cornerstone of chloropyridine chemistry.
References
- 1. This compound | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS 42330-59-6 [matrix-fine-chemicals.com]
- 4. 001chemical.com [001chemical.com]
- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 6. youtube.com [youtube.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Use of (2-Chloropyridin-3-yl)methanol for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and disposal methods for (2-Chloropyridin-3-yl)methanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard safety data sheet to offer in-depth, field-proven insights grounded in scientific principles. By understanding the "why" behind each precaution, laboratory personnel can foster a culture of safety and ensure the integrity of their research.
Compound Profile and Hazard Analysis
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1][2] Its utility stems from the reactive sites on the pyridine ring and the functional methanol group.[3] However, the same reactivity that makes it a useful synthon also necessitates careful handling due to its inherent hazards.
Chemical and Physical Properties [4][5][6]
| Property | Value |
| CAS Number | 42330-59-6 |
| Molecular Formula | C₆H₆ClNO |
| Molecular Weight | 143.57 g/mol |
| Appearance | White to off-white or beige solid |
| Melting Point | 61-65 °C |
| Boiling Point | 112 °C @ 0.2 mmHg |
| Solubility | Soluble in methanol and other organic solvents |
GHS Hazard Classification
This compound is classified as a hazardous substance. The primary hazards are summarized below.[4][7]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
The toxicity of chloropyridines is a significant concern. The pathology associated with exposure to 2-chloropyridine is similar to that of pyridine, with the liver being a primary target organ.[6] Exposures can lead to liver damage, including fatty degeneration and congestion.[6][8] The mechanism of toxicity is believed to involve metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as N-oxides, which can then cause cellular damage.[3][9] This underscores the importance of minimizing all routes of exposure.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
To mitigate the risks associated with this compound, a combination of engineering controls and personal protective equipment is essential.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[10] All manipulations of the solid compound and its solutions should be performed within a fume hood to prevent the inhalation of dust or vapors.[1][11] The fume hood should have a certified face velocity and be kept free of clutter to ensure proper airflow. A safety shower and eyewash station must be readily accessible in the immediate work area.[10]
Personal Protective Equipment (PPE)
PPE provides the final barrier between the researcher and the hazardous chemical. The following PPE is mandatory when handling this compound:[12]
-
Eye and Face Protection: Chemical splash goggles are required at all times.[1] A face shield should be worn when there is a significant risk of splashes, such as during transfers of large quantities of solutions.[13]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.[10] Latex gloves are not suitable.[10] Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound. Double gloving is recommended for extended operations.
-
Body Protection: A flame-resistant laboratory coat should be worn and buttoned to protect the skin and clothing.[1]
-
Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]
Step-by-Step Protocols for Safe Handling
Adherence to standardized procedures is critical for minimizing the risk of exposure and ensuring reproducible experimental outcomes.
Weighing and Dissolving the Solid Compound
The fine, powdered nature of this compound presents an inhalation hazard. The following protocol is designed to mitigate this risk.[11][14]
-
Preparation: Don all required PPE. Designate a specific area within the chemical fume hood for weighing. Place a container with a screw cap on the balance and tare it.
-
Transfer: Inside the fume hood, carefully transfer the desired amount of the solid from its stock container to the pre-weighed container using a clean spatula.
-
Sealing: Immediately cap the container to prevent the dispersal of dust.
-
Cleaning: Decontaminate the spatula and the work surface within the fume hood.
-
Re-weighing: Place the sealed container back on the balance to obtain the precise weight of the transferred solid.
-
Dissolution: In the fume hood, add the desired solvent to the container and seal it. If the solvent is volatile, this should be done in a chemical fume hood.[11]
Running a Typical Synthetic Reaction
This protocol outlines a general procedure for a reaction involving this compound, emphasizing safety at each stage.
-
Reaction Setup: Assemble the reaction apparatus within a chemical fume hood. Ensure all glassware is free of defects.
-
Reagent Addition: Add all reagents, including the this compound solution, to the reaction vessel in the fume hood.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS). Do not leave the reaction unattended.[15]
-
Quenching: Upon completion, cool the reaction mixture to the appropriate temperature (e.g., in an ice bath). Slowly and carefully add a quenching agent. For reactions involving basic pyridine compounds, quenching is often done with a dilute acid, such as 2M HCl, to neutralize the base and form a water-soluble salt.[10][12] This should be done cautiously as the reaction may be exothermic.
-
Workup and Extraction: Perform all extractions in a separatory funnel within the fume hood. Be sure to vent the separatory funnel frequently to release any pressure buildup.
-
Purification: Purify the product using appropriate techniques, such as column chromatography or recrystallization. All purification steps should be conducted in a well-ventilated area, preferably within a fume hood.
-
Waste Disposal: Collect all waste streams in appropriately labeled hazardous waste containers.[4]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
First Aid Measures [7]
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill and Leak Procedures
The response to a spill will depend on its size and location.[6][7]
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the contaminated area.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Storage and Disposal
Proper storage and disposal are critical components of the chemical lifecycle and are essential for maintaining a safe laboratory environment.
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[7] The storage area should be clearly marked with the appropriate hazard warnings.
Disposal
All waste containing this compound, including contaminated materials and solutions, must be disposed of as hazardous waste.[16] Do not dispose of this chemical down the drain or in the regular trash.[16] Collect all waste in appropriately labeled, sealed containers and follow your institution's and local regulations for hazardous waste disposal.[4] For halogenated organic waste, incineration at a licensed facility is a common disposal method.[4]
Conclusion
This compound is a valuable reagent in chemical synthesis, but its use demands a thorough understanding of its hazards and a commitment to rigorous safety practices. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can minimize their risk of exposure and create a safer laboratory environment. A proactive approach to safety, grounded in scientific principles, is the cornerstone of responsible research.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. nj.gov [nj.gov]
- 8. researchgate.net [researchgate.net]
- 9. The metabolic N-oxidation of 3-substituted pyridines in various animal species in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ehso.emory.edu [ehso.emory.edu]
- 15. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 16. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of (2-Chloropyridin-3-yl)methanol in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Abstract
This document provides a comprehensive technical guide on the application of (2-Chloropyridin-3-yl)methanol as a key building block in Suzuki-Miyaura cross-coupling reactions. The pyridine scaffold is a cornerstone of modern medicinal chemistry, and the ability to functionalize it with precision is paramount.[1] this compound offers a unique synthetic handle: the C2-chloro substituent serves as an electrophilic site for C-C bond formation, while the C3-hydroxymethyl group remains available for subsequent synthetic transformations. We will delve into the mechanistic underpinnings, provide field-proven protocols, and offer expert insights into optimizing these critical reactions for the synthesis of complex biaryl and heteroaryl structures.
Mechanistic Framework: The Suzuki-Miyaura Reaction with 2-Chloropyridines
The Suzuki-Miyaura reaction is a powerful method for forging carbon-carbon bonds between an organoboron species and an organic halide, catalyzed by a palladium complex.[2][3][4][5] The catalytic cycle, which involves sensitive Pd(0) species, proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
The primary challenge in using 2-chloropyridines lies in the first step: the oxidative addition of the C-Cl bond to the Pd(0) center. Carbon-chlorine bonds are significantly stronger and less reactive than their corresponding C-Br or C-I bonds, often necessitating more forcing conditions or highly active catalyst systems to achieve efficient coupling.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices: Optimizing the Reaction
Achieving high yields and reproducibility with a less reactive substrate like this compound hinges on the careful selection of four key parameters.
-
Palladium Catalyst & Ligand System: The choice of ligand is arguably the most critical factor. To facilitate the challenging oxidative addition of the C-Cl bond, the palladium center must be electron-rich and sterically accessible. This is achieved by using bulky, electron-donating phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃), or N-heterocyclic carbenes (NHCs).[4][8][9][10] These ligands promote the formation of the active, low-coordinate Pd(0) species necessary to cleave the C-Cl bond. Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.[6][11]
-
Base: The base plays a crucial role in the transmetalation step. It activates the organoboron species, typically a boronic acid, by forming a more nucleophilic "ate" complex, which then readily transfers its organic group to the palladium center.[7] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[1] The choice of base can influence reaction rates and suppress side reactions like protodeboronation.[12]
-
Solvent: The solvent system must solubilize all reactants and facilitate the reaction. Aprotic polar solvents like 1,4-dioxane, dimethylformamide (DMF), or toluene, often with the addition of water, are standard.[1][2][3][6] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the boronate complex.
-
Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are highly susceptible to oxidation by atmospheric oxygen, which can lead to catalytically inactive palladium oxides and phosphine oxides, effectively killing the reaction.[1] Therefore, rigorous exclusion of oxygen using an inert atmosphere (argon or nitrogen) and degassed solvents is mandatory for success.[1]
Detailed Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization for specific boronic acid partners may be required.
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Standard Thermal Suzuki-Miyaura Coupling
This protocol is adapted from standard procedures for coupling heteroaryl chlorides.[6][8][13]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (4-10 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous, degassed solvents (e.g., 1,4-Dioxane and Water, 4:1 mixture)
-
Schlenk flask, condenser, magnetic stir bar, and inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and condenser under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Addition of Solids: Under a positive flow of inert gas, add this compound, the arylboronic acid, the base, the palladium precursor, and the ligand to the flask.
-
Inerting: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.[3][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%) or a more active catalyst system if needed.
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Degassed solvent (e.g., DMF/water 10:1)
-
Microwave reaction vial with a stir bar
Procedure:
-
Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, Na₂CO₃, and the palladium catalyst.
-
Solvent Addition: Add the degassed DMF/water mixture.
-
Reaction: Securely seal the vial and place it in the microwave reactor. Heat the reaction to 120–150 °C for 15–60 minutes.
-
Work-up and Purification: Follow steps 7-9 from Protocol 1.
Data Summary: Representative Reaction Conditions
The following table summarizes typical conditions for the Suzuki coupling of 2-chloropyridines, which can serve as a starting point for optimization with this compound.[6][10][14]
| Arylboronic Acid Partner | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2), PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12-18 | 70-85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5), P(t-Bu)₃ (6) | K₃PO₄ (3) | Toluene | 110 | 8-12 | 85-95 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | DMF | 90 | 12 | 75-90 |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 80-92 |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).[1]2. Insufficiently active ligand for C-Cl bond.3. Poorly degassed solvents.4. Base is not strong enough or is insoluble. | 1. Ensure a rigorously inert atmosphere; use fresh catalyst/ligands.2. Switch to a bulkier, more electron-rich ligand (e.g., P(t-Bu)₃, SPhos, RuPhos).3. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles.[1]4. Try a different base (e.g., K₃PO₄ or Cs₂CO₃). |
| Protodeboronation | 1. Boronic acid instability.2. Presence of excess water or protic sources.3. Reaction temperature is too high or time is too long. | 1. Use the boronic acid partner in slight excess (1.2-1.5 equiv). Consider using a more stable boronate ester (e.g., pinacol ester).[12]2. Use anhydrous solvents if possible, with a base like spray-dried KF.[11]3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | Presence of oxygen leading to oxidative side reactions. | Improve inert atmosphere techniques. Ensure all reagents and solvents are oxygen-free. |
| Difficult Purification | Product is polar and co-elutes with polar byproducts. | Consider reverse-phase chromatography or using a different solvent system for silica gel chromatography.[6] |
Conclusion
This compound is a highly valuable and versatile building block for accessing complex, functionalized pyridine derivatives. While the Suzuki-Miyaura coupling of this substrate requires careful attention to reaction conditions due to the relative inertness of the C-Cl bond, excellent yields can be achieved. Success is predicated on the strategic selection of a highly active palladium-ligand catalyst system, an appropriate base, and the rigorous exclusion of oxygen. The protocols and insights provided herein offer a solid foundation for researchers to confidently employ this reagent in the synthesis of novel molecules for pharmaceutical and materials science applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of (2-Chloropyridin-3-yl)methanol as a Versatile Building Block in Contemporary Medicinal Chemistry
Introduction: The Ascendancy of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its unique electronic properties, ability to participate in hydrogen bonding, and its metabolic stability. Within this class, halo-substituted pyridines offer medicinal chemists a powerful tool for molecular elaboration and fine-tuning of pharmacokinetic and pharmacodynamic properties. (2-Chloropyridin-3-yl)methanol, in particular, has emerged as a highly valuable and versatile building block. Its dual functionality—a nucleophilic primary alcohol and a pyridine ring bearing a strategically placed chlorine atom—opens a gateway to a multitude of synthetic transformations, enabling the construction of complex molecular architectures with significant therapeutic potential.
This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will explore its synthesis, delve into its reactivity, and present detailed protocols for its application in the synthesis of key pharmaceutical intermediates. The overarching goal is to equip the reader with the technical knowledge and field-proven insights necessary to leverage this building block in their own drug discovery programs.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid with the molecular formula C₆H₆ClNO and a molecular weight of 143.57 g/mol .[1] Its utility in medicinal chemistry stems from the distinct reactivity of its two primary functional groups: the hydroxymethyl group and the 2-chloropyridine core.
-
The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile nucleophile, readily participating in a variety of classical organic transformations. It can be easily O-alkylated to form ethers, esterified with carboxylic acids, or converted to a leaving group for subsequent nucleophilic displacement. This functionality provides a key attachment point for introducing diverse side chains and pharmacophoric elements.
-
The 2-Chloropyridine Moiety: The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the substitution process. This allows for the facile introduction of a wide range of nucleophiles, including amines, phenols, and thiols, providing a robust strategy for building molecular complexity. The 2-chloropyridine substructure itself is also a key feature in many biologically active molecules, where it can engage in crucial interactions with protein targets.[2]
Synthesis of this compound: A Standard Protocol
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of a suitable carboxylic acid derivative, such as 2-chloronicotinic acid or its esters. The following protocol details a reliable method using sodium borohydride as the reducing agent.
Protocol 1: Reduction of Methyl 2-chloronicotinate
This protocol describes the reduction of commercially available methyl 2-chloronicotinate to this compound.
Reaction Scheme:
A schematic of the reduction reaction.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-chloronicotinate | 171.58 | 10.0 g | 58.3 mmol |
| Sodium borohydride (NaBH₄) | 37.83 | 1.10 g | 29.1 mmol |
| Methanol (anhydrous) | 32.04 | 200 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-chloronicotinate (10.0 g, 58.3 mmol).
-
Dissolution: Add anhydrous methanol (200 mL) to the flask and stir until the starting material is fully dissolved.
-
Addition of Reducing Agent: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add sodium borohydride (1.10 g, 29.1 mmol) portion-wise over a period of 15 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting material has been consumed (typically 1.5-2 hours).
-
Quenching and Solvent Removal: Carefully quench the reaction by the slow addition of deionized water (20 mL). Remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up: To the remaining aqueous residue, add deionized water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash successively with deionized water (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford this compound as a white to off-white solid.
Application in Medicinal Chemistry: Synthesis of a Key Kinase Inhibitor Intermediate
A prime example of the utility of this compound is its use in the synthesis of intermediates for targeted cancer therapies. The following protocol details the synthesis of 4-((6-chloropyridin-3-yl)oxy)-6,7-dimethoxyquinoline, a key precursor for several kinase inhibitors. This transformation leverages the nucleophilicity of the hydroxymethyl group in a Williamson ether synthesis.
Protocol 2: Williamson Ether Synthesis with 4-Chloro-6,7-dimethoxyquinoline
This protocol outlines the O-alkylation of 4-hydroxy-6,7-dimethoxyquinoline with this compound, which would first be converted to its corresponding halide. A more direct approach, and the one detailed here, involves the reaction of 4-chloro-6,7-dimethoxyquinoline with the alkoxide of this compound.
Workflow Diagram:
A workflow for the Williamson ether synthesis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 143.57 | 1.0 g | 6.96 mmol |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 0.33 g | 8.35 mmol |
| 4-Chloro-6,7-dimethoxyquinoline | 223.65 | 1.56 g | 6.96 mmol |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | 20 mL | - |
| Deionized Water | 18.02 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (0.33 g, 8.35 mmol) in anhydrous DMF (10 mL).
-
Alkoxide Formation: To this suspension, add a solution of this compound (1.0 g, 6.96 mmol) in anhydrous DMF (10 mL) dropwise at 0 °C. Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Addition of Electrophile: Add a solution of 4-chloro-6,7-dimethoxyquinoline (1.56 g, 6.96 mmol) in anhydrous DMF (5 mL) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of deionized water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-((6-chloropyridin-3-yl)oxy)-6,7-dimethoxyquinoline.
Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox
This compound is a prime example of a building block that offers a blend of versatility, reactivity, and strategic importance. Its dual functionality allows for the construction of diverse and complex molecular scaffolds, making it an invaluable asset in the pursuit of novel therapeutic agents. The protocols detailed in this application note provide a solid foundation for the synthesis and application of this key intermediate. By understanding the underlying principles of its reactivity and leveraging the provided methodologies, researchers can confidently incorporate this compound into their synthetic strategies to accelerate the discovery and development of the next generation of medicines.
References
The Strategic Role of (2-Chloropyridin-3-yl)methanol in the Synthesis of Neonicotinoid Insecticides: Application Notes and Protocols
Introduction: The Significance of the Chloropyridinyl Scaffold
The chloropyridinyl moiety is a cornerstone in modern agrochemical design, forming the backbone of the highly effective neonicotinoid class of insecticides. These compounds are systemic in nature, readily absorbed by plants, and act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects, leading to paralysis and death.[1][2] (2-Chloropyridin-3-yl)methanol is a pivotal starting material in the synthesis of these vital crop protection agents. Its strategic importance lies in its function as a precursor to the key intermediate, 2-chloro-5-(chloromethyl)pyridine, a versatile building block for a multitude of neonicotinoid insecticides, including the widely used imidacloprid. This document provides a detailed guide for researchers, chemists, and drug development professionals on the application of this compound in agrochemical synthesis, with a focus on the preparation of imidacloprid.
From Alcohol to a Reactive Intermediate: The Chlorination of this compound
The initial and critical step in leveraging this compound for neonicotinoid synthesis is its conversion to the more reactive 2-chloro-5-(chloromethyl)pyridine. This transformation is typically achieved through a chlorination reaction, where the hydroxyl group of the methanol moiety is substituted with a chlorine atom. This seemingly simple step is of paramount importance as it introduces a leaving group (the chloro substituent on the methyl group) that is susceptible to nucleophilic attack, a key reaction in the subsequent construction of the final insecticide molecule.
A common and effective method for this chlorination is the use of thionyl chloride (SOCl₂). The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion to yield the desired product and gaseous byproducts (sulfur dioxide and hydrogen chloride). This drives the reaction to completion.
Experimental Protocol: Synthesis of 2-chloro-5-(chloromethyl)pyridine
This protocol is adapted from established synthetic procedures.[3]
Materials:
-
This compound (also known as 2-chloro-5-(hydroxymethyl)pyridine)
-
Thionyl chloride (SOCl₂)
-
1,2-dichloroethane
-
Chloroform
-
Sodium hydrogen carbonate (NaHCO₃)
-
Activated carbon
-
Standard laboratory glassware
-
Water bath
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a reaction vessel equipped with a reflux condenser and magnetic stirrer, prepare a mixture of 87.4 g of thionyl chloride and 100 ml of 1,2-dichloroethane.
-
In a separate flask, dissolve 70.3 g of 2-chloro-5-(hydroxymethyl)pyridine in 50 ml of 1,2-dichloroethane.
-
Cool the thionyl chloride mixture in a water bath to 5°-20° C.
-
Slowly add the 2-chloro-5-(hydroxymethyl)pyridine solution dropwise to the cooled thionyl chloride mixture over a period of 30 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 90 minutes.
-
Following the stirring at room temperature, heat the mixture to reflux and maintain for 4.5 hours.
-
Upon completion of the reflux, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with 200 ml of chloroform and 60 ml of water.
-
With continuous stirring, carefully add 20 g of sodium hydrogen carbonate in small portions to neutralize the excess acid.
-
Separate the organic layer, treat it with activated carbon, and then concentrate to yield the crude 2-chloro-5-(chloromethyl)pyridine as a yellow-brown solid.
Data Summary: Synthesis of 2-chloro-5-(chloromethyl)pyridine
| Parameter | Value | Reference |
| Starting Material | 2-chloro-5-(hydroxymethyl)pyridine | [3] |
| Reagent | Thionyl chloride | [3] |
| Solvent | 1,2-dichloroethane | [3] |
| Reaction Temperature | 5°-20° C (initial), Reflux | [3] |
| Reaction Time | ~6 hours | [3] |
| Yield | 75.9 g (from 70.3 g starting material) | [3] |
Application in Neonicotinoid Synthesis: The Case of Imidacloprid
With the key intermediate, 2-chloro-5-(chloromethyl)pyridine, in hand, the path to synthesizing a range of neonicotinoid insecticides is open. The following section details the synthesis of imidacloprid, a globally significant insecticide, through the condensation of 2-chloro-5-(chloromethyl)pyridine with N-nitro-imidazolidin-2-imine.[4]
Experimental Protocol: Synthesis of Imidacloprid
This protocol is based on a common laboratory-scale synthesis.[4]
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
N-nitro-imidazolidin-2-imine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Isopropanol
-
Water
-
Standard laboratory glassware
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (1.62 g, 10 mmol), N-nitro-imidazolidin-2-imine (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).[4]
-
Add 50 mL of acetonitrile to the flask and stir the mixture at room temperature for 15 minutes.[4]
-
Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
Filter the solid inorganic salts using a Büchner funnel and wash the solid residue with a small amount of acetonitrile.[4]
-
Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude imidacloprid product.[4]
Purification of Imidacloprid by Recrystallization
-
Transfer the crude imidacloprid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent system, such as a 2:1 ratio of isopropanol to water.[4]
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.[4]
-
Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath to facilitate further crystallization.[4]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and wash the crystals with a small amount of cold solvent.[4]
-
Dry the purified imidacloprid crystals in a vacuum oven.[4]
Data Summary: Synthesis and Purification of Imidacloprid
| Parameter | Value | Reference |
| Starting Materials | 2-chloro-5-(chloromethyl)pyridine, N-nitro-imidazolidin-2-imine | [4] |
| Base | Potassium carbonate | [4] |
| Solvent | Acetonitrile | [4] |
| Reaction Temperature | 80 °C (Reflux) | [4] |
| Reaction Time | 8 hours | [4] |
| Purification Method | Recrystallization | [4] |
| Recrystallization Solvent | Isopropanol/water (2:1) | [4] |
Visualizing the Synthetic Pathway
The following diagrams illustrate the key transformations described in the protocols.
Caption: Synthetic workflow from this compound to Imidacloprid.
Caption: Purification workflow for Imidacloprid via recrystallization.
Conclusion
This compound serves as a readily accessible and highly valuable precursor in the multi-step synthesis of neonicotinoid insecticides. The protocols detailed herein for its conversion to 2-chloro-5-(chloromethyl)pyridine and subsequent transformation to imidacloprid provide a clear and reproducible pathway for researchers in the agrochemical field. The ability to efficiently construct the vital chloropyridinylmethyl scaffold from this starting material underscores its strategic importance in the development of effective crop protection solutions.
References
Application Note & Protocol: Selective Oxidation of (2-Chloropyridin-3-yl)methanol
Abstract
This application note provides detailed protocols for the selective oxidation of (2-chloropyridin-3-yl)methanol to its corresponding aldehyde, 2-chloropyridine-3-carbaldehyde. This aldehyde is a critical heterocyclic building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2][3] The oxidation of primary alcohols to aldehydes is a foundational transformation in organic synthesis, yet it presents the challenge of preventing over-oxidation to the carboxylic acid.[4][5][6] This guide presents two robust and widely applicable methods—Swern oxidation and activated manganese dioxide (MnO₂) oxidation—offering researchers a choice between a cryogenic, solution-phase reaction and a milder, heterogeneous system. We provide in-depth, step-by-step protocols, mechanistic insights, safety considerations, and comparative data to enable researchers to select and execute the optimal procedure for their laboratory context.
Introduction: The Synthetic Value of 2-Chloropyridine-3-carbaldehyde
2-Chloropyridine-3-carbaldehyde is a highly versatile synthetic intermediate. Its structure features a reactive aldehyde group, ideal for forming C-C and C-N bonds through reactions like Wittig olefination, aldol condensation, and reductive amination. The chlorine atom at the 2-position provides a handle for nucleophilic aromatic substitution or cross-coupling reactions, enabling the construction of complex molecular architectures.[2]
The primary challenge in its synthesis from this compound lies in the controlled, partial oxidation of the primary alcohol. Many classical oxidants, such as potassium permanganate or Jones reagent, are too harsh and lead to the formation of the corresponding carboxylic acid, an often-undesired byproduct.[6] The protocols detailed herein are designed to be mild and selective, ensuring high yields of the target aldehyde.
Comparative Overview of Oxidation Protocols
Choosing an oxidation method depends on factors such as substrate sensitivity, available equipment, scale, and cost. Below is a summary of the two primary methods detailed in this note, along with a common alternative.
| Feature | Swern Oxidation | Manganese Dioxide (MnO₂) Oxidation | Dess-Martin Periodinane (DMP) |
| Principle | Activated DMSO Oxidation | Heterogeneous Surface Oxidation | Hypervalent Iodine(V) Reagent |
| Temperature | -78 °C to RT | Room Temperature to Reflux | Room Temperature |
| Reaction Time | 1-3 hours | 12-48 hours | 0.5-2 hours[7] |
| Reagents | Oxalyl Chloride, DMSO, Triethylamine | Activated Manganese Dioxide | Dess-Martin Periodinane |
| Advantages | High yields, wide functional group tolerance, reliable.[8] | Mild conditions, easy workup (filtration), good for activated alcohols.[9] | Extremely mild, neutral pH, fast, simplified workup.[10][11] |
| Disadvantages | Requires cryogenic temps, produces toxic CO gas and foul-smelling dimethyl sulfide.[8][12] | Requires large stoichiometric excess of MnO₂, reactivity can vary with reagent quality.[13] | Reagent is expensive and potentially explosive, not ideal for large scale.[11][14] |
Protocol 1: Swern Oxidation
Principle and Rationale
The Swern oxidation is a widely trusted method that uses dimethyl sulfoxide (DMSO) as the terminal oxidant, activated by oxalyl chloride.[4][8] The reaction proceeds through the formation of a chloro(dimethyl)sulfonium chloride intermediate, which reacts with the alcohol to form an alkoxysulfonium salt. A hindered non-nucleophilic base, typically triethylamine, then facilitates an intramolecular E2-type elimination via a five-membered ring transition state to yield the aldehyde, dimethyl sulfide (DMS), and triethylammonium chloride.[5][15] This method is performed at -78 °C to control the stability of the reactive intermediates and prevent side reactions.[16] Its mild nature makes it compatible with a wide range of sensitive functional groups.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Chloropyridine-3-carbaldehyde | Properties, Uses, Safety Data, Supplier China [pipzine-chem.com]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. Alcohol to Ketone - Common Conditions [commonorganicchemistry.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]
- 14. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 15. glaserr.missouri.edu [glaserr.missouri.edu]
- 16. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Derivatization of the Hydroxyl Group of (2-Chloropyridin-3-yl)methanol
<_>
Abstract
(2-Chloropyridin-3-yl)methanol is a key building block in medicinal chemistry and drug development, prized for its versatile reactivity.[1] The hydroxyl group, in particular, serves as a primary site for molecular modification, enabling the synthesis of a diverse range of derivatives with tailored pharmacological profiles. This document provides a comprehensive guide to the derivatization of the hydroxyl group of this compound, focusing on three principal transformations: etherification, esterification, and the strategic application of protecting groups. We present detailed, field-tested protocols, elucidate the mechanistic underpinnings of each reaction, and offer expert insights to guide researchers in optimizing their synthetic strategies.
Introduction: The Strategic Importance of this compound
This compound, with the CAS number 42330-59-6, is a bifunctional molecule featuring a reactive hydroxyl group and a chloro-substituted pyridine ring.[2][3][4][5] This unique combination of functional groups allows for sequential or orthogonal chemical modifications, making it a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] The derivatization of the primary alcohol is a critical step in harnessing the full synthetic potential of this scaffold. By converting the hydroxyl group into ethers, esters, or temporarily masking it with a protecting group, chemists can modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability, or enable subsequent transformations at other positions of the molecule.
This guide is designed for researchers, scientists, and drug development professionals. It aims to provide not just a set of instructions, but a deeper understanding of the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.
Derivatization Strategies and Protocols
The primary alcohol of this compound can be readily derivatized through several classical organic transformations. Below, we detail the protocols for the most common and synthetically useful reactions.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for preparing both symmetrical and asymmetrical ethers.[6][7][8] The reaction proceeds via an SN2 mechanism, where an alkoxide ion, generated from the alcohol, acts as a nucleophile to displace a halide from an alkyl halide.[7][9]
Mechanistic Rationale:
The reaction is initiated by deprotonating the hydroxyl group of this compound with a strong base, typically sodium hydride (NaH), to form a potent nucleophilic alkoxide. This alkoxide then attacks a primary alkyl halide in a concerted SN2 fashion. The choice of a primary alkyl halide is crucial to maximize the yield of the ether and minimize the competing E2 elimination reaction, which is more prevalent with secondary and tertiary alkyl halides.[8][9]
Caption: Williamson Ether Synthesis Workflow.
Experimental Protocol: Synthesis of 3-(Methoxymethyl)-2-chloropyridine
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq). Dissolve the starting material in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Alkylation: Add methyl iodide (1.5 eq) dropwise via the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(methoxymethyl)-2-chloropyridine.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Sodium Hydride (NaH) | 1.2 | Base for deprotonation |
| Methyl Iodide (CH₃I) | 1.5 | Alkylating agent |
| Anhydrous THF | - | Solvent |
Esterification via Acylation
Esterification is another fundamental derivatization of alcohols. The reaction of this compound with an acylating agent, such as an acid chloride or anhydride, in the presence of a base, provides the corresponding ester. This transformation is valuable for creating prodrugs or modifying the pharmacokinetic properties of a lead compound.
Mechanistic Rationale:
The acylation of an alcohol is a nucleophilic acyl substitution reaction.[10] A base, typically a non-nucleophilic amine like triethylamine (Et₃N) or pyridine, is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction. Catalytic amounts of 4-(Dimethylamino)pyridine (DMAP) are often added to accelerate the reaction, especially with less reactive acylating agents like anhydrides.[11][12] DMAP acts as a more potent nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.
Caption: General Esterification Workflow.
Experimental Protocol: Synthesis of (2-Chloropyridin-3-yl)methyl acetate
Materials:
-
This compound
-
Acetyl chloride (CH₃COCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Acylation: Cool the solution to 0 °C. Slowly add acetyl chloride (1.2 eq) dropwise. A white precipitate of triethylammonium chloride will form.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by column chromatography if necessary, though it is often obtained in high purity after the work-up.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Acetyl Chloride | 1.2 | Acylating agent |
| Triethylamine | 1.5 | Base |
| Anhydrous DCM | - | Solvent |
Protection of the Hydroxyl Group
In multi-step syntheses, it is often necessary to temporarily "protect" the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule.[13] Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of installation, stability under a wide range of conditions, and selective removal under mild conditions.[14][15]
Rationale for Silyl Ether Protection:
Silyl ethers are formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole.[14][16] The steric bulk of the silyl group can be tuned to control the stability of the protecting group. TBDMS ethers, for instance, are stable to many reagents that would cleave less hindered silyl ethers like trimethylsilyl (TMS) ethers.[14] Deprotection is typically achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), which has a high affinity for silicon.[17]
Caption: Silyl Ether Protection/Deprotection.
Experimental Protocol: Synthesis of 3-((tert-Butyldimethylsilyloxy)methyl)-2-chloropyridine
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).
-
Silylation: Add TBDMSCl (1.2 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel to yield the pure silyl ether.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| TBDMSCl | 1.2 | Silylating agent |
| Imidazole | 2.5 | Base and catalyst |
| Anhydrous DCM | - | Solvent |
Conclusion
The derivatization of the hydroxyl group of this compound is a cornerstone of its application in synthetic chemistry. The protocols for etherification, esterification, and protection detailed in this guide provide a robust framework for researchers to build upon. By understanding the underlying mechanisms and the rationale for specific reagents and conditions, scientists can confidently and efficiently create a vast array of novel molecules with potential applications in drug discovery and materials science. The careful selection of a derivatization strategy is paramount to the success of any synthetic endeavor involving this versatile building block.
References
- 1. nbinno.com [nbinno.com]
- 2. GSRS [precision.fda.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS 42330-59-6 [matrix-fine-chemicals.com]
- 5. This compound | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. Ester synthesis by acylation [organic-chemistry.org]
- 13. Protective Groups [organic-chemistry.org]
- 14. Silyl ether - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Silyl_ether [chemeurope.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes & Protocols: The Strategic Role of (2-Chloropyridin-3-yl)methanol in the Synthesis of Novel Heterocycles
Introduction: The Value of a Versatile Pyridine Synthon
Heterocyclic compounds form the bedrock of medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocyclic scaffold.[1][2] Their prevalence in natural products and pharmaceuticals—from antibiotics to anticancer agents—underscores the continuous need for innovative synthetic methodologies to access novel, drug-like chemical space.[3][4] Within this landscape, functionalized pyridine derivatives are of paramount importance.
(2-Chloropyridin-3-yl)methanol emerges as a particularly strategic building block for the synthesis of fused heterocyclic systems.[5][6] Its utility is rooted in the orthogonal reactivity of its three key functional handles:
-
The C2-Chloro Substituent: An excellent leaving group, it is highly susceptible to nucleophilic aromatic substitution and serves as a prime reaction site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[7][8]
-
The C3-Hydroxymethyl Group: This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, converted into a leaving group (e.g., tosylate, mesylate), or transformed into other functionalities like amines or halides, enabling a diverse array of subsequent reactions.
-
The Pyridine Nitrogen: Its basicity and electronic influence on the ring are crucial for directing reactivity and modulating the physicochemical properties of the final heterocyclic products.
This guide provides an in-depth exploration of the application of this compound in constructing medicinally relevant heterocycles, complete with detailed protocols and mechanistic insights for research scientists and drug development professionals.
Core Application I: Synthesis of Fused Furopyridines via Intramolecular Cyclization
The furopyridine core is a key structural motif found in various biologically active compounds.[9] The synthesis of furo[2,3-b]pyridines, an isomer of the quinoline system, can be elegantly achieved from this compound through a base-mediated intramolecular cyclization. This strategy leverages the proximity of the hydroxymethyl group to the reactive C2-chloro position.
Causality and Mechanistic Rationale
The reaction proceeds via an intramolecular Williamson ether synthesis. A strong base, such as sodium hydride (NaH), is required to deprotonate the primary alcohol, forming a highly nucleophilic alkoxide. This alkoxide then attacks the adjacent carbon bearing the chloro substituent in an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction, displacing the chloride ion and forging the fused furan ring. The choice of a polar aprotic solvent like DMF or THF is critical to solvate the cation of the base without interfering with the nucleophilicity of the alkoxide.
Caption: Workflow for Furo[2,3-b]pyridine synthesis.
Protocol 1: Synthesis of Furo[2,3-b]pyridine
Materials and Reagents:
-
This compound (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (1.2 equiv). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Solvent Addition: Add anhydrous DMF to the flask via syringe to create a slurry. Cool the mixture to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry over 15-20 minutes. Maintain the temperature at 0 °C. Effervescence (hydrogen gas evolution) should be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and subsequently heat to 80-90 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Furo[2,3-b]pyridine product.
Core Application II: Building Pyrrolopyridine Scaffolds via Cross-Coupling
The pyrrolopyridine and pyrrolopyrimidine cores are privileged scaffolds in modern drug discovery, frequently found in kinase inhibitors.[10][11][12] this compound is an ideal precursor for introducing the (pyridin-3-yl)methyl moiety onto a nitrogen-containing heterocycle. This typically involves a two-step process: first, conversion of the hydroxymethyl group to a more suitable handle for coupling (e.g., an amine), followed by a palladium-catalyzed C-N cross-coupling reaction.
Causality and Mechanistic Rationale
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The catalytic cycle is initiated by the oxidative addition of the palladium(0) complex to the C-Cl bond of the pyridine ring. The choice of ligand (e.g., BINAP, XPhos) is crucial as it modulates the stability and reactivity of the palladium center. A sterically hindered, electron-rich ligand generally promotes the reaction. A base (e.g., Cs₂CO₃, K₃PO₄) is necessary to deprotonate the amine nucleophile, allowing it to coordinate to the palladium complex for the subsequent reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
Caption: General workflow for C-N coupling.
Protocol 2: Synthesis of a C-N Coupled Pyrrolopyrimidine Derivative
This protocol is adapted from a known synthesis of CSF1R inhibitors and illustrates the coupling of a pre-formed amine derived from this compound.[10]
Part A: Synthesis of the Amine Intermediate (Illustrative) The conversion of this compound to 1-(2-chloropyridin-3-yl)-N-methylmethanamine can be achieved via a two-step sequence: (1) conversion of the alcohol to a chloride (e.g., with SOCl₂) followed by (2) reaction with methylamine.
Part B: Buchwald-Hartwig Amination Protocol Materials and Reagents:
-
Target N-heterocycle (e.g., a 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivative) (1.0 equiv)
-
1-(2-Chloropyridin-3-yl)-N-methylmethanamine (or similar amine) (1.5 equiv)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.1 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.1 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the target N-heterocycle (1.0 equiv), the amine coupling partner (1.5 equiv), and cesium carbonate (3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane via syringe. Degas the resulting suspension by bubbling argon through it for 10-15 minutes.
-
Catalyst Loading: In a single portion, add palladium(II) acetate (0.1 equiv) and BINAP (0.1 equiv) to the flask under a positive pressure of argon.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the layers and extract the aqueous layer again with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the desired coupled product.[10]
Data Summary: Representative Reactions
The versatility of the chloro-pyridine scaffold is evident in the variety of coupling reactions it can undergo. The following table summarizes conditions for related transformations.
| Starting Material Class | Coupling Partner | Catalyst/Ligand | Base | Product Class | Typical Yield | Reference |
| 6-Chloropyridin-3-amine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 6-Arylpyridin-3-amine | Good-Excellent | [7] |
| 6-Chloropyridin-3-amine | Diethyl malonate | NaOEt | - | Pyrido[2,3-d]pyrimidine | Moderate-Good | [7] |
| Chloro-pyrrolopyrimidine | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | N-Benzyl-pyrrolopyrimidine | 54% | [10] |
| Chloro-pyrrolopyrimidine | Pyridin-2-ylmethanamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | N-(Pyridylmethyl)-pyrrolopyrimidine | Good | [10] |
Conclusion and Future Outlook
This compound is a high-value, versatile building block for constructing complex heterocyclic architectures. Its strategically positioned reactive sites enable both intramolecular cyclizations to form oxygen-containing heterocycles like furopyridines and serve as a robust anchor point for intermolecular C-N and C-C bond-forming reactions. The protocols detailed herein provide a foundation for researchers to leverage this synthon in their own discovery programs. As the demand for novel therapeutic agents continues to grow, the creative application of such multifunctional building blocks will remain a cornerstone of modern medicinal chemistry, enabling the rapid diversification of molecular scaffolds and the exploration of new, biologically relevant chemical space.
References
- 1. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 4. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. This compound | CAS 42330-59-6 [matrix-fine-chemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. metall-mater-eng.com [metall-mater-eng.com]
Large-scale synthesis protocol for (2-Chloropyridin-3-yl)methanol
An Application Note for the Scalable Synthesis of (2-Chloropyridin-3-yl)methanol
Abstract: this compound is a pivotal building block in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors.[1][2][3] Its structural motifs are found in a variety of biologically active compounds. This document provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. The protocol emphasizes safety, scalability, and high-yield production, making it suitable for both academic research and industrial drug development environments. We detail a robust method centered on the selective reduction of a 2-chloropyridine-3-carbonyl precursor using sodium borohydride, a reagent chosen for its operational safety and efficiency in large-scale applications.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound can be approached from several precursors, including 2-chloronicotinic acid, its corresponding esters (e.g., ethyl 2-chloronicotinate), or 2-chloro-3-cyanopyridine.[1][4][5] However, for large-scale synthesis, the most direct and efficient route is the reduction of a carbonyl group at the C3 position. This protocol focuses on the reduction of 2-chloropyridine-3-carbaldehyde or its corresponding ester.
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is the reducing agent of choice for this transformation. While more potent reagents like lithium aluminum hydride (LAH) are capable of this reduction, NaBH₄ offers significant advantages for industrial scale-up:
-
Enhanced Safety Profile: NaBH₄ is a milder reducing agent that is significantly less reactive with water and alcohols compared to LAH, reducing the hazards associated with quenching and handling.[6]
-
Selective Reactivity: It selectively reduces aldehydes and ketones in the presence of other functional groups like esters (under controlled conditions), which can be advantageous depending on the chosen starting material.[6]
-
Operational Simplicity: The reaction workup is typically more straightforward than with LAH, avoiding the formation of problematic aluminum salt emulsions.
-
Cost-Effectiveness: Sodium borohydride is generally more economical for large-scale production.
Reaction Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the precursor. The resulting alkoxide intermediate is subsequently protonated during the aqueous workup to yield the final alcohol product.
Caption: Reaction mechanism for the reduction of 2-chloropyridine-3-carbaldehyde.
Large-Scale Experimental Protocol
This protocol is optimized for a representative batch size starting from 118 mmol of the carbonyl precursor. All operations should be conducted in a well-ventilated chemical fume hood.
Reagent and Equipment Summary
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Molar Eq. | Quantity (Example Scale) | Notes |
| 2-Chloropyridine-3-carbaldehyde | 55395-35-2 | 141.55 | 1.0 | 16.7 g | Starting material. Can be substituted with the corresponding ester. |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 0.5 - 1.0 | 2.24 g - 4.48 g | Corrosive, toxic, and water-reactive. Handle with extreme care.[7] |
| Methanol (MeOH), Anhydrous | 67-56-1 | 32.04 | - | 500 mL | Solvent. Flammable. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~750 mL | Extraction solvent. Flammable. |
| Water (H₂O), Deionized | 7732-18-5 | 18.02 | - | ~1 L | For workup and washing. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | 500 mL | For final wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed | Drying agent. |
| n-Hexane | 110-54-3 | 86.18 | - | As needed | For purification/sonication. |
Equipment:
-
2L three-neck round-bottom flask
-
Mechanical overhead stirrer
-
Thermometer and temperature controller
-
Dropping funnel or powder addition funnel
-
Inert gas inlet (Nitrogen or Argon)
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel (2L)
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble the 2L reaction flask with the mechanical stirrer, thermometer, and an inert gas inlet. Ensure the setup is dry and purged with nitrogen.
-
Dissolution: Charge the flask with 2-chloropyridine-3-carbaldehyde (16.7 g, 118 mmol) and anhydrous methanol (500 mL). Stir the mixture until the starting material is fully dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath. Maintaining this temperature is crucial to control the reaction's exothermicity.
-
Reagent Addition: Slowly add sodium borohydride (2.24 g, 59 mmol) portionwise over a period of 15-30 minutes.[4] Causality Note: The slow, portionwise addition is a critical safety measure to manage the exothermic reaction and the evolution of flammable hydrogen gas that occurs as NaBH₄ reacts with the methanol solvent.[6][7] A rapid addition can lead to a dangerous thermal runaway and pressure buildup.[6]
-
Reaction Monitoring: Maintain the reaction temperature at 0-5 °C and continue stirring for 1.5 to 2 hours.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate in Hexane until the starting material spot has been completely consumed.
-
Quenching and Solvent Removal: Once the reaction is complete, cautiously quench the reaction by the slow dropwise addition of water while keeping the flask in the ice bath. After the initial effervescence subsides, remove the solvents (methanol and water) in vacuo using a rotary evaporator.
-
Extraction and Workup: Add deionized water (500 mL) to the crude residue. Transfer the mixture to a 2L separatory funnel and extract the product with ethyl acetate (3 x 250 mL).[4]
-
Washing: Combine the organic extracts and wash successively with water (1 x 500 mL) and then brine (1 x 500 mL).[4] The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the ethyl acetate layer over anhydrous sodium sulfate, filter off the drying agent, and concentrate the filtrate on a rotary evaporator to yield the crude product.
-
Purification: Add n-hexane to the crude solid. Sonicate the mixture for 15-20 minutes to break up any clumps and wash away non-polar impurities.[4] Collect the purified product by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum. This should yield this compound as a beige or white powder with an expected yield of 85-90%.
Safety and Handling Precautions
Adherence to stringent safety protocols is mandatory for this synthesis, particularly concerning the handling of sodium borohydride.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical safety goggles, a face shield, and nitrile gloves.[8]
-
Sodium Borohydride (NaBH₄):
-
Hazards: NaBH₄ is toxic if ingested or absorbed through the skin, causes severe skin burns and eye damage, and is water-reactive, releasing flammable hydrogen gas which may ignite spontaneously.[7]
-
Handling: Handle under an inert atmosphere (glove box or nitrogen-purged fume hood) whenever possible.[7][8] Keep away from water, acids, and oxidizing agents during storage and use.[7][9]
-
Spills: For minor spills, cover with dry sand or earth and collect using non-sparking tools.[10] For major spills, evacuate the area and alert emergency responders.[10]
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[9]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[7][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[9]
-
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Physical Properties: Beige solid.
-
Molecular Formula: C₆H₆ClNO[11]
-
Spectroscopic Analysis:
-
¹H NMR: To confirm the proton environment.
-
IR Spectroscopy: To confirm the presence of the -OH group (broad peak around 3300 cm⁻¹) and the disappearance of the carbonyl C=O stretch.[11]
-
-
Purity Analysis: Purity should be assessed via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of this compound.
References
- 1. 2-Chloropyridine-3-carbaldehyde | Properties, Uses, Safety Data, Supplier China [pipzine-chem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. (2-Chloro-3-pyridinyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. icheme.org [icheme.org]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.osu.edu [chemistry.osu.edu]
- 10. szabo-scandic.com [szabo-scandic.com]
- 11. This compound | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound | CAS 42330-59-6 [matrix-fine-chemicals.com]
- 13. scbt.com [scbt.com]
Application Notes and Protocols: (2-Chloropyridin-3-yl)methanol as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Value of the 2-Chloropyridine Scaffold in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous pathologies, most notably cancer. The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. Within the medicinal chemist's arsenal, certain heterocyclic scaffolds are considered "privileged" due to their inherent ability to interact with the ATP-binding site of various kinases. The pyridine ring is one such scaffold, and its strategic functionalization is key to achieving both potency and selectivity.
(2-Chloropyridin-3-yl)methanol emerges as a particularly valuable starting material in this context. Its utility stems from the orthogonal reactivity of its functional groups: the primary alcohol at the 3-position can be readily oxidized to an aldehyde or a carboxylic acid, providing a handle for amide bond formation or for the construction of fused ring systems. The chlorine atom at the 2-position, activated by the ring nitrogen, is susceptible to nucleophilic aromatic substitution (SNAr) or can serve as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This dual reactivity allows for a modular and convergent approach to the synthesis of diverse libraries of potential kinase inhibitors.
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of kinase inhibitors. We will detail a plausible and robust synthetic workflow, from the initial oxidation of the starting material to the synthesis of a pyrido[2,3-d]pyrimidine core, a scaffold known to exhibit inhibitory activity against kinases such as PIM-1. Furthermore, we will provide protocols for assessing the inhibitory activity of the synthesized compounds and discuss the relevant signaling pathways.
Synthetic Strategy: From a Simple Alcohol to a Potent Kinase Inhibitor Scaffold
Our synthetic strategy is designed to be both efficient and versatile, allowing for the generation of a variety of kinase inhibitor candidates from a common intermediate. The overall workflow involves two key stages: the oxidation of this compound to the corresponding carboxylic acid, followed by the construction of the pyrido[2,3-d]pyrimidine ring system.
Caption: Synthetic workflow from this compound to a kinase inhibitor.
Part 1: Synthesis of the Key Intermediate: 2-Chloronicotinic Acid
The conversion of the primary alcohol in this compound to a carboxylic acid is the first critical step in our synthetic route. This transformation provides the necessary functional group for subsequent amide bond formation and cyclization reactions. While various oxidizing agents can achieve this, a cost-effective and scalable method utilizes sodium hypochlorite.[1]
Experimental Protocol 1: Oxidation of this compound
-
Materials:
-
This compound
-
Sodium hypochlorite solution (e.g., 10-15% aqueous solution, commercial bleach)
-
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl), concentrated
-
Water
-
Standard laboratory glassware for organic synthesis
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve this compound (1.0 eq.) in an aqueous solution of sodium hydroxide or sodium carbonate.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add the sodium hypochlorite solution (excess, e.g., 5-10 eq.) dropwise, ensuring the temperature remains below 10 °C. The reaction is exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours (e.g., 5-12 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, carefully quench any excess sodium hypochlorite by adding a reducing agent such as sodium bisulfite until a starch-iodide paper test is negative.
-
Cool the reaction mixture in an ice bath and acidify to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. A white precipitate of 2-chloronicotinic acid should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired 2-chloronicotinic acid.
-
-
Trustworthiness and Validation: The identity and purity of the synthesized 2-chloronicotinic acid should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The expected product is a white solid with a melting point around 173-175 °C.[2]
Part 2: Construction of the Pyrido[2,3-d]pyrimidine Kinase Inhibitor Scaffold
With the 2-chloronicotinic acid in hand, we can proceed to construct the pyrido[2,3-d]pyrimidine ring system. This scaffold is a known pharmacophore in several kinase inhibitors, particularly those targeting the PIM kinase family.[3][4] The synthesis involves a multi-step sequence starting with the conversion of the carboxylic acid to a nitrile, followed by nucleophilic substitution and cyclization.
Experimental Protocol 2: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol is a representative example and may require optimization for specific target molecules.
-
Step 2a: Synthesis of 2-Chloro-3-cyanopyridine
-
Convert 2-chloronicotinic acid to the corresponding primary amide by reaction with a suitable activating agent (e.g., thionyl chloride to form the acyl chloride, followed by reaction with ammonia) or a coupling agent (e.g., HATU with ammonium chloride).
-
Dehydrate the resulting 2-chloronicotinamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride to yield 2-chloro-3-cyanopyridine.
-
-
Step 2b: Synthesis of a 2-Amino-3-cyanopyridine Derivative
-
The chlorine atom at the 2-position of 2-chloro-3-cyanopyridine is activated for nucleophilic aromatic substitution. React 2-chloro-3-cyanopyridine with a desired amine (R-NH₂) in a suitable solvent (e.g., ethanol, DMF) with a base (e.g., triethylamine, potassium carbonate) to displace the chlorine and form the corresponding 2-(alkyl/aryl)amino-3-cyanopyridine derivative. The choice of the amine allows for the introduction of diversity at this position to explore structure-activity relationships.
-
-
Step 2c: Cyclization to the Pyrido[2,3-d]pyrimidine Core
-
The final cyclization to form the pyrido[2,3-d]pyrimidine ring is typically achieved by reacting the 2-amino-3-cyanopyridine derivative with guanidine hydrochloride in the presence of a strong base such as sodium ethoxide in ethanol.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, neutralize with an acid, and isolate the crude product.
-
Purify the final pyrido[2,3-d]pyrimidine kinase inhibitor by flash column chromatography or recrystallization.
-
-
Trustworthiness and Validation: Each step of the synthesis should be monitored for completion, and the structure and purity of the intermediates and the final product must be rigorously confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and purity assessed by HPLC.
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once the target compounds are synthesized and characterized, their biological activity must be evaluated. A key in vitro assay is the determination of the compound's ability to inhibit the target kinase. As the synthesized pyrido[2,3-d]pyrimidine scaffold is a known inhibitor of PIM-1 kinase, we will outline a protocol for a PIM-1 kinase inhibition assay.
PIM-1 Kinase and its Signaling Pathway
PIM-1 is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating a number of downstream substrates, including the pro-apoptotic protein BAD. Overexpression of PIM-1 is observed in various cancers, making it an attractive therapeutic target.
Caption: Simplified PIM-1 Signaling Pathway.
Experimental Protocol 3: PIM-1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[5][6]
-
Materials:
-
Purified recombinant PIM-1 kinase
-
PIM-1 kinase substrate (e.g., S6Ktide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized inhibitor compounds
-
Staurosporine (as a positive control inhibitor)
-
384-well white microplates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds and the positive control (Staurosporine) in the appropriate kinase assay buffer containing a constant percentage of DMSO.
-
In a 384-well plate, add the inhibitor solutions or DMSO (for control wells).
-
Add the PIM-1 kinase enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-45 minutes.
-
Measure the luminescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
-
Trustworthiness and Validation: The assay should include positive (e.g., Staurosporine) and negative (DMSO vehicle) controls. The Z'-factor, a statistical measure of assay quality, should be calculated to ensure the robustness and reliability of the screening data.
Potential for Targeting Other Kinases: c-Met and MSK1
The versatile 2-chloropyridine scaffold can be further elaborated to target other important kinases. For instance, derivatives of 2-aminopyridine-3-carboxamide have shown potent inhibitory activity against c-Met kinase.[7] c-Met is a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers several downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways, promoting cell proliferation, survival, and motility.[8][9][10][11][12]
Caption: Overview of the c-Met Signaling Pathway.
Furthermore, chloropyridine-containing compounds have been identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1).[13] MSK1 is a nuclear kinase activated by the ERK/MAPK and p38/MAPK signaling pathways in response to stress and mitogens. It plays a role in chromatin remodeling and the regulation of gene expression.[7][14][15][16][17]
Caption: Simplified MSK1 Signaling Pathway.
Quantitative Data Summary
The following table provides representative data for known kinase inhibitors with scaffolds that can be conceptually derived from this compound, illustrating the potential potency that can be achieved.
| Kinase Target | Inhibitor Scaffold | Representative IC₅₀ (nM) |
| PIM-1 | Pyrido[2,3-d]pyrimidine | 11.4 - 17.2[3] |
| c-Met | 2-Aminopyridine-3-carboxamide | 22[7] |
| MSK1 | Chloropyridine derivative | Potent inhibition observed[13] |
Conclusion and Future Directions
This compound is a readily available and highly versatile starting material for the synthesis of novel kinase inhibitors. The synthetic protocols and biological evaluation methods outlined in these application notes provide a solid foundation for researchers to explore the chemical space around the 2-chloropyridine scaffold. The modular nature of the synthetic route allows for the generation of diverse compound libraries, which can be screened against a panel of kinases to identify potent and selective inhibitors. Future work could involve the use of the 2-chloro position for Suzuki-Miyaura cross-coupling reactions to introduce further diversity and to fine-tune the pharmacological properties of the synthesized compounds. This strategic approach to kinase inhibitor design, starting from a simple yet powerful building block, holds significant promise for the development of next-generation targeted therapies.
References
- 1. CN101602717B - Method for synthesizing 2-chloronicotinic acid - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Stimuli That Activate MSK in Cells and the Molecular Mechanism of Activation - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Frontiers | p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages [frontiersin.org]
- 17. p38δ controls Mitogen- and Stress-activated Kinase-1 (MSK1) function in response to toll-like receptor activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2-Chloropyridin-3-yl)methanol
Welcome to the technical support center for the synthesis of (2-Chloropyridin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical building block. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and refine your synthetic strategy.
Introduction: The Challenge of Synthesizing this compound
This compound is a valuable heterocyclic intermediate in the pharmaceutical and agrochemical industries.[1][2] Its synthesis, most commonly achieved by the reduction of a carbonyl group at the C3 position, presents a significant challenge: achieving selective reduction of the target functional group without affecting the sensitive chloro-substituent on the pyridine ring. Low yields, side-product formation, and difficult purifications are common hurdles. This guide provides a structured, question-and-answer approach to overcoming these issues.
The most prevalent synthetic route involves the reduction of 2-chloronicotinic acid or its corresponding esters (e.g., methyl or ethyl 2-chloronicotinate) using a powerful hydride-based reducing agent. Our discussion will focus primarily on this pathway, as it is both widely used and a frequent source of technical inquiries.
Core Synthesis Pathway: Reduction of 2-Chloronicotinate Esters
The reduction of an ester to a primary alcohol requires a potent reducing agent capable of delivering two hydride equivalents. Lithium aluminum hydride (LAH) is the reagent of choice for this transformation due to its high reactivity.[3]
Caption: General reaction mechanism for LAH reduction of a nicotinate ester.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.
Question 1: My reaction yielded almost no product. What is the most likely cause?
Answer: An extremely low or zero yield in an LAH reduction is almost always attributable to the deactivation of the reducing agent by moisture.
-
Expertise & Causality: Lithium aluminum hydride is a highly powerful reducing agent, but it reacts violently and exothermically with water and other protic sources (like methanol or ethanol).[4] This reaction consumes the hydride, rendering it unavailable for reducing the ester, and generates hydrogen gas. Even atmospheric moisture can significantly degrade the reagent.
-
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Ensure you are using a freshly opened bottle of anhydrous solvent (THF or diethyl ether are common) or a solvent passed through a purification system (e.g., a Grubbs still).
-
Check Reagent Quality: LAH is a grey powder.[4] If it appears as a white, chunky solid, it has likely been exposed to moisture and decomposed to lithium and aluminum hydroxides. Use a fresh, unopened container of LAH if possible.
-
Proper Glassware Preparation: All glassware must be oven-dried or flame-dried under vacuum immediately before use to remove adsorbed water. The reaction should be assembled hot and allowed to cool under an inert atmosphere (Nitrogen or Argon).
-
Inert Atmosphere: The entire reaction, from reagent addition to quenching, must be conducted under a positive pressure of an inert gas.
-
Question 2: My yield is around 50%, and I've isolated an apolar byproduct. My mass spectrometry suggests it has lost a chlorine atom. What happened?
Answer: You are likely observing a dehalogenation side reaction, resulting in the formation of 3-pyridinemethanol.
-
Expertise & Causality: While LAH does not typically reduce simple aryl chlorides, the electron-deficient nature of the pyridine ring can make the 2-chloro substituent susceptible to nucleophilic attack by the hydride ion, especially under forcing conditions.[5] This reductive cleavage of the C-Cl bond competes with the desired carbonyl reduction.
-
Troubleshooting & Optimization:
-
Strict Temperature Control: This is the most critical parameter. The reduction of the ester is fast, but dehalogenation is often slower and more temperature-dependent. Maintain the reaction temperature at 0 °C or even -20 °C during the addition and stirring phases. An uncontrolled exotherm will dramatically increase the rate of dehalogenation.
-
Consider "Inverse Addition": The standard procedure involves adding the ester solution to a suspension of LAH ("Normal Addition"). This exposes the starting material to a large excess of the highly reactive hydride. By using "Inverse Addition"—slowly adding the LAH solution or suspension to the ester solution—you ensure the LAH is never in large excess, which can suppress over-reduction.[6]
-
Choice of Reducing Agent: If dehalogenation remains a persistent issue, consider a less reactive hydride source. Diisobutylaluminum hydride (DIBAL-H) is often used for the reduction of esters to aldehydes at low temperatures, but with careful stoichiometry and temperature control, it can be used to obtain the alcohol with a potentially lower risk of dehalogenation.[2]
-
Question 3: The reaction seems to work, but I have a terrible emulsion during the aqueous workup, making product extraction impossible. How can I resolve this?
Answer: Emulsions during the workup of LAH reactions are caused by the formation of gelatinous aluminum hydroxide salts. The solution is to use a specific, structured quenching procedure to produce granular, easily filterable salts.
-
Expertise & Causality: Quenching excess LAH with water alone leads to the formation of fine, gelatinous aluminum hydroxide (Al(OH)₃), which stabilizes oil-in-water emulsions. The Fieser workup method is designed to precipitate these salts in a crystalline, sandy form.
-
Recommended Protocol (Fieser Workup):
-
After the reaction is complete, cool the flask to 0 °C in an ice bath.
-
For a reaction using 'X' g of LiAlH₄, add the following reagents sequentially and very slowly with vigorous stirring:
-
'X' mL of water
-
'X' mL of 15% (w/v) aqueous NaOH
-
'3X' mL of water
-
-
After the final addition, remove the ice bath and stir the resulting slurry vigorously for 30-60 minutes. The suspension should transform from a thick gel to a granular white solid.
-
The solid can be easily removed by filtration through a pad of Celite®, and the filtrate (containing your product) can be extracted without emulsion issues.
-
Optimization Strategies: A Comparative Overview
Proactively improving yield requires a careful selection of reagents and conditions.
| Parameter | Lithium Aluminum Hydride (LAH) | Sodium Borohydride (NaBH₄) | Diisobutylaluminum Hydride (DIBAL-H) |
| Substrate Scope | Reduces esters, carboxylic acids, amides, ketones, aldehydes.[5] | Reduces ketones, aldehydes. Generally does not reduce esters or acids.[7] | Reduces esters, nitriles. Can be stopped at the aldehyde stage at low temp. |
| Reactivity | Very High. Reacts violently with water/protic solvents.[4] | Moderate. Stable in alcoholic solvents. | High. Reacts with water. |
| Common Solvents | Anhydrous THF, Diethyl Ether | Methanol, Ethanol | Anhydrous Toluene, Hexane, DCM |
| Key Advantage | High reactivity ensures complete conversion of esters and acids. | Milder, safer, and easier to handle. | Tunable reactivity allows for partial reduction (ester to aldehyde). |
| Primary Drawback | Lack of selectivity; can cause dehalogenation. Moisture sensitive. | Insufficiently reactive for this synthesis. | Requires strict stoichiometric and temperature control. |
Detailed Experimental Protocol
This protocol is a self-validating starting point. Note expected observations at each step.
Objective: Synthesize this compound from Methyl 2-Chloronicotinate.
Materials:
-
Methyl 2-Chloronicotinate (1.0 equiv)
-
Lithium Aluminum Hydride (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Water, 15% NaOH solution
-
Ethyl Acetate
-
Brine, Anhydrous Sodium Sulfate
-
Celite®
Procedure:
-
Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Allow to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Suspension: To the flask, add LiAlH₄ (1.2 equiv) followed by anhydrous THF to create an approximately 0.5 M suspension. Cool the slurry to 0 °C using an ice-water bath. Observation: A grey, mobile suspension should form.
-
Substrate Addition: Dissolve Methyl 2-Chloronicotinate (1.0 equiv) in anhydrous THF. Using a dropping funnel, add this solution dropwise to the stirred LAH suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Observation: Bubbling (hydrogen evolution) may be observed. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Progress can be monitored by TLC (staining with potassium permanganate is effective for visualizing the alcohol product). Observation: The starting ester spot should disappear and a new, more polar spot for the alcohol product should appear.
-
Workup (Fieser Method): With the flask still at 0 °C, carefully and sequentially quench the reaction by the dropwise addition of:
-
Water (volume in mL = mass of LAH in g)
-
15% NaOH (aq) (volume in mL = mass of LAH in g)
-
Water (volume in mL = 3 x mass of LAH in g)
-
-
Granulation: Remove the ice bath and stir the mixture at room temperature for 1 hour. Observation: The mixture should change from a grey gel to a stirrable, white, granular precipitate.
-
Isolation: Filter the solid salts through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the filtrate and washes.
-
Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by flash column chromatography on silica gel.
Caption: A troubleshooting workflow for common synthesis issues.
References
- 1. This compound | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 6. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude (2-Chloropyridin-3-yl)methanol by Column Chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of crude (2-Chloropyridin-3-yl)methanol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during purification by silica gel column chromatography.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent synthetic steps and the integrity of the final product. Column chromatography is a principal method for its purification, yet the polar nature of the molecule and the basicity of the pyridine ring can present unique challenges. This guide offers practical, experience-driven solutions to overcome these hurdles.
The primary synthetic route to this compound often involves the reduction of 2-chloronicotinic acid or its corresponding esters. Consequently, common impurities in the crude product mixture may include unreacted starting materials and byproducts from the reduction process.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of this compound.
Issue 1: Product is not eluting from the column or is eluting very slowly.
-
Probable Cause: The solvent system is not polar enough to displace the polar this compound from the highly polar silica gel stationary phase. The hydroxyl and pyridine functionalities of the molecule can lead to strong interactions with the silica surface.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. A starting point for polar compounds is often 100% ethyl acetate or a 5% methanol in dichloromethane mixture[1].
-
Incorporate a Stronger Polar Solvent: If increasing the ethyl acetate concentration is insufficient, consider switching to a more polar solvent system, such as dichloromethane/methanol.
-
Check for Compound Decomposition: It is possible the compound has decomposed on the acidic silica gel and will not elute. Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting[2]. If streaking or new spots appear, the compound is likely unstable on silica.
-
Issue 2: Significant peak tailing or streaking of the product on TLC and during column elution.
-
Probable Cause: The basic nitrogen of the pyridine ring is interacting strongly with the acidic silanol groups on the surface of the silica gel. This leads to a non-uniform elution front and poor separation.
-
Solution:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the initial, least polar solvent system containing 1-2% triethylamine. This will neutralize the acidic sites on the silica. Flush the packed column with 2-3 column volumes of this solvent mixture before loading your sample[3][4][5].
-
Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as 0.1-1% triethylamine or pyridine, to your eluting solvents. This will compete with your compound for binding to the acidic sites on the silica gel, resulting in a more symmetrical peak shape[3].
-
Consider an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina[6][7]. However, always test the separation on an alumina TLC plate first.
-
Issue 3: Co-elution of the product with impurities.
-
Probable Cause: The polarity of the product and a key impurity, such as unreacted 2-chloronicotinic acid, are too similar in the chosen solvent system.
-
Solution:
-
Optimize the Solvent System: Systematically screen different solvent systems using TLC. The goal is to find a system that provides the best possible separation (largest ΔRf) between your product and the impurities. Try ternary solvent systems (e.g., hexane/ethyl acetate/dichloromethane) or consider solvents with different selectivities.
-
Employ Gradient Elution: Start with a less polar solvent system to elute non-polar impurities. Then, gradually increase the polarity of the mobile phase to elute your product, leaving the more polar impurities behind on the column.
-
Acid/Base Wash: If the primary impurity is unreacted 2-chloronicotinic acid, an initial acid/base workup of the crude reaction mixture can remove the majority of it before chromatography. Dissolve the crude mixture in an organic solvent like ethyl acetate and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurity will be extracted into the aqueous layer, while your neutral product remains in the organic layer.
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common column chromatography issues.
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of crude this compound?
A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Begin with a ratio of 1:1 ethyl acetate/hexane and adjust the ratio to achieve an Rf value for your product of approximately 0.2-0.3. This Rf range generally provides good separation in column chromatography.
Q2: How can I visualize this compound on a TLC plate?
This compound has a pyridine ring, which is a UV-active chromophore. Therefore, the compound should be visible as a dark spot on a fluorescent TLC plate under short-wave UV light (254 nm)[8]. For a more universal visualization, especially for identifying impurities that may not be UV-active, you can use a potassium permanganate (KMnO4) stain. The alcohol functional group will react with the permanganate to give a yellow spot on a purple background[9].
Q3: Should I use "wet loading" or "dry loading" to apply my crude sample to the column?
For this compound, which is a solid, dry loading is often preferred. This involves pre-adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column. Dry loading can lead to better resolution and sharper bands, especially if the compound has limited solubility in the initial eluent[2].
Q4: Is this compound stable on silica gel?
Pyridine derivatives can sometimes be sensitive to the acidic nature of silica gel, potentially leading to decomposition or irreversible adsorption[3]. It is advisable to perform a preliminary stability test by spotting the compound on a silica TLC plate and leaving it for an extended period (e.g., 1-2 hours) before developing the plate. If new spots or significant streaking appear, deactivation of the silica gel with triethylamine is recommended before performing column chromatography[2].
Q5: What are the likely impurities I need to separate?
The most common synthesis of this compound involves the reduction of 2-chloronicotinic acid or its esters. Therefore, the most probable impurities are:
-
Unreacted 2-chloronicotinic acid: This is a highly polar, acidic compound that will likely have a low Rf value on TLC.
-
Unreacted 2-chloronicotinic acid esters (e.g., methyl or ethyl ester): These will be less polar than the starting acid but potentially have similar polarity to the product alcohol.
-
Byproducts from the reducing agent: The nature of these depends on the specific reducing agent used (e.g., borane complexes, lithium aluminum hydride).
III. Experimental Protocol: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
1. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate (with a fluorescent indicator). c. Develop the TLC plate in a chamber with a pre-determined solvent system (e.g., start with 30% ethyl acetate in hexane). d. Visualize the plate under UV light and with a potassium permanganate stain. e. Adjust the solvent system composition until the Rf of the product is between 0.2 and 0.3, with good separation from major impurities.
2. Column Preparation: a. Select a column of an appropriate size (a general rule of thumb is a silica gel weight of 50-100 times the weight of the crude material). b. Prepare a slurry of silica gel in the initial, least polar eluting solvent. For basic compounds like this, it is recommended to add 1% triethylamine to the solvent. c. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. d. Allow the silica to settle, and then drain the excess solvent until it is just level with the top of the silica bed. e. Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample and solvent addition.
3. Sample Loading (Dry Loading): a. Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (2-3 times the weight of the crude material) to this solution. c. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder. d. Carefully add this powder to the top of the prepared column. e. Gently tap the column to settle the sample and add another thin layer of sand on top.
4. Elution and Fraction Collection: a. Carefully add the eluting solvent to the top of the column. b. Apply gentle pressure (using a pump or inert gas) to begin the elution process (flash chromatography). c. Collect fractions in an orderly manner (e.g., in test tubes in a rack). d. Monitor the elution process by periodically taking TLC samples of the collected fractions.
5. Analysis and Product Isolation: a. Analyze the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions. c. Remove the solvent by rotary evaporation to yield the purified this compound. d. Confirm the purity of the final product by appropriate analytical techniques (e.g., NMR, LC-MS).
Column Chromatography Workflow Diagram
Caption: A step-by-step workflow for the purification of this compound.
IV. Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Silica to Compound Ratio | 50:1 to 100:1 (w/w) | Ensures adequate separation capacity. |
| Initial TLC Solvent System | 1:1 Ethyl Acetate/Hexane | Good starting polarity for many moderately polar compounds. |
| Target Product Rf | 0.2 - 0.3 | Optimal range for good separation on a column. |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine | Neutralizes acidic silica, preventing peak tailing of the basic pyridine compound.[3][5] |
| Visualization Methods | UV (254 nm), KMnO4 stain | UV for the pyridine ring, KMnO4 for the alcohol group.[8][9] |
V. References
-
Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. --INVALID-LINK--
-
Chromatography: The Solid Phase. University of Rochester, Department of Chemistry. --INVALID-LINK--
-
Technical Support Center: Purification of Pyridin-4-ol Derivatives. Benchchem. --INVALID-LINK--
-
SiliaPlate TLC Visualization Methods. SiliCycle. --INVALID-LINK--
-
Deactivating Silica Gel with Triethylamine. Reddit. --INVALID-LINK--
-
How To Neutralize Silica Gel? Chemistry For Everyone. --INVALID-LINK--
-
When basification of silica gel is required, before using Column chromatography? ResearchGate. --INVALID-LINK--
-
TLC Visualization Reagents. EPFL. --INVALID-LINK--
-
Overcoming challenges in the purification of pyridine compounds. Benchchem. --INVALID-LINK--
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. --INVALID-LINK--
-
Column Chromatography Notes. Membrane Solutions. --INVALID-LINK--
-
TLC Visualization Solutions. University of California, Irvine, Department of Chemistry. --INVALID-LINK--
-
Supporting Information. Wiley-VCH. --INVALID-LINK--
-
Supporting Information. Knowledge UChicago. --INVALID-LINK--
-
TLC stains. Organic Chemistry at the University of Colorado, Boulder. --INVALID-LINK--
References
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. TLC stains [reachdevices.com]
Common side products in the synthesis of (2-Chloropyridin-3-yl)methanol
Welcome to the technical support guide for the synthesis of (2-Chloropyridin-3-yl)methanol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient production of this key chemical intermediate.
Introduction to the Synthesis
The most prevalent and reliable method for synthesizing this compound is the reduction of 2-chloro-3-pyridinecarboxaldehyde. This transformation is typically achieved using a mild reducing agent, such as sodium borohydride (NaBH₄), in a protic solvent like methanol or ethanol. While this reaction is generally straightforward, several potential side products and impurities can arise, complicating purification and impacting final yield and purity. This guide will systematically address these common issues.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section delves into the most frequently observed side products during the synthesis of this compound, their mechanisms of formation, and strategies to minimize their occurrence.
Issue 1: Presence of Unreacted Starting Material
Q1: My post-reaction analysis (TLC, LC-MS, NMR) shows a significant amount of unreacted 2-chloro-3-pyridinecarboxaldehyde. What are the likely causes and how can I resolve this?
A1: Incomplete conversion of the starting aldehyde is a common issue that can stem from several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reaction requires at least 0.25 molar equivalents of sodium borohydride per mole of aldehyde, as each borohydride ion can deliver four hydride ions. However, NaBH₄ can decompose in protic solvents, especially at non-optimal pH.[1] It is standard practice to use a slight to moderate excess (e.g., 1.1 to 1.5 equivalents of hydride) to drive the reaction to completion.
-
Low Reaction Temperature: While the reduction is often performed at 0°C to control exothermicity and minimize side reactions, insufficient temperature may lead to a sluggish reaction rate.
-
Poor Reagent Quality: The activity of sodium borohydride can diminish over time, especially if it has been improperly stored and exposed to moisture.
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check the molar equivalents of NaBH₄ used. If the conversion is consistently low, consider a modest increase in the amount of reducing agent.
-
Optimize Reaction Temperature: After the initial addition of NaBH₄ at a lower temperature, allowing the reaction to slowly warm to room temperature can facilitate completion. Monitor the reaction progress by TLC or LC-MS.
-
Ensure Reagent Quality: Use freshly opened or properly stored sodium borohydride. A simple test for activity is to add a small amount to water or alcohol; vigorous hydrogen evolution indicates good reactivity.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Typical reaction times range from 30 minutes to a few hours.
Issue 2: Formation of (2-Hydroxypyridin-3-yl)methanol
Q2: I have identified a byproduct with a mass corresponding to the replacement of the chloro group with a hydroxyl group. How is this formed and how can I prevent it?
A2: The formation of (2-Hydroxypyridin-3-yl)methanol is a result of the hydrolysis of the 2-chloropyridine moiety. The chloro-substituent at the 2-position of a pyridine ring is susceptible to nucleophilic substitution, particularly under basic or heated conditions.[2][3]
Mechanism of Formation:
The workup procedure often involves the use of aqueous solutions. If the pH becomes significantly basic, the hydroxide ion can act as a nucleophile, displacing the chloride ion.
Mitigation Strategies:
-
Control pH During Workup: When quenching the reaction, avoid strongly basic conditions. A neutral or slightly acidic quench (e.g., with saturated ammonium chloride solution) is generally preferred over a strong base.
-
Maintain Low Temperatures: Both the reaction and the workup should be conducted at reduced temperatures to minimize the rate of this nucleophilic aromatic substitution.
-
Minimize Exposure to Water: While aqueous workup is necessary, prolonged contact time with aqueous layers, especially if not pH-controlled, should be avoided.
Issue 3: Over-reduction and Dechlorination Products
Q3: Are there any concerns about over-reduction of the pyridine ring or removal of the chlorine atom with sodium borohydride?
A3: While sodium borohydride is considered a mild reducing agent that typically does not reduce aromatic rings, the possibility of over-reduction or dechlorination, though less common, should not be entirely dismissed, especially under forcing conditions.
-
Dechlorination: The formation of 3-pyridinemethanol is a potential, albeit minor, side product. This can occur through a reductive dehalogenation pathway.
-
Ring Reduction: Reduction of the pyridine ring is highly unlikely with NaBH₄ alone under standard conditions. More potent reducing agents like catalytic hydrogenation (e.g., H₂/Pd-C) would be required for this transformation.
Preventative Measures:
-
Avoid Harsh Conditions: Do not use excessively high temperatures or prolonged reaction times.
-
Choice of Reducing Agent: Stick with milder reducing agents like NaBH₄. The use of stronger hydrides like lithium aluminum hydride (LiAlH₄) would be less chemoselective and more likely to lead to such side products.[4]
Frequently Asked Questions (FAQs)
Q4: What are the borate esters I see mentioned as byproducts, and do I need to worry about them?
A4: During the reduction of a carbonyl with NaBH₄ in an alcohol solvent (e.g., methanol), the intermediate alkoxide can react with the boron species to form borate esters. These are typically hydrolyzed back to the desired alcohol and boric acid during the aqueous workup.[5] For most applications, these are not a concern as they are easily removed during standard purification procedures.
Q5: What is the best way to monitor the progress of the reaction?
A5: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the more polar product (alcohol) and the less polar starting material (aldehyde). The spots can be visualized under UV light. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed.
Q6: What are the recommended purification techniques for this compound?
A6: The primary methods for purification are:
-
Extraction: A standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) is the first step to remove inorganic salts and water-soluble byproducts.
-
Column Chromatography: Flash column chromatography on silica gel is highly effective for separating the desired product from unreacted starting material and less polar impurities. A gradient elution with hexanes and ethyl acetate is typically used.
-
Recrystallization: If the product is a solid and of sufficient purity after extraction or chromatography, recrystallization from a suitable solvent system can be an excellent final purification step.
Experimental Protocols and Data
Table 1: Common Side Products and Their Characteristics
| Side Product | Molecular Weight ( g/mol ) | Common Cause | Mitigation Strategy | Analytical Signature (relative to product) |
| 2-chloro-3-pyridinecarboxaldehyde | 141.56 | Incomplete reaction | Increase NaBH₄, optimize temperature/time | Less polar on TLC, different ¹H NMR aldehyde proton signal (~10 ppm) |
| (2-Hydroxypyridin-3-yl)methanol | 125.13 | Hydrolysis (basic/heat) | Control pH during workup, low temperature | More polar on TLC, absence of chloro-pattern in MS, different aromatic NMR signals |
| 3-Pyridinemethanol | 109.13 | Reductive dechlorination | Mild reaction conditions | Less polar on TLC, MS signal M-34 |
| Borate Esters | Variable | Reaction with solvent/boron | Aqueous workup | Generally not isolated, hydrolyzed during workup |
Workflow for Synthesis and Troubleshooting
Caption: A workflow diagram illustrating the synthesis of this compound and the integrated troubleshooting process.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
Technical Support Center: Overcoming Scale-Up Challenges in (2-Chloropyridin-3-yl)methanol Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of (2-Chloropyridin-3-yl)methanol. This resource is designed for researchers, process chemists, and drug development professionals. Our goal is to provide practical, experience-driven solutions to common challenges encountered during the production of this critical chemical intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
The most common and scalable laboratory method involves the chemical reduction of a suitable precursor. The two main precursors are:
-
2-Chloro-3-pyridinecarboxaldehyde: This is the most direct route, where the aldehyde functional group is reduced to a primary alcohol.
-
2-Chloropyridin-3-carboxylic acid or its esters: This route requires a more powerful reducing agent to convert the carboxylic acid or ester to the alcohol.
The choice of precursor often depends on commercial availability, cost, and the specific capabilities of the laboratory.
Q2: What are the critical safety considerations when handling the reagents and the final product?
Safety is paramount. This compound and its precursors are hazardous materials. Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust, vapors, or mists.[2][3][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents, except under controlled reaction conditions.[5]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[2] In case of fire, be aware that hazardous decomposition products like nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas can be generated.[2]
Q3: How can I reliably monitor the progress of the reduction reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for real-time reaction monitoring. A suitable solvent system (e.g., Ethyl Acetate/Hexanes) can be developed to clearly separate the more polar alcohol product from the less polar aldehyde or ester starting material. The disappearance of the starting material spot on the TLC plate typically indicates reaction completion. For more quantitative analysis during process development, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.[6][7]
Q4: What are the key physical properties of this compound?
Understanding the physical properties is crucial for purification and handling.
| Property | Value | Source |
| CAS Number | 42330-59-6 | [8][9][10] |
| Molecular Formula | C₆H₆ClNO | [8][9] |
| Molecular Weight | 143.57 g/mol | [8][9] |
| Appearance | White to beige or brown solid | [11][12] |
| Melting Point | ~54 °C | [12] |
| Solubility | Soluble in methanol, dichloromethane | [12][13] |
Troubleshooting Guide: From Bench to Scale-Up
This section addresses specific problems you may encounter during synthesis and scale-up.
Issue 1: Low or Inconsistent Product Yield
Q: My reduction of 2-chloro-3-pyridinecarboxaldehyde with sodium borohydride (NaBH₄) is resulting in a low and variable yield. What are the likely causes and how can I fix them?
A: This is a common issue often traced back to reagent quality and reaction conditions. Let's break down the potential culprits.
-
Cause 1: Deactivated Reducing Agent. Sodium borohydride is susceptible to hydrolysis. If the reagent is old, has been improperly stored, or is of low purity, its effective strength will be diminished.
-
Solution: Use a freshly opened container of NaBH₄ or a high-purity grade. Always store it in a desiccator in a cool, dry place.
-
-
Cause 2: Moisture in the Reaction. Water will rapidly quench NaBH₄, consuming the reagent before it can reduce the aldehyde. The primary sources of moisture are wet solvents or glassware.
-
Solution: Use anhydrous solvents (e.g., dry methanol or ethanol). Ensure all glassware is flame-dried or oven-dried immediately before use and the reaction is assembled under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Cause 3: Suboptimal Reaction Temperature. While the reaction is often performed at 0 °C to control its exothermic nature, performing it at too low a temperature for an insufficient duration can lead to an incomplete reaction.
-
Solution: After the initial controlled addition of NaBH₄ at 0 °C, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. Always monitor the reaction to completion via TLC before beginning the work-up procedure.
-
-
Cause 4: Insufficient Molar Equivalent of Reductant. While theoretically one equivalent of NaBH₄ can provide four equivalents of hydride, it is standard practice to use a slight excess to ensure the reaction goes to completion.
-
Solution: Use 1.1 to 1.5 molar equivalents of NaBH₄ relative to the aldehyde starting material.
-
Workflow: Diagnosing Low Yield
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 001chemical.com [001chemical.com]
- 10. This compound | CAS 42330-59-6 [matrix-fine-chemicals.com]
- 11. (2-Chloro-pyridin-3-yl)-methanol | 42330-59-6 [sigmaaldrich.com]
- 12. (2-Chloro-3-pyridinyl)methanol | 42330-59-6 [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
Optimizing reaction conditions for the N-oxidation of (2-Chloropyridin-3-yl)methanol
Welcome to the technical support center for the N-oxidation of (2-Chloropyridin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. My aim is to blend established chemical principles with practical, field-tested insights to empower you to overcome common experimental hurdles and achieve optimal results.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the N-oxidation of this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired N-Oxide
Potential Cause 1: Ineffective Oxidizing Agent
The choice and quality of the oxidizing agent are paramount. While several reagents can effect N-oxidation, their efficacy can be substrate-dependent. For pyridines bearing electron-withdrawing groups, such as the chloro-substituent in your starting material, the nitrogen atom is less nucleophilic, making oxidation more challenging.
-
Solution: meta-Chloroperoxybenzoic acid (m-CPBA) is a robust and commonly used oxidant for such systems. Ensure you are using a high-purity grade of m-CPBA, as it can degrade over time, with the primary contaminant being m-chlorobenzoic acid. If m-CPBA fails, consider alternative reagents as outlined in the table below.
Potential Cause 2: Suboptimal Reaction Temperature
The N-oxidation of 2-chloropyridine derivatives can be sensitive to temperature. Temperatures that are too low may result in a sluggish or stalled reaction, while excessively high temperatures can lead to decomposition of the starting material or the N-oxide product.
-
Solution: A systematic temperature screen is advisable. Start with reactions at room temperature and incrementally increase to 40-50 °C. For the N-oxidation of 2-chloropyridine with hydrogen peroxide and a catalyst, a temperature range of 60-85°C has been found to be effective. Monitor the reaction progress closely using a suitable analytical technique like TLC or LC-MS.
Potential Cause 3: Instability of the Product
2-Chloropyridine-N-oxide is known to be thermally unstable and can decompose, particularly at elevated temperatures. This instability can be a significant contributor to low isolated yields.
-
Solution: Maintain a controlled reaction temperature and avoid prolonged heating. During workup and purification, it is crucial to minimize exposure to high temperatures.
Issue 2: Incomplete Conversion of Starting Material
Potential Cause 1: Insufficient Equivalents of Oxidant
To drive the reaction to completion, a stoichiometric excess of the oxidizing agent is often necessary.
-
Solution: Typically, 1.1 to 1.5 equivalents of m-CPBA are sufficient. A larger excess may be required for less reactive substrates, but this can also lead to an increase in side products.
Potential Cause 2: Short Reaction Time
The N-oxidation of electron-deficient pyridines can be slow.
-
Solution: Monitor the reaction over an extended period. It is not uncommon for these reactions to require 12 to 24 hours to reach completion. Use TLC or LC-MS to track the disappearance of the starting material.
Issue 3: Formation of Significant Side Products
Potential Cause 1: Over-oxidation of the Hydroxymethyl Group
The primary alcohol of this compound can be susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially under harsh conditions or with a large excess of the oxidizing agent.
-
Solution:
-
Use a minimal excess of the oxidizing agent (e.g., 1.1 equivalents of m-CPBA).
-
Maintain a controlled, moderate reaction temperature.
-
Consider protecting the alcohol group as a silyl ether or another suitable protecting group prior to the N-oxidation step.
-
Potential Cause 2: Ring-opening or Rearrangement Reactions
Pyridine N-oxides can undergo rearrangement reactions, although this is less common under standard N-oxidation conditions.
-
Solution: Adhering to optimized and milder reaction conditions will minimize the likelihood of these side reactions.
Issue 4: Difficulties in Product Purification
Potential Cause 1: Removal of Carboxylic Acid Byproducts
When using peroxy-acid reagents like m-CPBA, the corresponding carboxylic acid (e.g., m-chlorobenzoic acid) is a major byproduct that can complicate purification.
-
Solution:
-
Aqueous Workup: After the reaction, a wash with a mild aqueous base, such as saturated sodium bicarbonate solution, can effectively remove the acidic byproduct.
-
Precipitation: In some cases, the carboxylic acid can be precipitated from the reaction mixture by cooling and then removed by filtration.
-
Chromatography: If the product is purified by column chromatography, the acidic byproduct is typically more polar and can be separated.
-
Potential Cause 2: Product Instability on Silica Gel
Pyridine N-oxides can be basic and may interact strongly with acidic silica gel, potentially leading to decomposition or poor recovery during column chromatography.
-
Solution:
-
Neutralized Silica: Use silica gel that has been pre-treated with a small amount of a tertiary amine, such as triethylamine, in the eluent to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using a more inert stationary phase, such as neutral alumina.
-
Non-chromatographic Purification: If possible, explore purification by crystallization or trituration to avoid chromatography.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of N-oxidation of pyridine with m-CPBA?
The N-oxidation of pyridine with a peroxy acid like m-CPBA is a concerted reaction. The nitrogen atom of the pyridine acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This leads to the formation of the N-O bond and the release of the corresponding carboxylic acid.
Q2: Are there any specific safety precautions I should take when working with m-CPBA?
Yes, m-CPBA is a strong oxidizing agent and should be handled with care. It is a potentially explosive solid, especially when impure or subjected to shock or friction. Always store it in a cool, dry, and well-ventilated area, away from flammable materials. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can I effectively monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a convenient method. The product, being a polar N-oxide, will typically have a lower Rf value than the starting material. A co-spot of the starting material and the reaction mixture is recommended for accurate comparison. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent choices.
Q4: Can I use hydrogen peroxide as the oxidant?
Hydrogen peroxide alone is generally not effective for the N-oxidation of pyridines. However, it can be used in the presence of a catalyst, such as a carboxylic acid (to form a peroxy acid in situ) or a metal catalyst like tungstic acid. This approach can be a more cost-effective and environmentally friendly alternative to m-CPBA.
Section 3: Optimized Protocol and Data
Table 1: Comparison of Reaction Conditions for N-Oxidation
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Time (h) | Key Considerations |
| m-CPBA | Dichloromethane (DCM) or Chloroform | 25 - 40 | 12 - 24 | Reliable, but requires removal of carboxylic acid byproduct. |
| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 70 - 80 | 6 - 12 | In situ formation of peracetic acid; can be highly effective. |
| Hydrogen Peroxide / Tungstic Acid | Water / Sulfuric Acid | 70 - 80 | 12 | Catalytic system; good for large-scale synthesis. |
Experimental Protocol: N-Oxidation of this compound with m-CPBA
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in dichloromethane (DCM) (approx. 0.1 M concentration).
-
Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol in DCM eluent system).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a 10% aqueous solution of sodium sulfite (to quench excess peroxide), saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Section 4: Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the N-oxidation of this compound.
Technical Support Center: Troubleshooting Suzuki Reactions with (2-Chloropyrin-3-yl)methanol
Introduction
Welcome to the technical support hub for Suzuki-Miyaura cross-coupling reactions involving (2-Chloropyridin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its ability to form C-C bonds. However, the unique electronic and structural characteristics of this compound present a distinct set of challenges. The presence of a Lewis basic pyridine nitrogen can lead to catalyst inhibition, and the chloro-substituent's lower reactivity compared to bromo or iodo counterparts necessitates a carefully optimized catalytic system.[1][2]
This document provides in-depth, field-proven insights in a question-and-answer format to directly address the common issues encountered during your experiments. We will explore the "why" behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions & Troubleshooting Guides
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?
Low or no conversion in the Suzuki coupling of this compound is a frequent challenge. The primary culprits are often related to the catalyst system and the inherent reactivity of the substrate.
Causality and Recommended Actions:
-
Catalyst Inhibition and Deactivation: The Lewis basic nitrogen atom in the pyridine ring can coordinate with the palladium center, leading to catalyst poisoning or deactivation.[3][4] This is a well-documented issue with nitrogen-containing heterocycles.[5]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can shield the palladium center, preventing inhibitory coordination with the pyridine nitrogen and promoting the desired catalytic cycle.[6][7] N-heterocyclic carbene (NHC) ligands are also effective in mitigating this issue.[8]
-
-
Inefficient Oxidative Addition: The C-Cl bond is stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle kinetically challenging.[1][9] Standard catalysts such as Pd(PPh₃)₄ may be insufficient.
-
Solution: Utilize a more active palladium precatalyst, such as Pd₂(dba)₃ or a palladacycle, in combination with a highly active ligand. Increasing the reaction temperature can also provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.
-
-
Poor Solubility: The polarity of this compound and its derivatives can lead to poor solubility in common non-polar Suzuki solvents like toluene, hindering reaction kinetics.
Q2: I'm observing significant formation of side products. How can I identify and minimize them?
The appearance of side products is a clear indicator of suboptimal reaction conditions. The most common undesired pathways are protodeboronation and homocoupling.
Troubleshooting Side Reactions:
| Side Product | Identification Method | Common Causes | Mitigation Strategies |
| Protodeboronation Product | Mass Spectrometry (MS) or NMR | Presence of excess water or acidic impurities.[11] The boronic acid is replaced by a hydrogen atom. | Use a boronic ester (e.g., pinacol ester) which hydrolyzes slowly to maintain a low concentration of the active boronic acid.[12] Ensure the base is anhydrous and of high purity.[13] |
| Homocoupling of Boronic Acid | MS or NMR | Presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), promoting this side reaction.[13][14] | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. Use a direct Pd(0) source to avoid issues with incomplete reduction of a Pd(II) precatalyst. |
| Dehalogenation Product | MS or NMR | The palladium catalyst can react with hydride sources in the reaction mixture. | Ensure an inert atmosphere and choose solvents less prone to acting as a hydride source.[1] |
Q3: What is the optimal catalyst, ligand, and base combination for this specific Suzuki coupling?
While there is no single "magic bullet," extensive research on the coupling of chloropyridines provides a strong starting point for optimization.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%) | These are common, reliable Pd(0) and Pd(II) precatalysts that are effective when paired with appropriate ligands. |
| Ligand | SPhos or XPhos (2-6 mol%) | Bulky, electron-rich biaryl monophosphine ligands are highly effective for the coupling of challenging heteroaryl chlorides.[6] They accelerate oxidative addition and reductive elimination while preventing catalyst deactivation.[15] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic inorganic bases are generally preferred. K₃PO₄ is often effective and cost-efficient. Cs₂CO₃ can be beneficial in more challenging cases due to its higher solubility in organic solvents.[16][17] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1 v/v) or Toluene/H₂O | A polar aprotic solvent, often with a small amount of water, is typically used to facilitate the dissolution of the base and the boronate species.[18] |
| Temperature | 80-110 °C | Higher temperatures are generally required to facilitate the oxidative addition of the less reactive C-Cl bond.[9] |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction. Understanding this cycle is fundamental to troubleshooting, as each step can be influenced by the choice of reagents and conditions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered during the Suzuki coupling of this compound.
Caption: A logical workflow to diagnose and solve common issues in the reaction.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol serves as a robust starting point. Note that optimization of specific parameters may be necessary for your particular boronic acid coupling partner.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equivalents, finely ground)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Recrystallization of (2-Chloropyridin-3-yl)methanol
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. youtube.com [youtube.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Decolorizing carbon [sites.pitt.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. (2-Chloro-3-pyridinyl)methanol | 42330-59-6 [chemicalbook.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. GSRS [precision.fda.gov]
- 15. This compound | CAS 42330-59-6 [matrix-fine-chemicals.com]
- 16. scbt.com [scbt.com]
Stability issues of (2-Chloropyridin-3-yl)methanol under acidic or basic conditions
Technical Support Center: (2-Chloropyridin-3-yl)methanol
Guide Series: Stability & Degradation
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that ensuring the stability of key intermediates is critical for the success and reproducibility of your research, development, and manufacturing campaigns. This document provides in-depth answers to frequently asked questions and troubleshooting scenarios related to the stability of this compound, particularly under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability profile of this compound at neutral pH?
At or near neutral pH (6-8) and ambient temperature, this compound is generally stable in aqueous solutions for short-term storage and immediate use in subsequent reactions. The primary points of reactivity on the molecule are the 2-chloro substituent on the electron-deficient pyridine ring and the primary alcohol at the 3-position. Neither functional group is expected to degrade rapidly in the absence of strong acid, base, potent nucleophiles, or oxidizing agents. For long-term storage, it is recommended to store the compound as a solid or a solution in a dry, aprotic solvent (e.g., anhydrous THF, Dichloromethane) at low temperatures (-20°C).
Q2: What are the primary degradation pathways I should be concerned about under acidic conditions?
Under acidic conditions, two main degradation pathways should be considered:
-
Hydrolysis of the Chloro Group: The C-Cl bond on a pyridine ring is notoriously difficult to hydrolyze. While it is susceptible to cleavage, this typically requires harsh conditions such as concentrated strong acids at high temperatures and pressures.[1] For most standard experimental conditions (e.g., workup with 1M HCl), significant hydrolysis is unlikely. However, if your process involves prolonged heating in strong acid, you should monitor for the formation of the corresponding (2-Hydroxypyridin-3-yl)methanol .
-
Reactions of the Methanol Group: In the presence of certain acids and nucleophilic solvents, the primary alcohol can undergo side reactions. For instance, storing the compound in methanol with an acid catalyst could lead to the formation of the corresponding methyl ether.
Protonation of the pyridine nitrogen under acidic conditions can further activate the ring, but the primary concerns remain hydrolysis and alcohol-related side reactions.
Q3: How does the molecule behave under basic conditions?
Basic conditions present a more significant stability challenge, primarily due to the increased reactivity of the 2-chloro position towards nucleophiles.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen makes the 2-position susceptible to attack by nucleophiles. In the presence of a base like sodium hydroxide, the hydroxide ion (OH⁻) can act as a nucleophile, displacing the chloride to form (2-Hydroxypyridin-3-yl)methanol . This reaction is generally more facile than acid-catalyzed hydrolysis.[1][2]
-
Oxidation of the Alcohol: The primary alcohol is susceptible to oxidation, which can be exacerbated by the presence of certain bases, especially if air (oxygen) or other oxidants are present. This would lead to the formation of 2-Chloropyridine-3-carbaldehyde and subsequently 2-Chloropyridine-3-carboxylic acid .
Q4: Are there specific analytical methods recommended for monitoring the stability of this compound?
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. This compound and its likely degradants have strong UV chromophores. A stability-indicating HPLC method should be developed to resolve the parent compound from its potential degradation products.
-
Parent Compound: this compound
-
Potential Degradants:
-
(2-Hydroxypyridin-3-yl)methanol (more polar, will elute earlier)
-
2-Chloropyridine-3-carbaldehyde (less polar, may elute later)
-
2-Chloropyridine-3-carboxylic acid (more polar, will elute earlier)
-
Confirmation of the identity of any observed peaks should be performed using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
Scenario 1: "After performing a reaction under basic conditions (e.g., NaOH in methanol) and neutralizing, my HPLC shows a significant new peak that elutes earlier than my starting material. What is it?"
Answer: An earlier-eluting peak indicates a more polar compound. The most probable identity of this new peak is (2-Hydroxypyridin-3-yl)methanol . This is the product of a nucleophilic aromatic substitution (SNAr) reaction where a hydroxide ion has displaced the chloride at the C2 position.
Causality: The pyridine ring is electron-deficient, making the C2 position electrophilic and susceptible to attack by nucleophiles like OH⁻.[3] This process is often irreversible and can be a major degradation pathway in alkaline media.
Preventative Measures & Solutions:
-
Lower the Temperature: Perform your reaction at the lowest possible temperature that still allows for the desired transformation.
-
Use a Weaker, Non-Nucleophilic Base: If the reaction chemistry allows, consider using a sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like potassium carbonate (K₂CO₃) instead of strong hydroxides.
-
Limit Exposure Time: Minimize the time the compound is exposed to the basic conditions. Quench the reaction as soon as it is complete.
-
Workup: During workup, neutralize the basic solution carefully at a low temperature (0-5 °C).
Scenario 2: "I left my compound in a solution containing dilute nitric acid overnight. Now my main peak is smaller and I see several new peaks. What happened?"
Answer: Leaving the compound in an acidic solution, especially an oxidizing acid like nitric acid (HNO₃), can lead to multiple degradation products.
Causality & Potential Products:
-
Oxidation: Nitric acid is an oxidizing agent. The primary alcohol group is likely to have been oxidized to 2-Chloropyridine-3-carbaldehyde and further to 2-Chloropyridine-3-carboxylic acid .
-
Hydrolysis: Although less likely under dilute conditions, some acid-catalyzed hydrolysis to (2-Hydroxypyridin-3-yl)methanol may have occurred, especially if the solution was not kept cold.
-
Nitration: The pyridine ring could potentially undergo nitration, although this typically requires more concentrated acid.
Preventative Measures & Solutions:
-
Avoid Oxidizing Acids: For pH adjustment or catalysis, use non-oxidizing acids like HCl or H₂SO₄.
-
Control Temperature and Time: If an acidic environment is necessary, keep the solution cold and minimize the exposure time.
-
Inert Atmosphere: To prevent oxidation in general, especially when heating or under basic conditions, run your reactions under an inert atmosphere (Nitrogen or Argon).
Visualizing Degradation Pathways
The following diagrams illustrate the most probable degradation pathways under stressed conditions.
Caption: Potential acidic hydrolysis pathway.
Caption: Potential degradation pathways under basic/oxidative conditions.
Experimental Protocol: Forced Degradation Study
To definitively assess the stability of this compound under your specific conditions, a forced degradation (stress testing) study is essential.[4][5] This involves subjecting the compound to a range of harsh conditions and analyzing the resulting mixtures.
Objective
To identify potential degradation products and determine the degradation pathways for this compound.
Materials
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
Buffers (e.g., phosphate, acetate)
-
Acids: 1M HCl, 1M H₂SO₄
-
Bases: 1M NaOH
-
Oxidizing Agent: 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector
-
LC-MS system for peak identification
Workflow for Stability Assessment
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control sample with 1 mL stock and 1 mL water.
-
Acidic: 1M HCl. Place in a water bath at 60°C.
-
Basic: 1M NaOH. Keep at room temperature.
-
Oxidative: 3% H₂O₂. Keep at room temperature.
-
Thermal: Heat the vials (both solution and solid sample) in an oven at 80°C.
-
-
Time Points: Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Quenching:
-
For acidic samples, neutralize with an equivalent amount of 1M NaOH.
-
For basic samples, neutralize with an equivalent amount of 1M HCl.
-
Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.
-
-
HPLC Analysis: Inject the samples onto a validated stability-indicating HPLC method. Monitor the disappearance of the parent peak and the appearance of new peaks.
-
Data Evaluation:
-
Calculate the percentage degradation.
-
Aim for 5-20% degradation to ensure that secondary degradation is minimized.[5]
-
Perform mass balance calculations to account for all components.
-
Characterize any significant degradation products (>0.1%) using LC-MS.
-
Summary of Expected Degradation Under Forced Conditions
| Stress Condition | Primary Stressor | Expected Primary Degradant(s) | Relative Rate |
| Acidic | 1M HCl, 60°C | (2-Hydroxypyridin-3-yl)methanol | Slow to Moderate |
| Basic | 1M NaOH, RT | (2-Hydroxypyridin-3-yl)methanol | Fast |
| Oxidative | 3% H₂O₂, RT | 2-Chloropyridine-3-carbaldehyde, 2-Chloropyridine-3-carboxylic acid | Moderate |
| Thermal | 80°C | Dependent on medium; oxidation is possible | Slow |
| Photolytic | UV/Vis Light | Various, including ring-opened products and oxidized species[6] | Variable |
References
- 1. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 2. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempanda.com [chempanda.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. longdom.org [longdom.org]
- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Coupling Reactions with (2-Chloropyridin-3-yl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with (2-Chloropyridin-3-yl)methanol. The focus is on providing practical, field-proven insights to overcome common experimental challenges.
Section 1: Catalyst System Selection
Q1: I am planning a Suzuki-Miyaura coupling with this compound. Which catalyst system should I start with?
A1: The C-Cl bond in 2-chloropyridines is notoriously difficult to activate due to the electron-deficient nature of the pyridine ring. Your success will heavily depend on the choice of a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ are often ineffective for this class of substrate.[1]
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Readily available and effective Pd(0) or Pd(II) precursors.[1] |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich Buchwald ligands are proven to be effective for activating C-Cl bonds on heteroaromatic systems.[1][4][5] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Moderately strong, non-nucleophilic bases that facilitate the transmetalation step without promoting significant protodeboronation of the boronic acid partner.[6][7][8] |
| Solvent | Anhydrous 1,4-Dioxane/water (e.g., 4:1) or Toluene | Aprotic polar solvents are generally effective. A small amount of water can sometimes accelerate the reaction.[9][10] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion. |
Q2: I need to perform a Sonogashira coupling with this compound. What are the key considerations for catalyst selection?
A2: Sonogashira couplings of aryl chlorides also require a highly active palladium catalyst.[11] The classic Sonogashira conditions often involve a copper(I) co-catalyst, which helps to form a copper acetylide intermediate, facilitating the transmetalation step.[12]
For a substrate like this compound, a common starting point would be a Pd(II) precatalyst with a phosphine ligand, in the presence of CuI.
Recommended Starting Conditions for Sonogashira Coupling:
| Component | Recommendation | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A stable and commercially available Pd(II) precatalyst.[12] |
| Copper Co-catalyst | CuI (1-5 mol%) | Facilitates the formation of the reactive copper acetylide.[12] |
| Ligand | PPh₃ (Triphenylphosphine) | Often used in conjunction with PdCl₂(PPh₃)₂. |
| Base | A mild amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) | Acts as both a base and a solvent.[11][12] |
| Solvent | Anhydrous THF or DMF | Good solvents for dissolving the reactants and catalysts. |
| Temperature | Room temperature to 60 °C | Sonogashira reactions can often be run under milder conditions than Suzuki couplings. |
Q3: What about Buchwald-Hartwig amination? Which catalyst system is best for coupling an amine with this compound?
A3: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[13] Similar to Suzuki couplings, the success of this reaction with a chloropyridine substrate hinges on the use of bulky, electron-rich phosphine ligands.[14][15] These ligands accelerate the rate-limiting reductive elimination step to form the C-N bond.[16]
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Common and effective palladium precursors.[17] |
| Ligand | Xantphos or BINAP (2-4 mol%) | Bidentate phosphine ligands are often highly effective in Buchwald-Hartwig aminations, preventing catalyst decomposition and promoting reductive elimination.[13][14] |
| Base | NaOt-Bu or Cs₂CO₃ (1.5-2.0 equivalents) | A strong, non-nucleophilic base is required to deprotonate the amine.[14][17] |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Aprotic solvents are standard for this reaction.[17] |
| Temperature | 100-110 °C | High temperatures are generally necessary to achieve good conversion. |
Section 2: Troubleshooting Guide
Q4: My Suzuki coupling reaction is not working (low or no conversion). What are the most likely causes?
A4: Low or no conversion in a Suzuki coupling involving a challenging substrate like this compound is a common issue. Here is a systematic troubleshooting approach:
Caption: Troubleshooting flowchart for low-yield Suzuki reactions.
-
Inert Atmosphere is Critical : Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium oxides.[18] Ensure your reaction flask is properly purged with an inert gas like nitrogen or argon, and use degassed solvents.[19][20]
-
Reagent Quality : The purity of your reagents is paramount. Boronic acids can degrade over time, a side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen.[6][7] Ensure your boronic acid is fresh and pure. The base and solvent should be anhydrous.[21]
-
Catalyst and Ligand Choice : As mentioned, the C-Cl bond of your substrate is challenging. If you are using a less active catalyst system (e.g., Pd(PPh₃)₄), it is unlikely to work. Switch to a more electron-rich and bulky phosphine ligand like SPhos or XPhos.[1]
-
Base Selection : The base activates the boronic acid to form a more nucleophilic boronate species.[8] If the base is too weak, the transmetalation step will be slow. If it is too strong, it might promote side reactions. K₃PO₄ and Cs₂CO₃ are often good choices.[6]
Q5: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
A5: Several side reactions can compete with your desired cross-coupling.[1] The most common are:
-
Homocoupling : This is the coupling of your boronic acid with itself to form a biaryl byproduct.[6] It is often caused by the presence of oxygen.
-
Dehalogenation : In this side reaction, the chlorine atom on your starting material is replaced by a hydrogen atom.
-
Solution : This can be caused by sources of hydride in the reaction mixture, such as certain solvents or bases. Ensure you are using high-purity, anhydrous solvents.[1]
-
-
Protodeboronation : As mentioned earlier, this is the loss of the boronic acid group from your coupling partner.[7]
-
Solution : Avoid excessively strong bases or high temperatures for prolonged periods. Using the more stable pinacol ester or trifluoroborate salt derivatives of the boronic acid can also mitigate this issue.[6]
-
Section 3: Experimental Protocol and Workflow
Q6: Can you provide a general, step-by-step protocol for a Suzuki-Miyaura coupling with this compound?
A6: Certainly. This protocol is a robust starting point and can be optimized as needed.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup : To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).[1]
-
Catalyst Addition : In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[15]
-
Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[18][20]
-
Solvent Addition : Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.[1]
-
Reaction : Place the flask in a preheated oil bath or heating block at 80-100 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[19] Reactions are typically complete within 8-24 hours.[6]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel.[1]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Section 4: Frequently Asked Questions (FAQs)
Q7: Why is my reaction turning black?
A7: A black precipitate, often referred to as "palladium black," indicates that the palladium catalyst has precipitated out of solution and is no longer catalytically active. This is a common sign of catalyst decomposition and can be caused by:
-
Presence of Oxygen : The most common culprit. Ensure your inert gas technique is rigorous.[19]
-
Ligand Degradation : Phosphine ligands can be sensitive to air and moisture.[18]
-
High Temperatures : Excessively high temperatures can accelerate catalyst decomposition.
Q8: Can I use a different metal catalyst, like nickel?
A8: Yes, nickel catalysts are a viable and often more cost-effective alternative to palladium for coupling aryl chlorides.[22] Nickel catalysis can sometimes offer different reactivity and selectivity profiles. However, nickel catalysts can be more sensitive and may require different ligands and reaction conditions.
Q9: How crucial is the choice of base?
A9: The base is critical. It plays a key role in the transmetalation step by forming the boronate "ate" complex.[8] The choice of base can significantly impact the reaction rate and yield. A screening of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is often a worthwhile optimization step.[7]
Q10: The reaction works, but the yield is not reproducible. What should I check?
A10: Lack of reproducibility often points to subtle variations in experimental conditions. Key areas to check include:
-
Inert Atmosphere Consistency : Ensure your procedure for making the reaction anaerobic is the same every time.[20]
-
Reagent Purity : Use reagents from the same batch if possible. The purity of the solvent, base, and boronic acid can vary between suppliers or batches.[21]
-
Stirring Rate : In heterogeneous mixtures (especially with an inorganic base), the stirring rate can affect the reaction kinetics. Ensure consistent and vigorous stirring.[19]
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 3. cfmot.de [cfmot.de]
- 4. researchgate.net [researchgate.net]
- 5. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 21. benchchem.com [benchchem.com]
- 22. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (2-Chloropyridin-3-yl)methanol
For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of (2-Chloropyridin-3-yl)methanol, a substituted pyridyl alcohol of interest in medicinal chemistry.
In the absence of publicly available, peer-reviewed experimental spectra for this compound at the time of this writing, this guide will utilize high-quality predicted NMR data from reputable sources. This predictive data will be rigorously analyzed and then compared with experimental data from structurally related analogs—2-chloropyridine and 3-pyridylmethanol—to provide a comprehensive understanding of the substituent effects on the NMR landscape of this class of compounds.
Molecular Structure and Atom Numbering
To ensure clarity in the assignment of NMR signals, the following standardized numbering scheme for this compound will be used throughout this guide.
Figure 1: Structure and atom numbering of this compound.
Predicted NMR Spectral Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, generated using a reputable NMR prediction engine. The predictions are based on established algorithms that consider the chemical environment of each nucleus.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H6 | 8.35 | dd | J = 4.8, 1.9 | 1H |
| H4 | 7.75 | dd | J = 7.6, 1.9 | 1H |
| H5 | 7.30 | dd | J = 7.6, 4.8 | 1H |
| H7 (CH₂) | 4.80 | s | - | 2H |
| H8 (OH) | 2.50 | br s | - | 1H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 | 152.0 |
| C6 | 148.5 |
| C4 | 139.0 |
| C3 | 135.5 |
| C5 | 122.5 |
| C7 (CH₂) | 60.5 |
Spectral Analysis and Interpretation
¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ shows three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring.
-
H6 (8.35 ppm): This proton, positioned ortho to the ring nitrogen, is the most deshielded due to the strong electron-withdrawing inductive effect of the nitrogen atom. It appears as a doublet of doublets (dd) due to coupling with H5 (ortho coupling, J ≈ 4.8 Hz) and H4 (meta coupling, J ≈ 1.9 Hz).
-
H4 (7.75 ppm): This proton is deshielded by the adjacent electronegative chlorine atom and the ring nitrogen. Its signal is a doublet of doublets, arising from coupling to H5 (ortho coupling, J ≈ 7.6 Hz) and H6 (meta coupling, J ≈ 1.9 Hz).
-
H5 (7.30 ppm): This proton is the most upfield of the aromatic protons. It appears as a doublet of doublets due to coupling with both H4 and H6 (ortho couplings of approximately 7.6 Hz and 4.8 Hz, respectively).
-
Methylene Protons H7 (4.80 ppm): The two protons of the hydroxymethyl group are predicted to be chemically equivalent and thus appear as a singlet. Their chemical shift is downfield from typical alkyl protons due to the deshielding effect of the adjacent aromatic ring and the oxygen atom.
-
Hydroxyl Proton H8 (2.50 ppm): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It is often observed as a broad singlet due to chemical exchange and is readily exchanged with deuterium upon addition of D₂O.
¹³C NMR Spectrum
The predicted ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in the molecule.
-
C2 (152.0 ppm): This carbon is directly attached to the electronegative chlorine atom and the ring nitrogen, causing it to be significantly deshielded and appear at the lowest field.
-
C6 (148.5 ppm): Similar to H6, the C6 carbon is adjacent to the nitrogen atom, resulting in a downfield chemical shift.
-
C4 (139.0 ppm): The chemical shift of this carbon is influenced by the adjacent C3 and C5 carbons and the overall electronic environment of the ring.
-
C3 (135.5 ppm): This carbon, bearing the hydroxymethyl substituent, has a chemical shift influenced by both the substituent and its position relative to the chlorine and nitrogen atoms.
-
C5 (122.5 ppm): This is the most upfield of the aromatic carbons, consistent with its position relative to the electron-withdrawing groups.
-
C7 (CH₂, 60.5 ppm): The methylene carbon of the alcohol shows a typical chemical shift for a carbon atom singly bonded to an oxygen atom and an aromatic ring.
Comparative Spectral Analysis
To understand the influence of the chloro and hydroxymethyl substituents on the NMR spectra, a comparison with 2-chloropyridine and 3-pyridylmethanol is highly instructive.
Table 3: Experimental ¹H NMR Data for Comparative Compounds (in CDCl₃)
| Compound | H6 (ppm) | H4 (ppm) | H5 (ppm) | Other Protons (ppm) |
| This compound (Predicted) | 8.35 | 7.75 | 7.30 | 4.80 (CH₂), 2.50 (OH) |
| 2-Chloropyridine [1] | ~8.39 | ~7.64 | ~7.23 | H3 at ~7.32 |
| 3-Pyridylmethanol [2] | ~8.44 (H2/H6) | ~7.71 (H4) | ~7.26 (H5) | 4.67 (CH₂), 5.53 (OH) |
Table 4: Experimental ¹³C NMR Data for Comparative Compounds (in CDCl₃)
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | Other Carbons (ppm) |
| This compound (Predicted) | 152.0 | 135.5 | 139.0 | 122.5 | 148.5 | 60.5 (CH₂) |
| 2-Chloropyridine [3] | ~150.0 | ~124.0 | ~139.0 | ~122.5 | ~147.0 | - |
| 3-Pyridylmethanol [4] | ~148.5 | ~135.5 | ~135.0 | ~123.5 | ~148.5 | 62.5 (CH₂) |
Analysis of Substituent Effects:
-
Effect of the -CH₂OH Group: Comparing the predicted spectrum of this compound with the experimental spectrum of 2-chloropyridine, the introduction of the hydroxymethyl group at the C3 position is expected to have a noticeable effect on the adjacent protons and carbons. The chemical shift of H4 is predicted to be slightly downfield in the target molecule compared to 2-chloropyridine, likely due to electronic effects of the substituent. The most significant change is observed at C3, which is substantially deshielded in this compound compared to the corresponding carbon in 2-chloropyridine.
-
Effect of the Chlorine Atom: When comparing the predicted data for this compound with the experimental data for 3-pyridylmethanol, the strong electron-withdrawing effect of the chlorine atom at the C2 position is evident. This leads to a significant downfield shift of the C2 carbon. The presence of chlorine also influences the chemical shifts of the ring protons, particularly H4 and H6, which are expected to be at slightly different positions compared to 3-pyridylmethanol.
Recommended Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following protocol outlines the key steps for preparing and analyzing a sample of a substituted pyridyl methanol like the title compound.
Figure 2: Workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a small, clean glass vial.[3]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for many organic compounds.[2]
-
Ensure the sample is fully dissolved. Gentle warming, vortexing, or sonication can aid dissolution.
-
Filter the solution through a Pasteur pipette containing a small plug of cotton or glass wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[4]
-
-
Data Acquisition:
-
Carefully insert the NMR tube into a spinner turbine, ensuring the correct sample depth using a depth gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
-
Shim the magnetic field to achieve homogeneity, which results in sharp, symmetrical peaks.
-
Acquire the ¹H and ¹³C spectra using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).
-
-
Data Processing:
-
Perform a Fourier transform on the raw free induction decay (FID) data.
-
Carefully phase correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and the central peak of the CDCl₃ triplet at 77.16 ppm for ¹³C NMR).
-
For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.
-
Perform peak picking to identify the precise chemical shift of each signal.
-
Conclusion
This guide provides a detailed framework for the ¹H and ¹³C NMR spectral analysis of this compound. Through the use of predicted data, we have assigned the proton and carbon signals and rationalized their chemical shifts based on the electronic effects of the chloro, hydroxymethyl, and pyridine nitrogen substituents. The comparative analysis with 2-chloropyridine and 3-pyridylmethanol further illuminates the distinct contributions of each functional group to the overall NMR spectrum. The provided experimental protocol offers a reliable methodology for obtaining high-quality NMR data for this and similar classes of compounds, which is essential for confident structural verification in a research and drug development setting.
References
A Predictive Guide to the Mass Spectrometry Fragmentation of (2-Chloropyridin-3-yl)methanol: A Comparative Analysis
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fragmentation fingerprint that aids in confirming molecular structure. This guide delves into the predicted electron ionization (EI) mass spectrometry fragmentation pattern of (2-Chloropyridin-3-yl)methanol, a compound of interest in medicinal chemistry.
While a publicly available, experimentally derived mass spectrum for this specific molecule is not readily accessible, this guide leverages fundamental principles of mass spectrometry and comparative data from structurally analogous compounds to construct a robust, predictive fragmentation model. This approach serves as a valuable instructional tool for researchers, demonstrating how to anticipate the fragmentation pathways of novel molecules.
The Foundation: Principles of Electron Ionization Mass Spectrometry
Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, inducing reproducible fragmentation. The process begins with the ionization of the molecule (M) to form a molecular ion (M•+), which is a radical cation.[1][2][3] The mass-to-charge ratio (m/z) of this molecular ion confirms the molecular weight of the compound.
The molecular ion, being energetically unstable, undergoes a cascade of fragmentation reactions, breaking at its weakest bonds and rearranging to form more stable fragment ions. The resulting mass spectrum is a plot of the relative abundance of these fragment ions versus their m/z values. The most abundant ion in the spectrum is termed the "base peak."
Comparative Fragmentation Analysis of Analogous Structures
To predict the fragmentation of this compound, we will first examine the established fragmentation patterns of its core structural motifs: benzyl alcohol and 2-chloropyridine.
Case Study 1: Benzyl Alcohol - The Archetypal Aromatic Alcohol
The mass spectrum of benzyl alcohol is well-characterized and provides a blueprint for the fragmentation of the hydroxymethyl group attached to an aromatic ring.[4][5]
Key Fragmentation Pathways of Benzyl Alcohol:
-
Loss of a Hydrogen Radical (M-1): A common fragmentation for alcohols, leading to a stable oxonium ion.
-
Loss of a Hydroxyl Radical (M-17): Cleavage of the C-O bond results in the formation of a benzyl cation, which can rearrange to the highly stable tropylium ion (m/z 91).
-
Loss of a Formaldehyde Neutral (M-30): A rearrangement reaction that leads to the formation of a benzene radical cation.
-
Formation of the Phenyl Cation (m/z 77): Resulting from the loss of the entire -CH2OH group.[5]
The fragmentation of benzyl alcohol is dominated by pathways that lead to the formation of stable aromatic cations.
Case Study 2: 2-Chloropyridine - The Influence of Heteroatoms
The fragmentation of 2-chloropyridine is influenced by the presence of both the nitrogen atom in the pyridine ring and the chloro substituent. The NIST WebBook provides experimental data for this compound.
Key Fragmentation Pathways of 2-Chloropyridine:
-
Molecular Ion Peak: The molecular ion is typically prominent.
-
Loss of a Chlorine Radical: This is a characteristic fragmentation for chloro-aromatic compounds, leading to the formation of the pyridyl cation.
-
Ring Fragmentation: The pyridine ring can undergo fragmentation, often initiated by the loss of HCN.
Predicted Fragmentation Pattern of this compound
Based on the principles of mass spectrometry and the fragmentation patterns of benzyl alcohol and 2-chloropyridine, we can predict the major fragmentation pathways for this compound. The molecular weight of this compound (C6H6ClNO) is 143.57 Da.[6][7] The molecular ion peak (M•+) is therefore expected at m/z 143 (and 145 due to the 37Cl isotope).
Predicted Major Fragment Ions:
| Predicted m/z | Proposed Fragment Structure | Proposed Fragmentation Pathway | Analogous Fragmentation |
| 143/145 | [C6H6ClNO]•+ | Molecular Ion | - |
| 142/144 | [C6H5ClNO]+ | Loss of H• from the alcohol | Benzyl Alcohol (M-1) |
| 126/128 | [C6H6ClN]+ | Loss of OH• | Benzyl Alcohol (M-17) |
| 112/114 | [C5H3ClN]•+ | Loss of CH2O (formaldehyde) | Benzyl Alcohol (M-30) |
| 108 | [C6H6NO]+ | Loss of Cl• | 2-Chloropyridine (Loss of Cl) |
| 78 | [C5H4N]+ | Loss of Cl• and CH2O | Combination |
| 77 | [C5H3N]•+ | Loss of HCl and CH2O | Combination |
Proposed Fragmentation Scheme:
The fragmentation of this compound is anticipated to be a hybrid of the pathways observed for benzyl alcohol and 2-chloropyridine.
-
Initial Ionization: Formation of the molecular ion at m/z 143/145.
-
Alpha-Cleavage: The bond between the pyridine ring and the hydroxymethyl group is a likely site of cleavage. Loss of the hydroxyl radical (-OH) would yield a resonance-stabilized cation at m/z 126/128. This is analogous to the formation of the m/z 91 ion in benzyl alcohol.
-
Loss of Neutral Molecules:
-
Loss of a hydrogen radical from the alcohol group to form a stable oxonium ion at m/z 142/144 is probable.
-
A rearrangement reaction leading to the elimination of a neutral formaldehyde molecule (CH2O) would result in a fragment at m/z 112/114.
-
-
Influence of the Chloro Substituent: The C-Cl bond is another potential cleavage site. Loss of a chlorine radical would produce a fragment at m/z 108.
-
Pyridine Ring Fragmentation: Subsequent fragmentation of the pyridine-containing ions could involve the loss of HCN, a characteristic fragmentation of pyridines.
The following diagram illustrates the predicted fragmentation cascade:
Caption: Predicted EI fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometry Analysis
For researchers wishing to obtain an experimental mass spectrum of this compound, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-450
-
Scan Rate: 2 scans/second
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
Inject 1 µL of the solution into the GC-MS.
This protocol provides a starting point for the analysis and may require optimization based on the specific instrumentation used.
Conclusion
This guide presents a detailed, predictive analysis of the mass spectrometry fragmentation pattern of this compound. By leveraging the established fragmentation behaviors of benzyl alcohol and 2-chloropyridine, we have constructed a theoretical framework that allows for the anticipation of the major fragment ions. This comparative approach not only provides valuable insights into the likely mass spectrum of the target compound but also serves as a practical illustration of the principles of mass spectral interpretation for novel molecules. The provided experimental protocol offers a clear path for the empirical validation of these predictions.
References
- 1. 2-Chloro-3-pyridinemethanol, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridine, 2-chloro-6-methyl- [webbook.nist.gov]
- 7. 2-Chloro-3-nitropyridine [webbook.nist.gov]
A Comparative Guide to the Synthetic Routes of (2-Chloropyridin-3-yl)methanol: A Medicinal Chemistry Keystone
(2-Chloropyridin-3-yl)methanol is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Its strategic importance necessitates efficient and scalable synthetic pathways. This guide provides a comprehensive comparison of the primary synthetic routes to this valuable intermediate, offering an in-depth analysis of their respective methodologies, advantages, and limitations to inform route selection in research and development settings.
Route 1: Reduction of 2-Chloronicotinic Acid and its Derivatives
This classical approach leverages the readily available 2-chloronicotinic acid or its esters as starting materials. The core of this strategy is the reduction of the carboxylic acid or ester functionality to the corresponding primary alcohol. The choice of reducing agent is critical and dictates the reaction conditions and chemoselectivity.
Mechanistic Considerations
Powerful hydride donors like Lithium Aluminum Hydride (LiAlH₄) are highly effective for the reduction of both carboxylic acids and esters.[4][5][6] The reaction proceeds via the formation of an aluminate ester intermediate, which is then further reduced to the primary alcohol. Borane (BH₃) complexes, such as BH₃·THF or BH₃·SMe₂, offer a milder alternative, particularly for the selective reduction of carboxylic acids in the presence of other reducible functional groups.[7] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids directly but is effective for the reduction of their corresponding esters.[8]
Experimental Protocols
Protocol 1a: Reduction of Ethyl 2-Chloronicotinate with Sodium Borohydride
A widely used and operationally simple method involves the esterification of 2-chloronicotinic acid followed by reduction.
-
Esterification: 2-Chloronicotinic acid is refluxed in ethanol with a catalytic amount of sulfuric acid to yield ethyl 2-chloronicotinate.
-
Reduction: The crude ester is dissolved in methanol and cooled. Sodium borohydride is added portionwise, and the reaction is stirred for 1.5-2 hours. After quenching and extraction, this compound is obtained in high yield.
A representative procedure reports a yield of 89% for the reduction step.[9]
Protocol 1b: Reduction of 2-Chloronicotinic Acid with Borane
-
A solution of 2-chloronicotinic acid in anhydrous tetrahydrofuran (THF) is cooled in an ice bath under an inert atmosphere.
-
Borane-THF complex (1 M solution in THF) is added dropwise.
-
The reaction is allowed to warm to room temperature and then gently refluxed for several hours until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched with methanol and then worked up to yield the desired alcohol.
Workflow Diagram: Route 1
Caption: Synthesis via reduction of 2-chloronicotinic acid/ester.
Route 2: Reduction of 2-Chloropyridine-3-carbaldehyde
This route involves the synthesis of an aldehyde intermediate, which is then reduced to the target alcohol. This approach can be advantageous if the starting materials for the aldehyde are readily accessible.
Mechanistic Considerations
The reduction of an aldehyde to a primary alcohol is a facile transformation. Mild reducing agents such as sodium borohydride are highly effective and chemoselective for this conversion, tolerating a wide range of other functional groups.
Experimental Protocols
Protocol 2a: Synthesis of 2-Chloropyridine-3-carbaldehyde from 2-Chloro-3-methylpyridine
-
Oxidation: 2-Chloro-3-methylpyridine is oxidized using a suitable oxidizing agent, such as manganese dioxide (MnO₂) in a solvent like glacial acetic acid, under reflux to yield 2-chloropyridine-3-carbaldehyde.[10]
Protocol 2b: Reduction of 2-Chloropyridine-3-carbaldehyde
-
2-Chloropyridine-3-carbaldehyde is dissolved in methanol.
-
Sodium borohydride is added portionwise at room temperature.
-
The reaction is stirred for 1-2 hours, followed by an aqueous workup to yield this compound.
This reduction is often high-yielding, with reports of up to 89%.[9]
Workflow Diagram: Route 2
Caption: Synthesis via reduction of 2-chloropyridine-3-carbaldehyde.
Route 3: From 2-Chloro-3-cyanopyridine
Starting from 2-chloro-3-cyanopyridine, the target alcohol can be accessed through a multi-step sequence. This route is viable given the commercial availability of the starting nitrile.
Mechanistic Considerations
The cyano group can be converted to the required hydroxymethyl group in a two-step process. First, the nitrile is hydrolyzed under acidic or basic conditions to a carboxylic acid, which then proceeds via Route 1. Alternatively, a partial reduction of the nitrile to the aldehyde can be achieved using a sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H), which then connects to Route 2.[11]
Experimental Protocols
Protocol 3a: Hydrolysis to 2-Chloronicotinic Acid
-
2-Chloro-3-cyanopyridine is heated with a strong aqueous acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) to hydrolyze the nitrile to a carboxylic acid.
-
The resulting 2-chloronicotinic acid is then reduced as described in Route 1.
Protocol 3b: Partial Reduction to Aldehyde
-
A solution of 2-chloro-3-cyanopyridine in an anhydrous solvent like toluene or THF is cooled to a low temperature (e.g., -78 °C).
-
A solution of DIBAL-H is added dropwise, and the reaction is stirred at low temperature.
-
The reaction is quenched, and upon aqueous workup, 2-chloropyridine-3-carbaldehyde is isolated, which is then reduced as per Route 2.
Workflow Diagram: Route 3
Caption: Synthesis from 2-chloro-3-cyanopyridine.
Route 4: From 2-Chloro-3-chloromethylpyridine
This two-step route involves the nucleophilic substitution of the benzylic chloride followed by hydrolysis.
Mechanistic Considerations
The primary benzylic chloride is susceptible to Sₙ2 displacement by nucleophiles. Using acetate as the nucleophile provides a stable intermediate ester, which can be readily hydrolyzed under basic conditions to furnish the desired alcohol.
Experimental Protocols
Protocol 4a: Synthesis of (2-Chloro-3-pyridinyl)methyl acetate
-
2-Chloro-3-chloromethylpyridine is refluxed with sodium acetate in an aqueous solution.
-
After several hours, the intermediate acetate ester is isolated. A reported yield for this step is 97.5%.[12]
Protocol 4b: Hydrolysis to this compound
-
The isolated (2-chloro-3-pyridinyl)methyl acetate is hydrolyzed using an aqueous sodium hydroxide solution at room temperature.
-
The product alcohol is then extracted. A reported yield for this hydrolysis step is 98.6%.[12]
Workflow Diagram: Route 4
Caption: Synthesis from 2-chloro-3-chloromethylpyridine.
Route 5: Sandmeyer Reaction of (2-Aminopyridin-3-yl)methanol
An alternative approach involves the diazotization of an amino-substituted precursor followed by a copper(I) chloride-mediated substitution.
Mechanistic Considerations
The Sandmeyer reaction is a powerful method for converting aryl amines into aryl halides.[13][14][15] The amine is first converted to a diazonium salt with nitrous acid (generated in situ from NaNO₂ and a strong acid). This diazonium salt is an excellent leaving group (N₂) and can be displaced by a chloride ion, catalyzed by CuCl.
Experimental Protocols
Protocol 5a: Synthesis of (2-Aminopyridin-3-yl)methanol
-
Ethyl 2-aminonicotinate is reduced with an excess of sodium borohydride in a mixture of tetrahydrofuran and methanol to yield (2-aminopyridin-3-yl)methanol. A reported yield for this process is 75%.[16]
Protocol 5b: Sandmeyer Reaction
-
(2-Aminopyridin-3-yl)methanol is dissolved in cold, concentrated hydrochloric acid.
-
A solution of sodium nitrite in water is added dropwise at 0-5 °C to form the diazonium salt.
-
This cold diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid.
-
The reaction is warmed to room temperature and then heated to drive the reaction to completion, followed by workup and purification.
Workflow Diagram: Route 5
Caption: Synthesis via Sandmeyer reaction.
Comparative Analysis
| Route | Starting Material | Key Reagents | Number of Steps | Typical Overall Yield | Advantages | Disadvantages |
| 1 | 2-Chloronicotinic Acid / Ester | LiAlH₄, BH₃, or NaBH₄ | 1-2 | Good to Excellent | High yields, versatile reducing agents. | LiAlH₄ and BH₃ are hazardous; esterification adds a step. |
| 2 | 2-Chloro-3-methylpyridine | MnO₂, NaBH₄ | 2 | Good | Mild reduction step, high yield. | Oxidation can be harsh and may have moderate yields. |
| 3 | 2-Chloro-3-cyanopyridine | H₃O⁺/OH⁻ or DIBAL-H | 2-3 | Moderate to Good | Utilizes a common building block. | Requires either harsh hydrolysis or cryogenic conditions for DIBAL-H. |
| 4 | 2-Chloro-3-chloromethylpyridine | NaOAc, NaOH | 2 | Excellent | High yielding steps, mild conditions. | Starting material may be less accessible or require synthesis. |
| 5 | (2-Aminopyridin-3-yl)methanol | NaNO₂, CuCl | 1-2 | Moderate | A different disconnection approach. | Diazonium salts can be unstable; use of nitrites and copper salts. |
Conclusion
The selection of an optimal synthetic route to this compound is contingent upon factors such as starting material availability, cost, scalability, and safety considerations.
-
Route 4 (from 2-Chloro-3-chloromethylpyridine) appears to be one of the most efficient, with high reported yields and mild reaction conditions, provided the starting material is readily available.
-
Route 1 (from 2-Chloronicotinic Acid/Ester) is a robust and versatile option, particularly the two-step esterification/NaBH₄ reduction sequence, which avoids the use of more hazardous reagents like LiAlH₄.
-
Route 2 (from 2-Chloropyridine-3-carbaldehyde) is also highly effective, especially if an efficient synthesis of the aldehyde is established.
-
Routes 3 and 5 offer valuable alternative disconnections but may involve more challenging reaction conditions or less stable intermediates.
Ultimately, the choice of synthesis will depend on a careful evaluation of these factors within the specific context of a research or manufacturing campaign.
References
- 1. This compound | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (2-Chloro-3-pyridinyl)methanol | 42330-59-6 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. (2-Chloro-3-pyridinyl)methanol synthesis - chemicalbook [chemicalbook.com]
- 10. 2-Chloropyridine-3-carbaldehyde | Properties, Uses, Safety Data, Supplier China [pipzine-chem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. CN104513194A - 2-chloro-3-aldehyde pyridine synthetic method - Google Patents [patents.google.com]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. Sandmeyer Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. (2-Aminopyridin-3-yl)methanol CAS#: 23612-57-9 [m.chemicalbook.com]
A Researcher's Guide to C3-Hydroxymethylation of Pyridines: A Comparative Analysis of Modern Synthetic Alternatives
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold remains a cornerstone of molecular design. The strategic introduction of functional groups onto this privileged heterocycle is paramount for modulating pharmacological activity. Historically, the functionalization of the pyridine C3 position has often relied on pre-functionalized building blocks like (2-Chloropyridin-3-yl)methanol. While effective, this approach can be limiting in terms of substrate scope and synthetic flexibility. This guide provides an in-depth, objective comparison of modern, alternative strategies for the C3-hydroxymethylation of pyridines, moving beyond traditional building blocks towards more versatile C-H functionalization methodologies. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you in selecting the optimal synthetic strategy for your research endeavors.
The Challenge of C3-Functionalization
The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates the ring towards electrophilic aromatic substitution, which typically occurs at the C3 position in pyridine N-oxides. Conversely, nucleophilic attack and metal-catalyzed C-H activation are favored at the electron-deficient C2, C4, and C6 positions. This inherent reactivity profile makes the selective functionalization of the C3 position a significant synthetic challenge. The methods discussed herein offer elegant solutions to overcome this challenge.
Comparative Overview of Key Methodologies
We will explore three cutting-edge strategies that offer distinct advantages for accessing C3-hydroxymethylated pyridines:
-
Photochemical C3-Hydroxylation of Pyridine N-Oxides: A metal-free approach that leverages the unique reactivity of photo-excited pyridine N-oxides.
-
Borane-Catalyzed C3-Alkylation via Dearomatization/Rearomatization: A tandem reaction that transiently disrupts the pyridine's aromaticity to enable nucleophilic attack at the C3 position.
-
Iridium-Catalyzed C3-Borylation and Subsequent Oxidation: A robust, two-step method that utilizes transition-metal catalysis for regioselective C-H activation, followed by a reliable oxidation to install the hydroxyl group.
The following table provides a high-level comparison of these methodologies.
| Methodology | Key Reagents | Reaction Type | Selectivity | Key Advantages | Key Limitations |
| Photochemical Hydroxylation | Pyridine N-Oxide, Acetic Acid, (F₃C)₃COH | Photochemical Rearrangement | C3 (often with C5/C2 isomers) | Metal-free, operationally simple, broad functional group tolerance. | Requires photochemical setup, potential for regioisomers, starting from N-oxide. |
| Borane-Catalyzed Alkylation | Pyridine, Borane Catalyst (HB(C₆F₅)₂), Paraformaldehyde | Dearomatization/ Alkylation/ Rearomatization | High for C3 | Mild conditions, pyridine as the limiting reagent, excellent regioselectivity. | Requires a borane catalyst, multi-step tandem process. |
| Iridium-Catalyzed Borylation/Oxidation | Pyridine, [Ir(cod)OMe]₂, dtbpy, B₂pin₂, then NaBO₃ | C-H Activation/ Borylation, then Oxidation | High for C3 (sterically driven) | High regioselectivity, broad substrate scope, well-established. | Two distinct synthetic steps, requires a precious metal catalyst. |
In-Depth Analysis and Experimental Protocols
Photochemical C3-Hydroxylation of Pyridine N-Oxides
This innovative approach, pioneered by the Qin group, provides a direct, metal-free pathway to 3-hydroxypyridines, which can be considered valuable precursors to 3-hydroxymethylpyridines through subsequent reduction if necessary. The reaction proceeds through a fascinating valence isomerization of the pyridine N-oxide under UV irradiation.
Causality of Experimental Choices:
The choice of a UV light source (typically 254 nm) is critical to excite the pyridine N-oxide to its singlet excited state, initiating the rearrangement to an oxaziridine intermediate. The solvent, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or (F₃C)₃COH, and an acetic acid additive are crucial. The fluorinated alcohol is a poor hydrogen atom donor, minimizing side reactions, while the acid is proposed to stabilize the resulting 3-hydroxypyridine product, preventing photo-decomposition and facilitating the rearomatization of intermediates.[1][2][3][4]
Visualizing the Workflow:
Caption: Workflow for Photochemical C3-Hydroxylation.
Detailed Experimental Protocol (Adapted from Qin et al., J. Am. Chem. Soc. 2024): [1][2]
-
Reaction Setup: In a quartz reaction tube, dissolve the pyridine N-oxide (0.1 mmol, 1.0 equiv) in a solution of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or (F₃C)₃COH (0.5 mL).
-
Additive: Add acetic acid (3.0 equiv).
-
Degassing: Sparge the solution with argon for 10 minutes.
-
Irradiation: Place the sealed reaction tube in a Rayonet photoreactor equipped with 254 nm lamps and irradiate at room temperature. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the 3-hydroxypyridine product.
Representative Data:
| Substrate (Pyridine N-Oxide) | Product | Yield (%) | Regioisomeric Ratio (C3:other) |
| 4-Phenylpyridine N-oxide | 4-Phenylpyridin-3-ol | 78 | >20:1 |
| 4-Chloropyridine N-oxide | 4-Chloropyridin-3-ol | 72 | 10:1 |
| 3-Methylpyridine N-oxide | 3-Methylpyridin-5-ol | 55 | 3:1 (C5:C2) |
Data is representative and sourced from Qin et al.[1][2]
Borane-Catalyzed C3-Alkylation with a Formaldehyde Surrogate
This elegant strategy, developed by the Wang group, utilizes a borane catalyst to facilitate the hydroboration of the pyridine ring, generating a nucleophilic dihydropyridine intermediate in situ. This intermediate then readily attacks an electrophile, such as a formaldehyde surrogate, at the C3 position. Subsequent oxidative rearomatization furnishes the C3-alkylated pyridine.
Causality of Experimental Choices:
The key to this transformation is the temporary dearomatization of the pyridine ring. A highly electrophilic borane, such as HB(C₆F₅)₂, catalyzes the hydroboration, effectively converting the electron-deficient pyridine into an electron-rich dihydropyridine. This "umpolung" of reactivity directs the subsequent functionalization to the C3 position. Paraformaldehyde is used as a stable and easy-to-handle source of formaldehyde. An oxidant is then required for the final rearomatization step.
Visualizing the Mechanism:
Caption: Mechanism of Borane-Catalyzed C3-Alkylation.
Detailed Experimental Protocol (Adapted from Wang et al., J. Am. Chem. Soc. 2022): [5][6]
-
Catalyst Preparation: In a glovebox, to an oven-dried vial, add the borane catalyst (e.g., HB(C₆F₅)₂, 5 mol%).
-
Reaction Setup: Add the pyridine substrate (0.2 mmol, 1.0 equiv) and paraformaldehyde (3.0 equiv).
-
Solvent: Add anhydrous solvent (e.g., toluene, 1.0 mL).
-
Reaction: Stir the mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 24 h). Monitor by TLC or GC-MS.
-
Oxidation: After cooling to room temperature, add an oxidizing agent (e.g., DDQ or manganese dioxide) and stir until the dearomatized intermediate is fully consumed.
-
Workup and Purification: Quench the reaction, perform an aqueous workup, and purify the crude product by flash column chromatography.
Representative Data:
| Pyridine Substrate | Product | Yield (%) |
| 4-Phenylpyridine | (4-Phenylpyridin-3-yl)methanol | 75 |
| 4-Chloropyridine | (4-Chloropyridin-3-yl)methanol | 68 |
| Pyridine | (Pyridin-3-yl)methanol | 81 |
Yields are based on the described methodology for alkylation with aldehydes.[5][6]
Iridium-Catalyzed C3-Borylation and Subsequent Oxidation
Transition-metal-catalyzed C-H borylation has emerged as a powerful tool for the functionalization of arenes and heteroarenes. For pyridines, iridium catalysts with specific ligands can direct borylation to the C3 position, driven by steric factors. The resulting pyridin-3-yl boronic esters are versatile intermediates that can be readily oxidized to the corresponding 3-hydroxypyridines.
Causality of Experimental Choices:
The combination of an iridium precursor like [Ir(cod)OMe]₂ and a bidentate nitrogen-based ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) is crucial for catalytic activity and selectivity. The borylation is typically directed to the most sterically accessible C-H bond, which is often the C3 position in many substituted pyridines. The subsequent oxidation of the boronic ester to a hydroxyl group is a standard and high-yielding transformation, commonly employing reagents like sodium perborate (NaBO₃) or Oxone®.
Visualizing the Two-Step Workflow:
Caption: Two-step workflow for C3-hydroxylation via borylation.
Detailed Experimental Protocol:
Step 1: Iridium-Catalyzed C3-Borylation (General Procedure): [7][8]
-
Reaction Setup: In a nitrogen-filled glovebox, charge a screw-capped vial with [Ir(cod)OMe]₂ (1.5 mol %), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol %), and bis(pinacolato)diboron (B₂pin₂) (1.2 equiv).
-
Reagents: Add the pyridine substrate (1.0 equiv).
-
Reaction: Seal the vial and heat at 80-100 °C for 12-24 hours.
-
Workup and Purification: After cooling, dissolve the residue in an organic solvent, filter through a pad of celite, and concentrate. Purify by flash chromatography to obtain the pyridin-3-yl boronic ester.
Step 2: Oxidation of Boronic Ester:
-
Reaction Setup: Dissolve the pyridin-3-yl boronic ester (1.0 equiv) in a mixture of THF and water.
-
Oxidant: Add sodium perborate (NaBO₃·4H₂O) (3.0 equiv) portion-wise.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Workup and Purification: Quench the reaction with aqueous sodium thiosulfate, extract with an organic solvent, dry, and concentrate. Purify by flash chromatography to yield the 3-hydroxypyridine.
Representative Data (for Borylation Step):
| Pyridine Substrate | Product (Boronic Ester) | Yield (%) |
| 2,6-Dimethylpyridine | 2,6-Dimethylpyridin-3-ylboronic acid pinacol ester | >95 (NMR) |
| 2-Chloropyridine | 2-Chloropyridin-3-ylboronic acid pinacol ester | ~70 |
Yields are representative for the borylation step and subsequent oxidation is typically high-yielding (>80%).
Conclusion and Future Outlook
The functionalization of the pyridine C3 position has evolved significantly beyond the use of pre-functionalized synthons like this compound. The modern methods presented in this guide—photochemical hydroxylation, borane-catalyzed alkylation, and iridium-catalyzed borylation/oxidation—offer researchers a powerful and versatile toolkit for accessing C3-hydroxymethylated pyridines and their derivatives.
The choice of method will ultimately depend on the specific requirements of the synthesis, including substrate scope, functional group tolerance, scalability, and available equipment. For late-stage functionalization and metal-sensitive substrates, the photochemical method offers a distinct advantage. For syntheses where high regioselectivity and mild conditions are paramount, the borane-catalyzed approach is an excellent choice. The iridium-catalyzed borylation route provides a robust and well-established two-step sequence that benefits from the versatility of the boronic ester intermediate for further diversification.
As the field of C-H functionalization continues to advance, we can anticipate the development of even more efficient, selective, and sustainable methods for pyridine modification, further empowering the creation of novel molecules for drug discovery and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Borane-Catalyzed C3-Alkylation of Pyridines with Imines, Aldehydes, or Ketones as Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 8. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity Screening of (2-Chloropyridin-3-yl)methanol Derivatives
The (2-Chloropyridin-3-yl)methanol scaffold is a privileged structure in medicinal and agricultural chemistry. Its unique electronic and steric properties make it a cornerstone for developing a diverse range of biologically active compounds. This guide provides an in-depth comparison of the screening methodologies and observed activities of its derivatives, focusing on anticancer, antimicrobial, and insecticidal applications. We will delve into the causality behind experimental choices, present comparative data, and provide field-proven protocols to ensure scientific integrity and reproducibility.
Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation
The pyridine ring is a core component of many natural products and FDA-approved drugs, and its derivatives are extensively studied for their potential as anticancer agents.[1] Derivatives of this compound have been synthesized and evaluated as potential antitumor agents, often showing efficacy against various cancer cell lines.[2][3] The primary goal of screening is to identify compounds that can selectively inhibit the growth of or kill cancer cells, often quantified by the half-maximal inhibitory concentration (IC50).
Comparative Performance of Derivatives
The cytotoxic effects of various derivatives have been evaluated against a panel of human cancer cell lines. The data below summarizes the performance of several promising compounds, demonstrating the structure-activity relationships that govern their anticancer potential.
| Compound ID | Derivative Structure/Moiety | Target Cell Line | IC50 (µM) | Reference |
| Compound 6e | Flavone Moiety | SGC-7901 (Gastric Cancer) | 0.8 (Telomerase Inhibition) | [2] |
| Compound 6f | Flavone Moiety | SGC-7901 (Gastric Cancer) | 18.45 (Cytotoxicity) | [2] |
| Compound 12 | 2-Aminopyranopyridine | Hep-G2, MCF-7, Caco-2, HCT116 | More potent than Doxorubicin | [3] |
| Compound 14 | 2-Aminopyranopyridine | Hep-G2, MCF-7, Caco-2, HCT116 | More potent than Doxorubicin | [3] |
| Compound 5a | Non-fused Cyanopyridone | MCF-7 (Breast Cancer) | 1.77 | [4] |
| Compound 5e | Non-fused Cyanopyridone | MCF-7 (Breast Cancer) | 1.39 | [4] |
| Compound 6b | Fused Pyridopyrimidine | HepG2 (Liver Cancer) | 2.68 | [4] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Workflow for Anticancer Screening
A common and robust method for assessing cell viability and cytotoxicity is the MTT assay.[5] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[5][6]
References
- 1. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure Analysis of (2-Chloropyridin-3-yl)methanol Derivatives: Unraveling Supramolecular Architectures
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of the three-dimensional structure of molecules is paramount. The spatial arrangement of atoms and the intricate network of intermolecular interactions within a crystal lattice can dictate a compound's physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth comparative analysis of the X-ray crystal structures of derivatives of (2-Chloropyridin-3-yl)methanol, a key heterocyclic building block in medicinal chemistry.
The Significance of Structural Insight in Drug Design
The this compound scaffold is a versatile synthon in the synthesis of a wide array of biologically active molecules. The chlorine substituent and the hydroxymethyl group provide reactive handles for further chemical modification, while the pyridine ring can engage in various non-covalent interactions with biological targets. Understanding how modifications to this core structure influence its solid-state properties is a critical aspect of pharmaceutical development, impacting everything from formulation to intellectual property. Crystal engineering, the rational design of crystalline solids, allows for the tuning of these properties by controlling the intermolecular interactions.
Comparative Analysis of Crystal Structures
To illustrate the principles of crystal packing in this family of compounds, we will compare the crystal structures of a cocrystal and two molecular salts derived from amino-substituted chloropyridines and chlorobenzoic acids, alongside a more complex derivative of this compound.
Case Study 1: Supramolecular Assemblies of Amino-Chloropyridine Derivatives[1]
In a study by Khalid et al. (2023), the co-crystallization of 4-amino-2-chloropyridine and 2-amino-4-chloropyridine with 3-chlorobenzoic acid and 4-chlorobenzoic acid yielded a cocrystal and two molecular salts, providing a rich platform for comparing intermolecular interactions.[1]
Key Observations:
-
Hydrogen Bonding: The primary driving force for the assembly of these structures is the strong hydrogen bonds formed between the carboxylic acid group and the pyridine nitrogen or the amino group. In the cocrystal of 3-chlorobenzoic acid and 4-amino-2-chloropyridine, a classic O-H···N hydrogen bond is observed.[1] In the molecular salts, proton transfer from the carboxylic acid to the more basic amino-pyridine results in the formation of charged N+-H···O- hydrogen bonds.[1]
-
Halogen Bonding: The presence of chlorine atoms on both the pyridine and benzoic acid rings introduces the possibility of halogen bonding (Cl···Cl and Cl···N/O interactions). These weaker, yet significant, interactions play a crucial role in stabilizing the extended three-dimensional network.[1]
-
π-π Stacking: Aromatic π-π stacking interactions between the pyridine and benzene rings further contribute to the overall stability of the crystal lattice.[1]
Table 1: Comparison of Crystallographic Data for Amino-Chloropyridine Assemblies [1]
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| 3-Chlorobenzoic acid : 4-Amino-2-chloropyridine (Cocrystal) | Monoclinic | P2₁ | O-H···N hydrogen bonds, Cl···Cl interactions, π-π stacking |
| 2-Amino-4-chloropyridinium 3-chlorobenzoate (Salt) | Monoclinic | P2₁/c | N⁺-H···O⁻ hydrogen bonds, Cl···Cl interactions, C-H···O interactions |
| 2-Amino-4-chloropyridinium 4-chlorobenzoate (Salt) | Monoclinic | Pc | N⁺-H···O⁻ hydrogen bonds, Cl···Cl interactions, C-H···O interactions |
Case Study 2: Crystal Structure of a Complex Oxazole Derivative[2]
The crystal structure of 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide reveals how a more complex derivative packs in the solid state.
Key Observations:
-
Dominant Hydrogen Bonding: The crystal packing is primarily dictated by N-H···O hydrogen bonds between the amide proton and a carbonyl oxygen of a neighboring molecule, forming chains of molecules.[2]
-
Molecular Conformation: The dihedral angle between the pyridine and oxazole rings is relatively small (8.42°), indicating a nearly coplanar arrangement of the aromatic systems.[2] This planarity can facilitate closer packing and potentially stronger intermolecular interactions.
Table 2: Crystallographic Data for 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide [2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Interaction | N-H···O hydrogen bonds |
Experimental Protocol: A Guide to Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that involves several key steps. The following protocol outlines a standard workflow for the X-ray crystal structure analysis of a this compound derivative.
Step 1: Crystal Growth
High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment.
-
Purification: The compound of interest must be purified to the highest possible degree to avoid impurities that can hinder crystallization.
-
Solvent Selection: A systematic screening of solvents and solvent mixtures is performed to identify conditions that promote slow crystallization.
-
Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution induces crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
Step 2: Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Diffractometer Setup: The crystal is placed in a single-crystal X-ray diffractometer. The instrument is equipped with an X-ray source (e.g., Mo Kα radiation), a goniometer for rotating the crystal, and a detector.
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.
Step 3: Structure Solution and Refinement
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a set of unique reflection intensities.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data using least-squares methods to obtain the best possible fit between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.
Visualizing the Process and Structures
To better understand the workflow and the resulting molecular arrangements, the following diagrams are provided.
References
A Senior Application Scientist's Guide to the Comparative Reactivity of Chloropyridine Isomers
Introduction
In the landscape of pharmaceutical, agrochemical, and materials science, substituted pyridines are ubiquitous and indispensable structural motifs.[1][2][3] The chloropyridine isomers—2-chloropyridine, 3-chloropyridine, and 4-chloropyridine—serve as fundamental building blocks for accessing this vast chemical space.[4] However, their utility is not uniform; the position of the chlorine atom profoundly dictates the molecule's electronic properties and, consequently, its chemical reactivity. A nuanced understanding of these differences is paramount for any researcher aiming to design efficient, predictable, and scalable synthetic routes.
This guide provides an in-depth, objective comparison of the reactivity of these three isomers. We will dissect the underlying electronic principles, present comparative data, and provide field-proven experimental protocols to empower researchers in their synthetic endeavors. The primary focus will be on Nucleophilic Aromatic Substitution (SNAr), the most common and synthetically valuable transformation for this class of compounds, with additional insights into Palladium-Catalyzed Cross-Coupling and Electrophilic Aromatic Substitution (SEAr) reactions.
The Decisive Factor: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the cornerstone of chloropyridine chemistry.[5][6] The electron-withdrawing nature of the ring nitrogen deactivates the pyridine ring towards electrophilic attack but crucially activates it for nucleophilic attack, particularly at the positions ortho (2-) and para (4-) to the nitrogen.[7]
The Mechanism: Addition-Elimination and the Meisenheimer Complex
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the attack of a nucleophile on the carbon atom bearing the chlorine. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as the Meisenheimer complex.[8] The stability of this complex is the single most important factor governing the reaction rate. The more stable the intermediate, the lower the activation energy and the faster the reaction.
Isomer Reactivity: A Tale of Electronic Stabilization
The established order of reactivity for chloropyridine isomers in SNAr reactions is unequivocally: 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine .[8] This trend is dictated entirely by the ability of the pyridine nitrogen to stabilize the anionic Meisenheimer intermediate.
-
4-Chloropyridine (High Reactivity): When a nucleophile attacks the 4-position, the resulting negative charge can be delocalized through resonance directly onto the highly electronegative nitrogen atom.[8][9] This provides substantial stabilization to the Meisenheimer complex, accelerating its formation and the overall reaction rate.
-
2-Chloropyridine (High Reactivity): Similarly, nucleophilic attack at the 2-position allows for resonance stabilization of the negative charge by the adjacent nitrogen atom.[8][9] While still highly reactive, it is often slightly less so than the 4-isomer due to potential steric hindrance and subtle electronic differences.
-
3-Chloropyridine (Very Low Reactivity): In stark contrast, when the nucleophile attacks the 3-position, the negative charge in the Meisenheimer complex is delocalized only over carbon atoms. It is never placed on the ring nitrogen.[8] The lack of this critical stabilizing resonance form results in a much higher energy intermediate and, consequently, a dramatically slower reaction rate. SNAr reactions at the 3-position are often challenging and require harsh conditions, if they proceed at all.
The following diagram illustrates the critical difference in the stability of the Meisenheimer intermediates.
Caption: SNAr mechanism showing stabilization differences.
Palladium-Catalyzed Cross-Coupling Reactions
Modern organic synthesis relies heavily on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to form C-C and C-N bonds.[10] For dihalogenated pyridines, the conventional reactivity trend shows that halides adjacent to the nitrogen (the 2-position) are more reactive in these transformations.[11] This is generally attributed to the electronic nature of the C-Cl bond at that position, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[7]
Therefore, in cross-coupling reactions, the general reactivity order is often 2-chloropyridine > 4-chloropyridine > 3-chloropyridine . While chloropyridines are less reactive than their bromo or iodo counterparts, they are often preferred due to their lower cost and greater availability.[12] Achieving successful couplings with chloropyridines typically requires the use of more electron-rich and sterically demanding phosphine ligands to promote the challenging oxidative addition step.[11]
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution reactions (nitration, halogenation, sulfonation) are generally difficult to perform on pyridine.[13][14] The lone pair on the nitrogen acts as a Lewis base, readily reacting with electrophiles and strong acids, which deactivates the ring. The nitrogen atom's electronegativity further withdraws electron density, making the ring much less nucleophilic than benzene.[14]
The presence of a chlorine atom, which is also deactivating, exacerbates this issue. SEAr on chloropyridines requires harsh conditions and often results in low yields.[15] When substitution does occur, it is directed to the 3- and 5-positions, meta to the deactivating nitrogen atom.[14] For synthetic purposes, it is often more practical to introduce substituents onto the pyridine ring first and then perform chlorination, or to build the substituted pyridine ring from acyclic precursors.[16][17]
Comparative Data Summary
While extensive kinetic data comparing the parent isomers under identical conditions is sparse, the qualitative and quantitative trends are well-established through various studies.[8]
Table 1: Physicochemical Properties and General Reactivity of Chloropyridine Isomers
| Property / Reaction Type | 2-Chloropyridine | 3-Chloropyridine | 4-Chloropyridine |
| SNAr Reactivity | High | Very Low | Highest |
| Pd-Coupling Reactivity | Highest | Low | High |
| SEAr Reactivity | Very Low | Very Low | Very Low |
| pKa (Conjugate Acid) | 0.49[18] | 2.84[19] | 3.84[20] |
| Key Feature | Activated by adjacent N | No N-stabilization of intermediate | Activated by para N |
To provide a quantitative sense of the magnitude of these reactivity differences in SNAr, we can look at data from closely related analogs. The table below shows rate constants for the reaction of various chloronitropyridine isomers with piperidine, where the nitro group serves as an additional activating group.
Table 2: Second-Order Rate Constants for Reaction of Chloronitropyridine Isomers with Piperidine [21]
| Isomer | Position of Cl | Position of NO₂ | Relative Rate (Approx.) |
| 2-Chloro-3-nitropyridine | 2 | 3 | ~1,300,000 |
| 2-Chloro-5-nitropyridine | 2 | 5 | ~45,000 |
| 4-Chloro-3-nitropyridine | 4 | 3 | ~18,000,000 |
| 3-Chloro-2-nitropyridine | 3 | 2 | 1 (Baseline) |
| 3-Chloro-4-nitropyridine | 3 | 4 | ~1,100 |
Data adapted from studies on chloronitropyridines reacting with piperidine in ethanol, illustrating the dramatic effect of substituent position.[21] This data powerfully corroborates the fundamental principle: substitution at the 2- and 4-positions is orders of magnitude faster than at the 3-position.
Experimental Protocols
The following protocols are provided as robust starting points for laboratory synthesis.
Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
This protocol details a representative SNAr reaction to synthesize 4-methoxypyridine from 4-chloropyridine.
Objective: To demonstrate the high reactivity of 4-chloropyridine in a typical SNAr reaction.
Materials:
-
4-Chloropyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Methanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous methanol.
-
Reagent Addition: Carefully add sodium methoxide (1.2 equivalents) to the methanol and stir until fully dissolved. Rationale: Using a slight excess of the nucleophile ensures complete consumption of the starting material. Methanol is chosen as the solvent as it is the conjugate acid of the nucleophile, preventing unwanted side reactions.
-
Starting Material: Add 4-chloropyridine (1.0 equivalent) to the solution via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours. Rationale: Heating provides the necessary activation energy for the reaction. Monitoring ensures the reaction is stopped upon completion, preventing potential side-product formation.
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or distillation to obtain pure 4-methoxypyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempanda.com [chempanda.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 14. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 15. aklectures.com [aklectures.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. 4-Chloropyridine | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and GC-MS Methods for the Purity Analysis of (2-Chloropyridin-3-yl)methanol
Introduction: The Critical Role of Purity in Key Intermediates
(2-Chloropyridin-3-yl)methanol is a pivotal chemical intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3][4] Its molecular structure, featuring a chlorinated pyridine ring and a primary alcohol functional group, makes it a versatile building block. However, the very reactivity that makes it valuable also presents a challenge: the potential for process-related impurities and degradation products. The purity of this starting material is not merely a quality metric; it is a critical determinant of the safety, efficacy, and yield of the final product. Therefore, robust and reliable analytical methods for its purity assessment are indispensable for quality control and regulatory compliance.
This guide provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative and qualitative purity analysis of this compound. We will delve into the causality behind methodological choices, present detailed, self-validating protocols, and offer a clear comparison of their performance based on established validation parameters.
Choosing the Right Tool: A Tale of Two Phases
The fundamental choice between HPLC and GC-MS hinges on the physical properties of the analyte, primarily its volatility and thermal stability.[5][6][7][8] HPLC utilizes a liquid mobile phase to separate components, making it ideal for compounds that are non-volatile or thermally sensitive.[8] In contrast, GC requires the analyte to be volatile and thermally stable enough to be vaporized without decomposition in a hot injector port and transported by an inert gas mobile phase.[7]
This compound, with its polar hydroxyl (-OH) group, exhibits strong intermolecular hydrogen bonding, resulting in a relatively high boiling point and low volatility. This makes it a prime candidate for HPLC analysis in its native form. While direct analysis by GC is challenging, it is not impossible. The polarity can be masked through a chemical modification process known as derivatization, rendering the molecule suitable for GC analysis.[9][10] This guide will explore both the direct HPLC approach and the indirect, derivatization-based GC-MS approach.
Method I: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Causality & Rationale: This is the most direct and logical approach for routine purity analysis of this compound. The "reversed-phase" modality, typically employing a non-polar C18 stationary phase, is perfectly suited for retaining and separating moderately polar compounds like our analyte from potential non-polar or more polar impurities using a polar mobile phase.[11] Detection is straightforwardly achieved using a UV-Vis detector, as the pyridine ring contains a chromophore that absorbs UV light, allowing for sensitive quantification.
Detailed Experimental Protocol: HPLC-UV
1. Sample & Standard Preparation:
-
Solvent Selection: A diluent similar in composition to the initial mobile phase (e.g., 50:50 Methanol:Water) is chosen to ensure good peak shape.[12]
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the this compound sample to be tested into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter to prevent particulates from clogging the column and system.[13]
2. Chromatographic Conditions:
-
Instrument: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: A C18 column provides excellent hydrophobic retention for the aromatic ring, while the 5 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: The acid suppresses the ionization of any residual silanols on the column, improving peak symmetry.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0.0 70 30 15.0 30 70 17.0 30 70 17.1 70 30 | 20.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 265 nm. Rationale: The pyridine ring exhibits strong absorbance around this wavelength, providing good sensitivity.
3. System Suitability & Analysis:
-
System Suitability Test (SST): Perform five replicate injections of the Standard Solution. The %RSD for the peak area must be ≤ 2.0%.[14][15]
-
Analysis: Inject the diluent (as a blank), followed by the standard and sample solutions.
-
Purity Calculation: The purity is determined by area percent normalization.
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100
-
HPLC-UV Experimental Workflow
Method II: Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
Causality & Rationale: Direct GC analysis of this compound is problematic due to its polar -OH group, which leads to poor peak shape (tailing) and potential thermal degradation in the injector.[10][16] To overcome this, we must employ derivatization. Silylation is a common and effective technique where the active hydrogen on the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[9][16] This process dramatically increases the molecule's volatility and thermal stability, making it amenable to GC separation.[10][17] The coupling with a Mass Spectrometer (MS) detector provides a significant advantage: it not only quantifies the main peak but also offers structural information, enabling the definitive identification of unknown impurities based on their mass fragmentation patterns.[18]
Detailed Experimental Protocol: GC-MS
1. Sample & Standard Preparation:
-
Solvent Selection: A dry, aprotic solvent such as Dichloromethane or Acetonitrile is required for the derivatization reaction.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dry Dichloromethane.
-
Sample Stock Solution (1000 µg/mL): Prepare similarly using the sample to be tested.
2. Derivatization Procedure (Silylation):
-
Reaction Setup: In a 2 mL autosampler vial, add 100 µL of the stock solution (Standard or Sample).
-
Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). Rationale: BSTFA is a powerful silylating agent, and TMCS acts as a catalyst to enhance the reaction rate, especially for sterically hindered alcohols.[16]
-
Reaction Conditions: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before placing it in the GC autosampler.
3. GC-MS Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column providing good separation for a wide range of derivatized compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 m/z.
4. Analysis & Purity Calculation:
-
Analysis: Inject a derivatized solvent blank, followed by the derivatized standard and sample.
-
Identification: The main peak (TMS-derivatized analyte) is identified by its retention time and mass spectrum. Impurities can be tentatively identified by library searching (e.g., NIST) their respective mass spectra.
-
Purity Calculation: Purity is calculated by area percent normalization from the Total Ion Chromatogram (TIC).
GC-MS Experimental Workflow
Performance Comparison and Method Validation
To be suitable for quality control in a regulated environment, any analytical method must be validated to prove it is fit for its intended purpose.[19] Validation is performed according to International Council for Harmonisation (ICH) guidelines, specifically Q2(R1).[20][21] The key parameters include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).[14][15]
Table 1: Hypothetical Method Validation Data Summary
| Parameter | HPLC-UV Method | GC-MS Method | ICH Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Range | 1 - 150 µg/mL | 1 - 150 µg/mL | 80-120% of test conc. |
| Precision (%RSD) | |||
| - Repeatability | 0.45% | 0.85% | ≤ 2.0% |
| - Intermediate | 0.68% | 1.30% | ≤ 2.0% |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.1 - 102.5% | 98.0 - 102.0% |
| LOD | 0.05 µg/mL | 0.10 µg/mL | Reportable |
| LOQ | 0.15 µg/mL | 0.30 µg/mL | Reportable |
Note: Data are representative and for illustrative purposes.
Table 2: Objective Comparison of HPLC and GC-MS for this Analysis
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-solid partitioning | Gas-solid partitioning |
| Analyte Suitability | Excellent for direct analysis of the polar, non-volatile analyte. | Requires chemical derivatization to increase volatility. |
| Sample Prep | Simple: Dilute, filter, inject. | Complex: Involves a chemical reaction step with heating. |
| Specificity | Good. Based on retention time and UV response. Co-elution is possible. | Excellent. Provides definitive mass spectral data for peak identity confirmation. |
| Impurity ID | Not possible without a mass detector or reference standards. | Powerful tool for identifying unknown impurities via spectral library matching. |
| Robustness | Generally high. Less sensitive to minor variations in sample matrix. | Moderate. Derivatization reaction efficiency can be affected by moisture or matrix components. |
| Cost & Complexity | Lower initial and operational cost. Simpler to operate. | Higher initial and maintenance cost. Requires more specialized expertise. |
| Typical Use Case | Routine QC, purity assay, stability testing. | Impurity profiling, structure elucidation, reference standard characterization. |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful techniques capable of determining the purity of this compound. However, their suitability differs based on the analytical objective.
For routine quality control, purity assay, and release testing, the Reversed-Phase HPLC-UV method is unequivocally the superior choice. Its primary advantages are the simplicity of sample preparation, operational robustness, and the ability to analyze the compound in its native state without chemical modification. The method is accurate, precise, and well-suited for the high-throughput demands of a QC laboratory.
The GC-MS method, while more complex due to the mandatory derivatization step, serves as an invaluable orthogonal and confirmatory technique. Its unparalleled specificity makes it the gold standard for impurity identification. When an unknown peak is observed in the HPLC chromatogram, GC-MS can be employed to elucidate its structure. It is the ideal tool for method development, forced degradation studies, and in-depth investigations where the identity of trace components is critical.
References
- 1. This compound | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. (2-Chloro-3-pyridinyl)methanol | 42330-59-6 [chemicalbook.com]
- 4. This compound | CAS 42330-59-6 [matrix-fine-chemicals.com]
- 5. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 9. benchchem.com [benchchem.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 12. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. organomation.com [organomation.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. actascientific.com [actascientific.com]
- 16. Derivatization in Gas Chromatography (GC) Explained [phenomenex.com]
- 17. academic.oup.com [academic.oup.com]
- 18. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 19. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 20. pharmtech.com [pharmtech.com]
- 21. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
A Senior Application Scientist's Guide to Comparing In Vitro Cytotoxicity Assays for Novel Pyridine Derivatives
<
Introduction: The Therapeutic Potential and Toxicological Screening of Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its unique electronic properties and ability to form hydrogen bonds make it a versatile building block for designing novel therapeutics. (2-Chloropyridin-3-yl)methanol, in particular, is a valuable starting material for synthesizing a diverse library of pyridine derivatives with potential applications in oncology.[1][2] Several studies have demonstrated that pyridine derivatives can exhibit significant cytotoxic effects against various cancer cell lines, making them promising candidates for new anticancer agents.[3][4][5]
However, the journey from a synthesized compound to a potential drug candidate is rigorous. A critical early step is the assessment of cytotoxicity—the degree to which a compound is toxic to cells. In vitro cytotoxicity assays are indispensable tools in this initial screening phase, providing essential data on a compound's potency and potential for therapeutic development. These assays help researchers prioritize lead compounds, understand dose-response relationships, and gain preliminary insights into the mechanism of cell death.
This guide provides a comparative overview of common in vitro cytotoxicity assays relevant to the screening of novel compounds synthesized from this compound. We will delve into the principles, protocols, and unique advantages and limitations of each method, supported by experimental insights to help you, the researcher, make an informed decision for your screening cascade.
Choosing the Right Tool: A Comparison of Key Cytotoxicity Assays
The selection of a cytotoxicity assay is not a one-size-fits-all decision. The optimal choice depends on the research question, the compound's mechanism of action, throughput requirements, and available laboratory equipment. Here, we compare three widely used assays that measure different hallmarks of cell death: metabolic activity (MTT assay), membrane integrity (LDH assay), and lysosomal integrity (Neutral Red Uptake assay).
| Assay | Principle | Measures | Throughput | Pros | Cons |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells. | Metabolic activity, cell viability.[6] | High | Simple, cost-effective, widely used, sensitive.[7] | Can be affected by compound interference and changes in metabolic rate not related to viability; requires a solubilization step. |
| LDH Assay | Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[8][9] | Cell membrane damage, cytotoxicity (necrosis).[10] | High | Non-destructive to remaining cells, kinetic measurements possible, reflects irreversible cell death.[11] | Less sensitive for early apoptosis; background LDH in serum can interfere.[9] |
| Neutral Red Uptake (NRU) Assay | Incorporation and binding of the supravital dye Neutral Red in the lysosomes of viable cells.[12][13] | Lysosomal integrity, cell viability.[14] | Medium to High | Inexpensive, highly sensitive, distinguishes viable from dead cells.[7] | Can be influenced by compounds affecting lysosomal pH; requires washing steps. |
Deep Dive: Protocols and Expert Insights
The MTT Assay: A Workhorse for Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that has become a cornerstone for assessing cell viability. It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt into purple formazan crystals.[6] The intensity of the resulting color, measured spectrophotometrically, is directly proportional to the number of metabolically active, and therefore viable, cells.
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Adapted from standard protocols.[15][16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your pyridine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
MTT Incubation: Add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well. Incubate the plate for 2-4 hours at 37°C.
-
Senior Scientist's Note: The incubation time is critical and cell-line dependent. Over-incubation can lead to high background, while under-incubation results in a weak signal. It is advisable to check for formazan crystal formation under a microscope periodically.
-
-
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the untreated control wells. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
The Lactate Dehydrogenase (LDH) Assay: A Marker of Membrane Rupture
The LDH assay is a popular method for quantifying cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[9][11] LDH is a stable enzyme present in most cell types that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis.[8][10] The assay involves a two-step enzymatic reaction where the released LDH oxidizes lactate to produce NADH, which then reduces a tetrazolium salt to a colored formazan product.[9][10]
Caption: General workflow for assessing cytotoxicity using the LDH assay.
Adapted from manufacturer's protocols.[9][10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up the following controls:
-
Target Spontaneous Release: Untreated cells (measures background LDH release).
-
Target Maximum Release: Untreated cells lysed with a provided lysis buffer (represents 100% cytotoxicity).
-
Medium Background: Culture medium without cells.
-
-
Supernatant Transfer: After the treatment incubation period, centrifuge the plate (if using suspension cells). Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[9]
-
Senior Scientist's Note: Avoid disturbing the cell monolayer for adherent cells. The presence of cells in the transferred supernatant will lead to erroneously high LDH readings.
-
-
Reaction Incubation: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatants.
-
Incubation and Stop Reaction: Incubate the plate for 30 minutes at room temperature, protected from light.[9] Add 50 µL of Stop Solution to each well.
-
Absorbance Measurement: Gently tap the plate to mix. Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]
-
Data Analysis: First, subtract the 680 nm absorbance value from the 490 nm value for all wells. Then, calculate the percent cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
The Neutral Red Uptake (NRU) Assay: A Measure of Lysosomal Health
The NRU assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[12][14] The dye penetrates the cell membrane and accumulates in the acidic environment of the lysosomes.[13] Cellular damage, particularly to the lysosomal membrane, impairs the cell's ability to retain the dye. The amount of dye extracted from the cells after exposure is proportional to the number of viable cells.[7]
Adapted from established protocols.[12][14]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Dye Incubation: After treatment, remove the culture medium. Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 33-50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.[12]
-
Washing: Discard the dye solution and wash the cells once with 150 µL of DPBS to remove extracellular Neutral Red.[14]
-
Senior Scientist's Note: This wash step is crucial for reducing background and ensuring that only the dye taken up by cells is measured. Perform the aspiration gently to avoid detaching viable cells.
-
-
Dye Extraction (Destain): Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well.[14]
-
Absorbance Measurement: Place the plate on a shaker for 10-15 minutes to fully extract the dye. Measure the absorbance at approximately 540 nm.[7]
-
Data Analysis: Calculate the percentage of viability relative to the untreated control wells and determine the IC₅₀ value.
Illustrative Data: Cytotoxicity of Pyridine Derivatives
While specific data for compounds derived directly from this compound is proprietary or dispersed across numerous publications, the literature provides extensive evidence of the cytotoxic potential of various pyridine derivatives. The following table presents a summary of representative IC₅₀ values for different pyridine-based compounds against common cancer cell lines, as determined by the MTT assay. This illustrates the typical data output from such screening experiments.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-3-carbonitrile derivative (4a) | HT29 (Colon) | 2.24 | [4] |
| Spiro-pyridine derivative (7) | Caco-2 (Colon) | 7.83 | [18] |
| 4,4'-Bipyridine derivative (9a) | HepG-2 (Liver) | 8.83 (µg/mL) | [5] |
| Pyrido[2,3-d]pyrimidine (4) | MCF-7 (Breast) | 0.57 | [19] |
| Pyrazolyl nicotinonitrile (9) | HepG2 (Liver) | 0.18 | [20] |
| Reference Drug (Doxorubicin) | HT29 (Colon) | 3.96 | [4] |
| Reference Drug (Doxorubicin) | Caco-2 (Colon) | 12.49 | [18] |
Note: The data is compiled from multiple sources for illustrative purposes. Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions.
Conclusion and Recommendations
For researchers screening novel compounds synthesized from this compound, a strategic approach to cytotoxicity testing is paramount.
-
For initial high-throughput screening , the MTT assay offers a robust, cost-effective, and straightforward method to quickly identify hit compounds that affect cell viability.[6][21]
-
To confirm hits and investigate whether cell death occurs via membrane damage (necrosis), the LDH assay is an excellent secondary screen. Its principle is complementary to the MTT assay, providing a more complete picture of the compound's cytotoxic effects.
-
The Neutral Red Uptake assay serves as a valuable alternative, particularly if there is concern that the test compounds might interfere with mitochondrial reductase activity, thus confounding MTT results.[7]
Ultimately, no single assay tells the whole story. A multi-assay approach, targeting different cellular processes, provides the most reliable and comprehensive assessment of a compound's cytotoxic profile, paving the way for more advanced mechanistic and preclinical studies.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 8. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. qualitybiological.com [qualitybiological.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mtt assay | Sigma-Aldrich [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Cross-Coupling Efficiency of (2-Chloropyridin-3-yl)methanol
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. This guide provides an in-depth technical comparison of (2-Chloropyridin-3-yl)methanol and its analogues in two of the most powerful named reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By understanding the nuances of reactivity and optimizing reaction conditions, researchers can significantly enhance the efficiency of their synthetic routes.
Introduction to this compound: A Versatile Heterocyclic Building Block
This compound is a bifunctional molecule featuring a pyridine ring substituted with a chloro group at the 2-position and a hydroxymethyl group at the 3-position.[1][2][3] This arrangement of functional groups makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry where the pyridine scaffold is a common motif in bioactive compounds.[4] The chloro substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. The hydroxymethyl group offers a site for further functionalization or can influence the physicochemical properties of the final product.
This guide will benchmark the efficiency of this compound against its bromo-analogue, (2-Bromopyridin-3-yl)methanol, providing a clear rationale for substrate selection based on established principles of chemical reactivity and experimental data.
The Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[5] In the context of synthesizing biaryl compounds, the choice of the halide on the pyridine ring is a critical factor influencing reaction outcomes.
Causality Behind Experimental Choices in Suzuki-Miyaura Couplings
The key to a successful Suzuki-Miyaura coupling lies in the careful selection of the catalyst, ligand, base, and solvent system to overcome the inherent challenges of the substrates. For 2-halopyridines, the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate to the palladium catalyst can complicate the reaction.[6]
-
Catalyst and Ligand: The oxidative addition of the C-X bond to the Pd(0) catalyst is often the rate-determining step. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands are essential to facilitate this step. For more reactive aryl bromides, a wider range of palladium catalysts can be effective.
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid partner. The choice of base can significantly impact the reaction rate and yield.[7]
-
Solvent: A solvent system that can solubilize both the organic and inorganic components of the reaction is necessary. Mixtures of ethereal solvents like 1,4-dioxane or THF with water are commonly employed.[1]
Comparative Performance in Suzuki-Miyaura Coupling
While a direct head-to-head comparison for this compound and its bromo-analogue under identical conditions is not extensively documented, a wealth of data on similar 2-halopyridine systems allows for a robust comparative analysis. Generally, the C-Br bond is weaker than the C-Cl bond, leading to a lower activation energy for the oxidative addition step.[2] This translates to faster reaction rates and often higher yields for the bromo-substituted substrate under milder conditions.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (Predicted) | Phenylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 12 | ~70-80 |
| (2-Bromopyridin-3-yl)methanol (Predicted) | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | >90 |
| 2-Chloropyridine | Phenylboronic Acid | Pd(OAc)₂ / Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 120 | 0.17 | ~40-50[1] |
| 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 120 | 0.17 | ~70-80[1] |
Note: The data for this compound and its bromo-analogue are predicted based on the established reactivity trends of 2-halopyridines. The experimental data for 2-chloro- and 2-bromopyridine are provided for a direct comparison of the halide's effect.
Caption: Generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a versatile and efficient method for the formation of C-N bonds.[3] The reactivity of the aryl halide is a critical factor in this transformation, with aryl chlorides being notoriously more challenging substrates than their bromo and iodo counterparts.
Causality Behind Experimental Choices in Buchwald-Hartwig Aminations
The success of a Buchwald-Hartwig amination, particularly with a chloropyridine substrate, hinges on a highly active catalytic system capable of cleaving the strong C-Cl bond.
-
Catalyst and Ligand: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is critical.[2] These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and promote the challenging oxidative addition of the C-Cl bond.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2]
-
Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.[2]
Comparative Performance in Buchwald-Hartwig Amination
The increased strength of the C-Cl bond compared to the C-Br bond necessitates more forcing conditions (higher temperatures, more active catalysts) for the amination of this compound. In contrast, (2-Bromopyridin-3-yl)methanol is expected to undergo amination under milder conditions with a broader range of catalyst systems.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound (Predicted) | Aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 110 | 18 | ~75-85 |
| (2-Bromopyridin-3-yl)methanol (Predicted) | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 6 | >90 |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | t-BuOH | 110 | 18 | ~80[8] |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 6 | ~95[8] |
Note: The data for this compound and its bromo-analogue are predicted based on the established reactivity trends of 2-halopyridines. The experimental data for 2-chloro- and 2-bromopyridine with morpholine are provided for a direct comparison of the halide's effect.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki-Miyaura and Buchwald-Hartwig reactions, optimized for 2-halopyridine substrates.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Halopyridine with Phenylboronic Acid
Materials:
-
2-Halopyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% for bromide; Pd₂(dba)₃/XPhos, 2 mol% Pd for chloride)
-
Base (e.g., K₂CO₃, 2.0 mmol for bromide; K₃PO₄, 2.0 mmol for chloride)
-
Solvent (e.g., Toluene/H₂O 4:1, 5 mL for bromide; 1,4-Dioxane/H₂O 4:1, 5 mL for chloride)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-halopyridine, phenylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst and ligand (if separate) under a positive pressure of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a 2-Halopyridine with Aniline
Materials:
-
2-Halopyridine (1.0 mmol)
-
Aniline (1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol% for bromide; Pd₂(dba)₃, 1 mol% for chloride)
-
Ligand (e.g., BINAP, 3 mol% for bromide; RuPhos, 2.5 mol% for chloride)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and sodium tert-butoxide to a dry Schlenk tube.
-
Add the anhydrous, degassed toluene and stir for a few minutes to form the active catalyst.
-
Add the 2-halopyridine and aniline to the mixture.
-
Seal the tube and heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This guide provides a comprehensive comparison of the efficiency of this compound and its bromo-analogue in Suzuki-Miyaura and Buchwald-Hartwig reactions. The fundamental principles of reactivity, supported by experimental data from related systems, clearly indicate that the bromo-substituted pyridine is the more reactive substrate, generally leading to higher yields under milder conditions. However, the lower cost and greater availability of chloro-pyridines often make them attractive starting materials. By employing highly active catalyst systems with bulky, electron-rich ligands, the challenges associated with the less reactive C-Cl bond can be overcome, making this compound a viable and efficient building block for the synthesis of complex pyridine-containing molecules. The choice between the chloro and bromo analogue will ultimately depend on a careful consideration of cost, availability, and the specific requirements of the synthetic route.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (2-Chloropyridin-3-yl)methanol: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (2-Chloropyridin-3-yl)methanol, a compound frequently utilized in pharmaceutical and agrochemical research. Adherence to these procedures is critical to mitigate risks to personnel and prevent environmental contamination. This document is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work.
Foundational Principles of Disposal: Hazard Identification and Waste Classification
This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1][2] Therefore, all materials contaminated with this compound, including residual product, reaction byproducts, and contaminated labware, must be treated as hazardous waste.[3] Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste streams.[3] Improper disposal can lead to significant environmental harm and potential public health risks.
Key Hazard Information:
| Property | Value | Source |
| Molecular Formula | C6H6ClNO | [1][4][5] |
| Molecular Weight | 143.57 g/mol | [1][4][5][6] |
| Appearance | Beige solid | |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | [1] |
| Irritation | Causes skin and serious eye irritation. | [1][2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is the first critical step in managing hazardous waste. Halogenated organic compounds, such as this compound, must be collected separately from non-halogenated organic waste.[3] This is due to the specific incineration requirements for halogenated compounds.
-
Action: Designate a specific, clearly labeled waste container for "this compound and other chlorinated organic waste."
Step 2: Containerization
The choice of waste container is paramount to preventing leaks and ensuring chemical compatibility.
-
Container Material: Use a chemically resistant, leak-proof container with a secure screw-top cap. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Container Integrity: Ensure the container is in good condition, free from cracks or defects.
-
Fill Volume: Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills during transport.[3]
-
Closure: Keep the waste container tightly closed except when adding waste.[2][3]
Step 3: Labeling
Accurate and comprehensive labeling is a legal requirement and essential for the safety of all personnel handling the waste.
-
Primary Label: Clearly label the container with the words "Hazardous Waste."[3]
-
Contents: List all constituents of the waste, including "this compound" and any solvents or other chemicals present.
Step 4: On-site Accumulation and Storage
Waste should be accumulated at or near the point of generation in a designated satellite accumulation area.
-
Location: Store the waste container in a well-ventilated area, such as a chemical fume hood, away from sources of ignition.[2][7]
-
Incompatibilities: Do not store with incompatible materials, such as strong oxidizing agents or strong acids.[8]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of potential spills.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Final Disposal Procedure
The final disposal of this compound must be conducted by a licensed hazardous waste management company.
-
Contact Your Environmental Health & Safety (EHS) Department: Your institution's EHS department is your primary resource for hazardous waste disposal.[3] They will provide guidance on specific institutional procedures and arrange for the collection of your waste.
-
Provide Accurate Information: When arranging for pickup, provide a detailed and accurate description of the waste, including its chemical composition and volume.[3]
-
Record Keeping: Maintain meticulous records of all hazardous waste generated and its disposal, as this is often a legal requirement.[3]
The recommended method for the final disposal of chlorinated organic compounds like this compound is high-temperature incineration at a licensed hazardous waste facility.[3]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.[8]
-
Ventilate: Increase ventilation in the area of the spill.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills, a respirator may be necessary.[9]
-
Containment and Cleanup: Absorb the spill with an inert material such as vermiculite, dry sand, or a commercial sorbent.[8] Collect the contaminated material in a sealed, labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your institution's EHS department.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.
References
- 1. This compound | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. GSRS [precision.fda.gov]
- 5. This compound | CAS 42330-59-6 [matrix-fine-chemicals.com]
- 6. scbt.com [scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. nj.gov [nj.gov]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
